DUB-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(9E)-9-phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWDIBLCDZJHF-NCELDCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/2\C3=CC=CC=C3C4=NC(=C(N=C42)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of DUB-IN-1
Authored for: Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
DUB-IN-1 is a small molecule inhibitor primarily targeting Ubiquitin-Specific Protease 8 (USP8), a key deubiquitinating enzyme (DUB) involved in a multitude of cellular processes. By inhibiting USP8, this compound prevents the removal of ubiquitin from substrate proteins, thereby modulating their stability and function. This targeted disruption of the ubiquitin-proteasome system has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models. This document provides a comprehensive overview of the mechanism of action of this compound, its biochemical and cellular activity, and detailed protocols for its experimental evaluation.
Introduction to the Ubiquitin-Proteasome System and DUBs
The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, governing protein homeostasis by managing protein degradation and turnover.[1] A key post-translational modification within this system is ubiquitination, where ubiquitin, a small 76-amino acid protein, is covalently attached to substrate proteins through a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes.[2][3]
Deubiquitinating enzymes (DUBs) counteract the action of E3 ligases by cleaving ubiquitin from target proteins, thus "erasing" the signal and rescuing proteins from degradation or altering their functional state.[1][2] The human genome encodes nearly 100 DUBs, which are critical regulators of numerous cellular pathways; their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.[1][3] DUBs, therefore, represent a promising class of therapeutic targets.[1] this compound is an active inhibitor of the ubiquitin-specific protease (USP) family of DUBs.[4][5][6]
Core Mechanism of Action of this compound
The primary mechanism of action for this compound is the inhibition of the catalytic activity of Ubiquitin-Specific Protease 8 (USP8).[4][6][7] USP8 is a cysteine protease that removes ubiquitin chains from specific substrate proteins, thereby regulating their stability, trafficking, and signaling functions.[2][3]
By binding to USP8, this compound blocks its deubiquitinating activity. This leads to the accumulation of polyubiquitinated USP8 substrates, which are then typically targeted for degradation by the proteasome. The subsequent depletion of these substrate proteins disrupts downstream signaling pathways, ultimately leading to various cellular effects, including cell cycle arrest and apoptosis.[1][7]
Figure 1. Mechanism of USP8 inhibition by this compound.
Quantitative Data: Biochemical Profile and Cellular Activity
This compound exhibits potent and selective inhibition of USP8 over other deubiquitinases, such as USP7. Its efficacy has been demonstrated across various cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Notes | Reference |
| USP8 | 0.85 µM | Primary target | [4][6][7] |
| USP8 | 0.71 µM | [8] | |
| USP7 | >100 µM | Demonstrates high selectivity for USP8 | [4][7] |
| USP7 | 18 µM | [8] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 / Effect | Reference |
| HCT116 | Colon Cancer | 0.5 µM - 1.5 µM | [4] |
| PC-3 | Prostate Cancer | 0.5 µM - 1.5 µM | [4] |
| LN-229, U87MG, T98G | Glioblastoma | Proliferation inhibited at 200 - 800 nM | [7] |
| KYSE-450, KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 µM - 2.14 µM | [7] |
Downstream Cellular Consequences of USP8 Inhibition
Inhibition of USP8 by this compound triggers a cascade of cellular events, culminating in anti-tumor effects. In esophageal squamous cell carcinoma (ESCC) and glioblastoma, these effects include the induction of apoptosis, autophagy, and cell cycle arrest at the G₂/M phase.[7] Furthermore, this compound has been shown to reduce the migration and stemness of glioblastoma cells, sensitizing them to ionizing radiation.[7]
Figure 2. Cellular consequences of USP8 inhibition by this compound.
Experimental Protocols
In Vitro DUB Activity Assay (Ubiquitin-Rhodamine)
This protocol determines the IC50 value of this compound against a specific DUB enzyme by measuring the cleavage of a fluorogenic substrate.[9][10]
Materials:
-
Purified recombinant DUB enzyme (e.g., USP8)
-
This compound compound
-
Ubiquitin-Rhodamine 110 Glycine (Ub-Rho) substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Enzyme Preparation: Dilute the purified DUB enzyme to a working concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration should be determined empirically via enzyme titration.
-
Assay Plate Setup:
-
Add 1 µL of the this compound serial dilutions or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add 50 µL of the 2X DUB enzyme solution to all wells except the negative control (no enzyme) wells. Add 50 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Prepare a 2X working solution of Ub-Rho substrate in assay buffer. Add 50 µL of this solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the velocities to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3. Workflow for the in vitro DUB activity assay.
Cell Viability Assay (CCK-8)
This protocol measures the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound compound
-
Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT)
-
Sterile, clear 96-well cell culture plates
-
Absorbance microplate reader (450 nm wavelength)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of treated wells to the vehicle control wells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Western Blot for Cellular Markers
This protocol detects changes in protein ubiquitination or levels of key signaling proteins (e.g., apoptosis or autophagy markers) following treatment with this compound.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-PARP, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between different treatment conditions. An increase in high-molecular-weight smears when probing for a specific protein can indicate increased ubiquitination.
References
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. adooq.com [adooq.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to DUB-IN-1: A Selective USP8 Inhibitor
Abstract: Ubiquitin-Specific Protease 8 (USP8) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator in various cellular processes, including signal transduction and membrane trafficking. Its dysregulation is implicated in numerous pathologies, most notably in Cushing's disease and various cancers through its role in stabilizing receptor tyrosine kinases like EGFR. This compound is a small molecule inhibitor that demonstrates notable selectivity for USP8. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data: Inhibitory Profile of this compound
This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound This table outlines the half-maximal inhibitory concentration (IC50) of this compound against USP8 and demonstrates its selectivity over other deubiquitinating enzymes, such as USP7.
| Target Enzyme | IC50 Value | Citation |
| USP8 | 0.85 µM | [1][2][3][4] |
| USP7 | >100 µM | [1][2] |
Table 2: Cellular Activity of this compound This table presents the effects of this compound on the viability and proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Citation |
| HCT116 | Colon Cancer | 0.5 µM - 1.5 µM | [1] |
| PC-3 | Prostate Cancer | 0.5 µM - 1.5 µM | [1] |
| LN-229, U87MG, T98G | Glioblastoma | 200 nM - 800 nM (Inhibits Proliferation) | [2][4] |
| KYSE-450, KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 µM - 2.14 µM | [2] |
Mechanism of Action and Signaling Pathways
Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination by cleaving ubiquitin from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[5][6][7] USP8 plays a crucial role in this process, particularly in regulating the fate of transmembrane receptors.
Core Function of USP8: USP8's primary recognized function is the deubiquitination of key cell surface receptors, most notably the Epidermal Growth Factor Receptor (EGFR).[8] Upon ligand binding, EGFR is ubiquitinated, marking it for endocytosis and subsequent degradation in the lysosome. This process serves to attenuate the signal. USP8 counteracts this by removing the ubiquitin tags from EGFR within the endosomal sorting complex required for transport (ESCRT) machinery.[9] This action prevents EGFR degradation and promotes its recycling back to the plasma membrane, leading to sustained signaling.[8][9]
Mutations that cause hyperactivation of USP8 are a known driver of Cushing's disease, where sustained EGFR signaling in pituitary cells leads to the overproduction of adrenocorticotropic hormone (ACTH).[9][10][11][12]
Inhibition by this compound: this compound functions by binding to the catalytic domain of USP8, inhibiting its deubiquitinating activity.[8] This inhibition leads to an accumulation of ubiquitinated USP8 substrates, such as EGFR and c-Met.[8][13] Consequently, these receptors are more readily sorted for lysosomal degradation, which reduces their cell surface expression and dampens their downstream signaling pathways, including the RAS-MAPK and PI3K-AKT cascades. This attenuation of oncogenic signaling underlies the anti-proliferative effects of this compound observed in various cancer cell lines.[14]
Signaling Pathway Diagrams
Caption: The USP8-EGFR signaling axis.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following sections provide detailed methodologies for key assays used to characterize USP8 inhibitors like this compound.
Biochemical Assay: In Vitro DUB Inhibition (Ub-Rhodamine Assay)
This protocol describes a common high-throughput method to measure the direct inhibitory effect of a compound on purified enzyme activity using a fluorogenic substrate.[15][16][17]
Objective: To determine the IC50 value of this compound against purified USP8 enzyme.
Materials:
-
Purified, recombinant human USP8 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, 0.002% Tween-20
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a potent, broad-spectrum DUB inhibitor like PR-619 as a positive control (0% activity).
-
Enzyme Preparation: Prepare a 2x working solution of USP8 enzyme in cold Assay Buffer at a concentration predetermined to yield a robust linear signal within the assay timeframe.
-
Enzyme Addition & Pre-incubation: Add the 2x USP8 solution to the compound-plated wells. Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Preparation: Prepare a 2x working solution of Ub-Rho in Assay Buffer.
-
Reaction Initiation: Add the 2x Ub-Rho solution to all wells to initiate the enzymatic reaction. The final volume should be 10-20 µL.
-
Fluorescence Reading: Immediately place the plate in a kinetic fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the Ub-Rhodamine biochemical assay.
Cellular Assay: Cell Viability (CCK-8/MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[4][13]
Objective: To determine the effect of this compound on the viability of a specific cell line (e.g., T98G glioblastoma cells).
Materials:
-
T98G cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well, clear, flat-bottom microplates
-
Microplate reader (absorbance at 450 nm for CCK-8)
Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include "cells + medium with DMSO" as a negative control and "medium only" as a background control.
-
Incubation: Return the plate to the incubator for a specified period, typically 48 to 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to convert the WST-8 tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate cell viability: % Viability = 100 * (Abs_sample / Abs_negative_control).
-
Plot the % Viability against the inhibitor concentration to generate a dose-response curve and calculate the EC50 or IC50 value.
-
Caption: Workflow for a cellular viability assay.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of USP8. Its demonstrated selectivity over USP7 and its potent activity in cellular models of cancer make it a critical tool for target validation and preclinical research. The inhibition of USP8 by this compound leads to the degradation of key oncogenic drivers like EGFR, providing a clear mechanism for its anti-proliferative effects. The protocols and data presented herein serve as a foundational guide for researchers aiming to utilize this compound to investigate USP8-driven signaling pathways and explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 9. portlandpress.com [portlandpress.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin-specific protease 8 inhibitor suppresses adrenocorticotropic hormone production and corticotroph tumor cell proliferation [jstage.jst.go.jp]
- 12. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. bioengineer.org [bioengineer.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs), a large and diverse family of proteases, play a critical role in cellular homeostasis by reversing the process of ubiquitination.[1] This post-translational modification, the attachment of ubiquitin to substrate proteins, governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and cell cycle control.[1][2][3] DUBs counteract the activity of ubiquitin ligases, cleaving ubiquitin from target proteins and thereby regulating their stability, localization, and function.[2][4] With approximately 100 DUBs encoded in the human genome, these enzymes offer a layer of precise control over the ubiquitin landscape and have emerged as attractive therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5] This guide provides a comprehensive overview of the core functions of DUBs, detailed experimental methodologies for their study, and insights into their roles in key signaling pathways.
Core Functions of Deubiquitinating Enzymes
The primary function of DUBs is to cleave the isopeptide bond between ubiquitin and its substrate or between ubiquitin moieties within a polyubiquitin (B1169507) chain.[4] This activity is crucial for several fundamental cellular processes:
-
Protein Stability Regulation: By removing ubiquitin chains that target proteins for degradation by the proteasome, DUBs can rescue proteins from degradation, thereby increasing their stability and abundance.[6]
-
Signaling Pathway Modulation: DUBs fine-tune cellular signaling by deubiquitinating key signaling components, which can either activate or inhibit pathway activity depending on the specific context.[2][6]
-
Ubiquitin Homeostasis: DUBs are essential for maintaining the cellular pool of free ubiquitin by recycling ubiquitin molecules from ubiquitinated proteins and polyubiquitin chains.[6]
-
Processing of Ubiquitin Precursors: DUBs are involved in the processing of newly synthesized ubiquitin, which is expressed as a fusion protein that needs to be cleaved to yield functional monomeric ubiquitin.
DUBs are broadly classified into two main categories based on their catalytic mechanism: cysteine proteases and metalloproteases. The cysteine protease class is the larger of the two and includes several families: Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTUs), Machado-Josephin Domain Proteases (MJDs), and MINDY-type DUBs. The metalloprotease class primarily consists of the JAMM/MPN+ domain-containing DUBs.[2]
Data Presentation: Quantitative Analysis of DUB Activity and Inhibition
The following tables summarize key quantitative data related to the activity and inhibition of selected deubiquitinating enzymes. This information is critical for understanding their enzymatic properties and for the development of specific inhibitors.
Table 1: Kinetic Parameters of Selected Deubiquitinating Enzymes
| DUB | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|
| USP7 | Ub-AMC | 1.2 | 0.8 | 6.7 x 105 | [7] |
| USP2 | Ub-AMC | 0.5 | 1.5 | 3.0 x 106 | [7] |
| UCH-L1 | Ub-AMC | 0.2 | 0.04 | 2.0 x 105 | [8] |
| UCH-L3 | Ub-AMC | 0.3 | 0.9 | 3.0 x 106 |[9] |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. kcat/Km is the catalytic efficiency of the enzyme.
Table 2: IC50 Values of Selected DUB Inhibitors
| Inhibitor | Target DUB | IC50 | Assay Type | Reference |
|---|---|---|---|---|
| P5091 | USP7 | 4.2 µM | Cell-based | [10] |
| FT671 | USP7 | 0.019 µM | Biochemical | [11] |
| HBX 41108 | USP7 | ~6 µM | Biochemical | [12] |
| BAY 11-7082 | USP7 | <0.2 µM | Biochemical | [12] |
| NSC 697923 | USP7 | <0.2 µM | Biochemical | [12] |
| Usp7-IN-9 | USP7 | 40.8 nM | Biochemical | [13] |
| Compound 1 | UCHL1 | 90 nM | Biochemical (FP) | [14] |
| IMP-1710 (Compound 2) | UCHL1 | 38 nM | Biochemical (FP) | [14] |
| LDN-57444 | UCHL1 | 880 nM | Biochemical | [14] |
| 6RK73 | UCHL1 | 0.67 µM | Biochemical |[15] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of deubiquitinating enzymes.
Protocol 1: In Vitro Deubiquitinase Activity Assay using Ubiquitin-AMC
This protocol describes a common and robust method for measuring DUB activity in vitro using the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[16][17] Cleavage of the amide bond between ubiquitin and AMC by a DUB results in the release of free AMC, which produces a fluorescent signal.[16]
Materials:
-
Purified recombinant DUB enzyme
-
Ubiquitin-AMC substrate (stock solution in DMSO)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, and 0.05 mg/mL BSA)[13]
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (Excitation: ~350-360 nm, Emission: ~440-460 nm)[16][17]
Procedure:
-
Prepare DUB Assay Buffer: Prepare the assay buffer and add DTT to the desired final concentration (e.g., 1-5 mM) immediately before use.[13][16] Keep the buffer on ice.
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the purified DUB enzyme in DUB Assay Buffer. The optimal enzyme concentration should be determined empirically but typically ranges from 100 pM to 100 nM.[16]
-
Prepare Substrate Solution: Dilute the Ub-AMC stock solution in DUB Assay Buffer to the desired final concentration. A common starting concentration is 500 nM.[16]
-
Assay Setup:
-
Add a defined volume of DUB Assay Buffer to each well of the 96-well plate.
-
Add the diluted DUB enzyme to the appropriate wells. Include a "no enzyme" control.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.[18]
-
-
Initiate the Reaction: Add the Ub-AMC substrate solution to all wells to start the reaction. The final reaction volume is typically 50-100 µL.
-
Measure Fluorescence: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a desired period (e.g., 30-60 minutes) to obtain a kinetic reading.[16] Alternatively, for an endpoint assay, incubate the plate at room temperature for a fixed time (e.g., 30 minutes) and then measure the fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each condition.
-
For inhibitor studies, calculate the percentage of inhibition relative to the "no inhibitor" control and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 2: Ubiquitin Chain Cleavage Assay
This assay is used to assess the ability of a DUB to cleave specific polyubiquitin chain linkages and can be analyzed by Western blotting.[19][20]
Materials:
-
Purified recombinant DUB enzyme
-
Polyubiquitin chains of a specific linkage type (e.g., K48-, K63-linked)
-
DUB Assay Buffer (as described in Protocol 1)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified DUB enzyme and the polyubiquitin chain substrate in DUB Assay Buffer. The final concentrations of enzyme and substrate should be optimized for the specific DUB being studied.
-
Include a control reaction without the DUB enzyme.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[21]
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95-100°C for 5-10 minutes.[21]
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Analyze the Western blot image. A decrease in the intensity of the high-molecular-weight polyubiquitin chain bands and an increase in the intensity of the mono-ubiquitin band in the presence of the DUB indicate enzyme activity.
Protocol 3: Identification of DUB Substrates using Mass Spectrometry
This protocol outlines a general workflow for identifying the substrates of a specific DUB using quantitative proteomics, often involving stable isotope labeling by amino acids in cell culture (SILAC) or inhibitor-based approaches.[4][22]
Materials:
-
Cell lines cultured in "heavy" and "light" SILAC media (for SILAC-based approach)
-
Specific and potent DUB inhibitor (for inhibitor-based approach)
-
Cell lysis buffer
-
Ubiquitin affinity matrix (e.g., TUBEs, anti-ubiquitin antibody-conjugated beads)
-
Protease for protein digestion (e.g., trypsin)
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Treatment:
-
SILAC-based: Transfect "heavy" labeled cells with siRNA targeting the DUB of interest and "light" labeled cells with a control siRNA.
-
Inhibitor-based: Treat cells with the specific DUB inhibitor or a vehicle control for a defined period.
-
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to preserve ubiquitination.
-
Protein Quantification and Mixing (for SILAC): Quantify the protein concentration in the "heavy" and "light" lysates and mix them in a 1:1 ratio.
-
Enrichment of Ubiquitinated Proteins: Incubate the cell lysate with a ubiquitin affinity matrix to enrich for ubiquitinated proteins.
-
Protein Digestion: Elute the enriched proteins and digest them into peptides using a protease like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the peptides using proteomics software.
-
For SILAC, calculate the "heavy/light" ratio for each identified protein. Proteins with a significantly increased ratio in the DUB-knockdown sample are potential substrates.
-
For the inhibitor-based approach, compare the abundance of ubiquitinated proteins between the inhibitor-treated and control samples. Proteins with increased ubiquitination upon inhibitor treatment are considered potential substrates.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the role of DUBs in key signaling pathways and a typical experimental workflow for DUB inhibitor screening.
Signaling Pathway Diagrams
Caption: Regulation of the p53 pathway by USP7.
Caption: A20-mediated regulation of NF-κB signaling.
Caption: Regulation of the Wnt/β-catenin pathway by DUBs.
Experimental Workflow Diagram
Caption: Workflow for DUB inhibitor screening.
Conclusion
Deubiquitinating enzymes are integral regulators of the ubiquitin system, influencing a vast landscape of cellular processes. Their dysregulation is increasingly implicated in a multitude of human diseases, making them a compelling class of therapeutic targets. This guide has provided a foundational understanding of DUB function, detailed experimental approaches for their characterization, and visualized their roles in critical signaling networks. As research in this field continues to expand, a deeper understanding of the intricate mechanisms governing DUB activity and substrate specificity will be paramount for the successful development of novel therapeutics that target this important class of enzymes.
References
- 1. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of DUBs Regulation in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tumor necrosis factor alpha-induced protein 3 (TNFAIP3, A20) imposes a brake on antitumor activity of CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. assaygenie.com [assaygenie.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deubiquitinase–based analysis of ubiquitin chain architecture using Ubiquitin Chain Restriction (UbiCRest) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. liverpool.ac.uk [liverpool.ac.uk]
- 22. researchgate.net [researchgate.net]
DUB-IN-1: A Technical Guide to its Role in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8). The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. DUBs, as key components of this system, have emerged as promising therapeutic targets. This document details the mechanism of action of this compound, its role in modulating cellular processes through the inhibition of USP8, and its effects on key signaling pathways. Comprehensive quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows are provided to support researchers and drug development professionals in their exploration of this compound as a chemical probe and potential therapeutic agent.
Introduction to the Ubiquitin-Proteasome System and Deubiquitinating Enzymes
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in signal transduction, cell cycle progression, and apoptosis. The process of ubiquitination involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the proteasome.
Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin from substrates, thereby rescuing them from degradation and regulating their activity. There are approximately 100 DUBs in the human genome, categorized into several families based on their catalytic domains. Their specificity for certain ubiquitin chain linkages and substrates makes them critical regulators of a vast array of cellular processes. The dysregulation of DUB activity is frequently observed in various diseases, making them an attractive class of drug targets.
This compound: A Potent and Selective USP8 Inhibitor
This compound is a small molecule inhibitor that has demonstrated potent and selective activity against Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-specific processing protease Y (UBPY).
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of USP8. By doing so, it prevents the removal of ubiquitin from USP8 substrates, leading to their increased ubiquitination and subsequent degradation by the proteasome. This targeted inhibition allows for the precise investigation of USP8 function and the therapeutic targeting of pathways regulated by this deubiquitinase.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the available quantitative data.
| Inhibitor | Target DUB | IC50 (µM) | Reference |
| This compound | USP8 | 0.85 | [1][2] |
| This compound | USP7 | >100 | [1][2] |
Table 1: In vitro inhibitory activity of this compound against USP8 and USP7.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 0.5 - 1.5 | [1] |
| PC-3 | Prostate Cancer | 0.5 - 1.5 | [1] |
| LN-229 | Glioblastoma | 0.2 - 0.8 (at 24-48h) | [2] |
| U87MG | Glioblastoma | 0.2 - 0.8 (at 24-48h) | [2] |
| T98G | Glioblastoma | 0.2 - 0.8 (at 24-48h) | [2] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [2] |
Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines.
Cellular Effects of this compound
Inhibition of USP8 by this compound triggers a cascade of cellular events, primarily impacting cell proliferation, survival, and signaling.
Induction of Apoptosis and Autophagy
Treatment of cancer cells with this compound has been shown to induce programmed cell death (apoptosis) and autophagy. In esophageal squamous cell carcinoma (ESCC) cells, this compound treatment leads to the activation of apoptotic pathways and the formation of autophagosomes.
Cell Cycle Arrest
This compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In ESCC cells, treatment with this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[2]
Inhibition of Cell Migration and Invasion
The metastatic potential of cancer cells is a key factor in disease progression. This compound has been demonstrated to reduce the migration and stemness of glioblastoma cells.[2]
This compound and its Impact on Signaling Pathways
USP8 is known to regulate several key signaling pathways implicated in cancer development and progression. By inhibiting USP8, this compound can modulate these pathways to exert its anti-tumor effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation, survival, and migration. USP8 is known to deubiquitinate and stabilize EGFR, preventing its lysosomal degradation. Inhibition of USP8 by this compound is expected to lead to increased EGFR ubiquitination and subsequent downregulation, thereby attenuating EGFR-driven signaling.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers. The transmembrane protein Smoothened (Smo) is a key component of this pathway. USP8 has been identified as a positive regulator of Hh signaling by deubiquitinating and stabilizing Smo. Therefore, inhibition of USP8 by this compound is predicted to increase Smo ubiquitination and degradation, leading to the suppression of the Hh pathway.
Regulation of Aurora Kinase A
Transcriptomic profiling of glioblastoma cells treated with this compound revealed a downregulation of Aurora Kinase A (AURKA) protein levels. AURKA is a key regulator of mitosis, and its overexpression is common in many cancers. While the direct link between USP8 and AURKA is still under investigation, this finding suggests that this compound may exert its anti-proliferative effects, at least in part, through the modulation of AURKA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol describes a common method to determine the IC50 of an inhibitor against a specific DUB using a fluorogenic substrate.
Materials:
-
Recombinant human USP8 protein
-
This compound
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the DUB enzyme (e.g., USP8) to each well, followed by the addition of the this compound dilutions or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT or CCK-8)
This protocol outlines a method to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for analyzing changes in protein expression levels in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-ubiquitin, anti-AURKA, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 6-well plates or 10 cm dishes) and treat with this compound at the desired concentrations and for the desired time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like actin.
Conclusion
This compound is a valuable research tool for elucidating the role of USP8 in the ubiquitin-proteasome system and its downstream signaling pathways. Its potent and selective inhibition of USP8 makes it a powerful chemical probe for studying the biological consequences of USP8 dysregulation. The demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects of this compound in various cancer cell lines highlight the therapeutic potential of targeting USP8. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, to facilitate further research into its role in health and disease and to support its evaluation as a potential therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-1 is a potent and selective small molecule inhibitor of Deubiquitinating Enzymes (DUBs), a class of proteases that play a critical role in the ubiquitin-proteasome system.[1] By removing ubiquitin from substrate proteins, DUBs regulate a vast array of cellular processes, including protein degradation, signal transduction, and cell cycle control.[2] Dysregulation of DUB activity is implicated in numerous pathologies, making them attractive therapeutic targets.[3] This technical guide provides a comprehensive overview of the primary cellular targets of this compound, with a focus on its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization.
Primary Target: Ubiquitin-Specific Protease 8 (USP8)
The principal cellular target of this compound is Ubiquitin-Specific Protease 8 (USP8), a member of the largest family of DUBs.[1][4] this compound exhibits potent inhibitory activity against USP8, thereby preventing the deubiquitination of its downstream substrates.
Quantitative Inhibition Data
The inhibitory potency of this compound against USP8 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy. Furthermore, its selectivity has been assessed by comparing its activity against other DUBs, most notably USP7.
| Compound | Target | IC50 (µM) | Selectivity vs. USP7 | Reference |
| This compound | USP8 | 0.85 | >100-fold (IC50 for USP7 >100 µM) | [4] |
| This compound | USP8 | 0.24 | Not specified | [4] |
Cellular Effects and Therapeutic Potential
Inhibition of USP8 by this compound has been shown to have significant effects on various cancer cell lines, highlighting its therapeutic potential.
| Cell Line Type | Observed Effects | This compound Concentration Range | Reference |
| Glioblastoma (LN-229, U87MG, T98G) | Inhibition of proliferation, reduction of migration and stemness, sensitization to ionizing radiation. | 200 - 800 nM | [5] |
| Esophageal Squamous Cell Carcinoma (KYSE-450, KYSE-30) | Reduced viability (IC50s = 1.58-2.14 µM), induction of apoptosis, autophagy, and G2/M cell cycle arrest. | Not specified | [5] |
| Colon Cancer (HCT116) | Reduced viability. | 0.5 - 1.5 µM | [4] |
| Prostate Cancer (PC-3) | Reduced viability. | 0.5 - 1.5 µM | [4] |
While USP8 is the established primary target, a comprehensive proteomic analysis of this compound-treated cells to identify all potential off-target interactions has not been extensively reported in the available literature. Such studies would be invaluable for a complete understanding of its cellular mechanism of action and for anticipating potential side effects in a therapeutic context.
Impact on Cellular Signaling Pathways
USP8 is a critical regulator of several key signaling pathways implicated in cell growth, proliferation, and survival. By inhibiting USP8, this compound modulates these pathways, leading to its anti-cancer effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-validated substrate of USP8. USP8 deubiquitinates EGFR, preventing its lysosomal degradation and thereby promoting its signaling activity. Inhibition of USP8 by this compound leads to increased ubiquitination and subsequent degradation of EGFR, attenuating downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.
Caption: EGFR signaling pathway regulation by USP8 and its inhibition by this compound.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tumorigenesis. USP8 has been identified as a positive regulator of this pathway through its deubiquitination of Smoothened (Smo), a key signal transducer. By removing ubiquitin from Smo, USP8 prevents its degradation and promotes its accumulation at the cell surface, leading to pathway activation. This compound, by inhibiting USP8, would be expected to enhance Smo ubiquitination and degradation, thereby suppressing Hh signaling.
Caption: Hedgehog signaling pathway and the role of USP8 in Smoothened regulation.
Wnt/β-catenin Signaling Pathway
USP8 also regulates the Wnt/β-catenin signaling pathway by deubiquitinating and stabilizing the Frizzled-5 (FZD5) receptor. This stabilization of FZD5 at the cell surface is crucial for the transduction of Wnt signals, which are important for cell fate determination and proliferation. Inhibition of USP8 with this compound would lead to increased FZD5 ubiquitination and degradation, thereby dampening Wnt signaling.
Caption: Wnt/β-catenin signaling initiated by FZD5 and regulated by USP8.
Regulation of Aurora Kinase A
Recent studies have shown that pharmacological inhibition of USP8 with this compound leads to the downregulation of Aurora Kinase A (AURKA) protein levels in glioblastoma cells.[5] AURKA is a critical regulator of mitosis, and its overexpression is associated with tumorigenesis. While the direct deubiquitination of AURKA by USP8 has not been definitively established, the reduction in AURKA levels upon USP8 inhibition suggests an indirect regulatory mechanism that contributes to the anti-proliferative effects of this compound.
Experimental Protocols
In Vitro USP8 Inhibition Assay (Fluorogenic)
This protocol describes a representative in vitro assay to determine the IC50 of this compound against purified USP8 using a fluorogenic substrate.
Workflow:
Caption: Workflow for an in vitro USP8 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20.
-
USP8 Enzyme: Recombinant human USP8 protein diluted in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
This compound: Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Substrate: Ubiquitin-Rhodamine 110 Glycine (Ub-Rho110) diluted in assay buffer to the desired final concentration (e.g., 50-100 nM).[6][7]
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the diluted USP8 enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Ub-Rho110 substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the wells containing only buffer and substrate.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Western Blot for Substrate Ubiquitination
This protocol details a method to assess the effect of this compound on the ubiquitination status of a known USP8 substrate, such as EGFR, in cultured cells.
Workflow:
Caption: Workflow for assessing protein ubiquitination by Western blot.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates or 10 cm dishes.
-
Once the cells reach 70-80% confluency, treat them with the desired concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
For receptor studies like EGFR, stimulate the cells with the corresponding ligand (e.g., EGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and a broad-spectrum DUB inhibitor like N-ethylmaleimide (NEM) to preserve the ubiquitination status.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an antibody specific for the target protein (e.g., anti-EGFR) and protein A/G agarose (B213101) beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal loading of the target protein, the membrane can be stripped and re-probed with an antibody against the protein of interest (e.g., anti-EGFR).
-
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of USP8. Its primary mechanism of action involves the direct inhibition of USP8's deubiquitinating activity, leading to the increased ubiquitination and subsequent degradation of key oncoproteins. This results in the attenuation of critical cancer-promoting signaling pathways, such as the EGFR, Hedgehog, and Wnt pathways. The provided experimental protocols offer a framework for researchers to further investigate the effects of this compound and to explore the broader roles of USP8 in health and disease. Future proteomic studies will be instrumental in fully elucidating the complete target profile of this compound and in further validating its potential as a therapeutic agent.
References
- 1. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 modulates ubiquitination of LRIG1 for Met degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. missiontherapeutics.com [missiontherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to DUB-IN-1: Mechanism of Action and Effects on Cell Signaling Pathways
Executive Summary: The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous pathologies, including cancer. Deubiquitinases (DUBs) are key components of this system, acting to reverse protein ubiquitination and thereby control protein stability, localization, and activity. DUB-IN-1 has emerged as a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinase linked to the progression of various cancers. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, effects on critical cell signaling pathways, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research.
Introduction to the Ubiquitin-Proteasome System and Deubiquitinases
The ubiquitination process involves a sequential enzymatic cascade (E1, E2, and E3 enzymes) that attaches ubiquitin, a small regulatory protein, to substrates.[1] This post-translational modification can signal for protein degradation by the proteasome or modulate cellular processes such as DNA repair, cell cycle progression, and signal transduction.[1] Deubiquitinating enzymes (DUBs) counteract this process by cleaving ubiquitin from substrates, making them crucial regulators of the UPS.[2] The human genome encodes nearly 100 DUBs, which are broadly classified into families such as ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), and ovarian tumor proteases (OTUs). Given their pivotal role in cellular homeostasis, DUBs represent a promising class of therapeutic targets.[2]
This compound: A Selective USP8 Inhibitor
This compound is a small molecule inhibitor identified for its potent activity against Ubiquitin-Specific Protease 8 (USP8), also known as UBPy.[3] USP8 is implicated in regulating the trafficking and degradation of several key proteins, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][4] this compound exhibits high selectivity for USP8 over other deubiquitinases, such as USP7.[3] This selectivity makes it a valuable chemical probe for elucidating the specific cellular functions of USP8 and a potential therapeutic agent.
Quantitative Analysis of this compound Activity
The potency and cellular effects of this compound have been quantified across various biochemical and cell-based assays. The data are summarized below.
| Table 1: Biochemical Activity of this compound | |
| Target Enzyme | IC50 Value |
| USP8 | 0.85 µM[3][5] |
| USP7 | >100 µM[3] |
| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| Table 2: Cellular Activity of this compound in Cancer Cell Lines | |||
| Cancer Type | Cell Line(s) | Effect | Effective Concentration / IC50 |
| Glioblastoma (GBM) | LN-229, U87MG, T98G | Inhibition of Proliferation | Dose-dependent[5] |
| LN-229, T98G | Reduction of Migration & Stemness | 500 and 800 nM[6] | |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-450, KYSE-30, etc. | Reduction of Cell Viability | IC50s: 1.58 - 2.14 µM[2] |
Core Mechanism of Action
This compound functions by binding to the catalytic domain of USP8, inhibiting its deubiquitinating activity.[1] This leads to the accumulation of ubiquitinated substrates that would normally be stabilized by USP8. The increased ubiquitination of these target proteins, such as EGFR, marks them for degradation via the proteasome or lysosome, thereby attenuating their downstream signaling.[1][4]
Caption: this compound inhibits USP8, preventing substrate deubiquitination and promoting degradation.
Effects on Key Cell Signaling Pathways
Inhibition of USP8 by this compound triggers a cascade of events that profoundly impact cancer cell survival and proliferation. Studies, particularly in esophageal squamous cell carcinoma (ESCC), have shown that these effects are often mediated through the activation of a DNA damage response.[2]
DNA Damage Response and p53 Activation
Treatment with this compound induces DNA damage, as evidenced by comet assays and increased levels of phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.[2] USP8 has a direct role in the DNA damage response (DDR), where it is recruited to DNA break sites to deubiquitinate key DDR factors like BRIT1, a crucial step for DNA repair.[7][8] By inhibiting USP8, this compound likely impairs this repair process, leading to the accumulation of DNA damage. This damage activates the tumor suppressor protein p53, which in turn orchestrates downstream cellular fates, including cell cycle arrest and apoptosis.[2]
Cell Cycle Arrest at G2/M Phase
Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest at the G2/M transition.[2] This prevents damaged cells from entering mitosis, providing time for repair or triggering apoptosis if the damage is irreparable. Furthermore, in glioblastoma cells, USP8 inhibition via this compound was found to downregulate Aurora Kinase A (AURKA), a critical regulator of mitotic entry and progression, further contributing to cell cycle disruption.[5]
Induction of Intrinsic Apoptosis
This compound treatment promotes programmed cell death, or apoptosis.[2] This is achieved through the p53-mediated upregulation of pro-apoptotic proteins belonging to the BCL-2 family, such as Bax, Noxa, and Puma.[2] These proteins increase the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.
Induction of Autophagy
In addition to apoptosis, this compound also stimulates autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[2] This response is also dependent on p53, which activates AMP-activated protein kinase (AMPK), a key energy sensor and regulator of autophagy.[2][9] While autophagy can sometimes be a pro-survival mechanism, in this context, it appears to contribute to the cytotoxic effects of this compound.[2][10][11]
Caption: this compound induces DNA damage, leading to p53 activation and downstream effects.
Attenuation of Receptor Tyrosine Kinase (RTK) Signaling
A key function of USP8 is to deubiquitinate and stabilize receptor tyrosine kinases (RTKs) at the endosome, thereby preventing their lysosomal degradation and promoting their recycling to the cell surface.[4][12] A primary target in this pathway is the Epidermal Growth Factor Receptor (EGFR). By inhibiting USP8, this compound promotes the degradation of EGFR and other RTKs like ERBB2, ERBB3, and MET.[1][13] This leads to a marked reduction in their downstream pro-survival and proliferative signaling, a mechanism that is particularly relevant for overcoming resistance to EGFR inhibitors (e.g., gefitinib) in non-small cell lung cancer.[13]
Caption: this compound blocks USP8-mediated EGFR recycling, enhancing its degradation.
Key Experimental Methodologies
The characterization of this compound and its cellular effects relies on a suite of standard and specialized biochemical and cell biology techniques.
Caption: General experimental workflow for assessing the cellular effects of this compound.
Deubiquitinase (DUB) Activity Assay
This biochemical assay measures the direct inhibitory effect of this compound on USP8 enzymatic activity.
-
Principle: A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is used.[14][15][16] In its intact form, the fluorescence of AMC is quenched. Upon cleavage by an active DUB, the free AMC fluoresces.
-
Reagents: Recombinant human USP8 enzyme, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT), this compound serial dilutions, 96-well black plates.
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant USP8 to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC substrate (e.g., 0.5-1.0 µM final concentration).[17]
-
Immediately measure the increase in fluorescence over time using a plate reader (Excitation: ~355-380 nm, Emission: ~460 nm).[14][15]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the levels of specific proteins involved in the signaling pathways affected by this compound.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and enzyme-conjugated secondary antibodies.
-
Reagents: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-γ-H2AX, anti-AURKA), HRP-conjugated secondary antibody, chemiluminescent substrate.[18][19]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse using ice-cold lysis buffer.[20]
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.[21]
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.[21]
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add chemiluminescent substrate to visualize protein bands using an imaging system.
-
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
-
Reagents: Annexin V-FITC, Propidium Iodide (PI), 1X Binding Buffer (containing CaCl₂), PBS.
-
Protocol:
-
Treat cells with this compound.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[22]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[22][23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[24] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in S phase have intermediate DNA content.
-
Reagents: Cold 70% ethanol (B145695), PBS, PI staining solution (containing PI, RNase A, and a detergent like Triton X-100).[25]
-
Protocol:
-
Treat and harvest approximately 1 x 10⁶ cells.
-
Wash cells with PBS and resuspend the pellet.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[26][27]
-
Centrifuge the fixed cells, decant the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA, which PI also binds).[28]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, collecting fluorescence data on a linear scale. A histogram of fluorescence intensity will show distinct peaks for G0/G1 and G2/M phases.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay is used to detect the collapse of the mitochondrial membrane potential, an early event in the intrinsic apoptosis pathway.
-
Principle: The lipophilic cationic dye JC-1 is used. In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, which emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence (~529 nm).[29][30] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Reagents: JC-1 dye, cell culture medium, PBS, a positive control for depolarization (e.g., CCCP).[31]
-
Protocol:
-
Treat cells with this compound in a multi-well plate. Include untreated (negative) and CCCP-treated (positive) controls.
-
Prepare a working solution of JC-1 dye (e.g., 2-5 µM) in pre-warmed cell culture medium.[29][30]
-
Remove the treatment medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[31]
-
Wash cells with warm PBS or assay buffer.[32]
-
Analyze immediately using a fluorescence microscope or a flow cytometer equipped with filters for both green (FITC channel) and red (PE channel) fluorescence.
-
Calculate the ratio of red to green fluorescence intensity to quantify the change in ΔΨm.
-
Conclusion and Future Directions
This compound is a powerful chemical tool for investigating the cellular roles of USP8 and a promising lead compound for cancer therapy. Its ability to induce DNA damage, cell cycle arrest, apoptosis, and autophagy through a p53-dependent mechanism highlights a critical vulnerability in cancer cells.[2] Furthermore, its capacity to promote the degradation of key oncogenic drivers like EGFR provides a clear rationale for its development in tumors reliant on RTK signaling, including those resistant to current targeted therapies.[13] Future research should focus on optimizing the potency and pharmacokinetic properties of this compound analogs for in vivo studies and clinical translation, as well as exploring its efficacy in combination with other anticancer agents, such as DNA-damaging chemotherapy or radiation.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of Epidermal Growth Factor Receptor Down-Regulation by UBPY-mediated Deubiquitination at Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth [ouci.dntb.gov.ua]
- 7. pnas.org [pnas.org]
- 8. BRUCE regulates DNA double-strand break response by promoting USP8 deubiquitination of BRIT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of autophagy promotes cell apoptosis induced by the proteasome inhibitor MG-132 in human esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy promotes cell apoptosis induced by the proteasome inhibitor MG-132 in human esophageal squamous cell carcinoma EC9706 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ub-AMC - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 19. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 22. pufei.com [pufei.com]
- 23. static.igem.org [static.igem.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. docs.research.missouri.edu [docs.research.missouri.edu]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 30. resources.revvity.com [resources.revvity.com]
- 31. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 32. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
DUB-IN-1: A Technical Guide to its Impact on Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-1 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin-Specific Protease 8 (USP8).[1][2] By targeting USP8, this compound modulates the ubiquitination status of various substrate proteins, thereby influencing a range of cellular processes including protein degradation, signal transduction, and cell cycle control. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on protein ubiquitination, and detailed protocols for its experimental application.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of USP8, a cysteine protease responsible for removing ubiquitin moieties from target proteins.[1][2] This inhibition leads to an accumulation of ubiquitinated substrates, altering their stability and function. The primary mechanism involves the modulation of protein degradation pathways, particularly those involving the proteasome and lysosome.
Quantitative Data on this compound's Efficacy
The inhibitory and cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| USP8 | 0.85 | Potent and selective inhibition.[1][2] |
| USP7 | >100 | Demonstrates high selectivity for USP8 over USP7.[2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.5 - 1.5 |
| PC-3 | Prostate Cancer | 0.5 - 1.5 |
| LN229 | Glioblastoma | Not explicitly quantified, but effective at 0.2-0.8 µM |
| U87MG | Glioblastoma | Not explicitly quantified, but effective at 0.2-0.8 µM |
| T98G | Glioblastoma | Not explicitly quantified, but effective at 0.2-0.8 µM |
| Kyse30 | Esophageal Squamous Cell Carcinoma | Not explicitly quantified |
| Kyse450 | Esophageal Squamous Cell Carcinoma | Not explicitly quantified |
Table 3: this compound Induced Apoptosis in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Caspase-3 Activation (%) | Mitochondrial Membrane Potential Loss (%) |
| Kyse30 | Control | ~5 | ~2 | ~3 |
| This compound (Concentration not specified) | ~25 | ~15 | ~20 | |
| Kyse450 | Control | ~3 | ~1 | ~2 |
| This compound (Concentration not specified) | ~20 | ~12 | ~15 |
Impact on Protein Ubiquitination and Signaling Pathways
This compound-mediated inhibition of USP8 leads to increased ubiquitination of its substrates, thereby targeting them for degradation. This has significant implications for various signaling pathways crucial in cancer progression.
EGFR Signaling Pathway
USP8 is a key regulator of Epidermal Growth Factor Receptor (EGFR) trafficking and degradation. By deubiquitinating EGFR, USP8 rescues it from lysosomal degradation, promoting its recycling to the cell surface and sustaining downstream signaling. This compound treatment counteracts this process, leading to increased EGFR ubiquitination and subsequent degradation. This attenuates EGFR-mediated signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[3]
NF-κB Signaling Pathway
Deubiquitinating enzymes are critical regulators of the NF-κB signaling pathway. While a direct, specific role for USP8 in regulating key NF-κB components is still under active investigation, the inhibition of DUBs, in general, can impact this pathway. For instance, the ubiquitination status of proteins like TRAF6 is crucial for NF-κB activation. By altering the cellular ubiquitination landscape, this compound may indirectly influence NF-κB signaling, a key pathway in inflammation and cancer.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the effects of this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified USP8.
Materials:
-
Purified recombinant human USP8 enzyme
-
This compound (dissolved in DMSO)
-
Ubiquitin-rhodamine110 substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of USP8 enzyme solution (final concentration ~1 nM) to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of Ubiquitin-rhodamine110 substrate (final concentration ~50 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, PC-3, LN229)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.
Western Blot Analysis for Protein Ubiquitination
This method is used to assess changes in the ubiquitination status of specific proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit DUBs.
-
Primary antibodies: Anti-Ubiquitin, Anti-EGFR, Anti-p-EGFR, Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. In some experiments, co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the band intensities to quantify changes in protein expression and ubiquitination.
Immunoprecipitation for Ubiquitination Assay
This technique is used to isolate a specific protein and then detect its ubiquitination status by Western blot.
Materials:
-
All materials for Western Blot Analysis
-
Protein A/G agarose (B213101) beads
-
Primary antibody for the protein of interest (for immunoprecipitation)
Procedure:
-
Prepare cell lysates as described in the Western Blot protocol.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody specific to the protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after this compound treatment.[1]
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry assay determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or DMSO for the desired duration.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.
Conclusion
This compound is a valuable research tool for investigating the role of USP8 and the broader implications of protein ubiquitination in cellular physiology and disease. Its high potency and selectivity make it a suitable probe for dissecting USP8-mediated signaling pathways and for exploring the therapeutic potential of DUB inhibition in oncology and other fields. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Frontier of Deubiquitinase Inhibition: A Technical Guide to Small Molecule Modulators
For Immediate Release
[City, State] – [Date] – The intricate cellular machinery of the ubiquitin-proteasome system (UPS) has long been a focal point for therapeutic intervention, particularly in oncology. While proteasome inhibitors have seen clinical success, attention is increasingly turning upstream to the deubiquitinating enzymes (DUBs) that provide a more nuanced and potentially less toxic approach to modulating this critical pathway. This technical guide offers an in-depth exploration of the burgeoning field of small molecule DUB inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, key players, and methodologies driving this exciting area of discovery.
Deubiquitinating enzymes, a superfamily of approximately 100 proteases in humans, are crucial regulators of cellular homeostasis.[1][2] They counteract the process of ubiquitination by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation and modulating a vast array of cellular processes, including DNA repair, cell cycle progression, and signal transduction.[2][3][4] Dysregulation of DUB activity has been implicated in a multitude of diseases, most notably cancer, neurodegenerative disorders, and infectious diseases, making them highly attractive targets for therapeutic development.[3][5]
The Therapeutic Promise and Challenges
The therapeutic potential of DUB inhibitors lies in their ability to selectively target specific nodes within the complex UPS, offering a more refined approach than broad proteasome inhibition.[6] For instance, inhibiting a DUB that stabilizes an oncoprotein can lead to the oncoprotein's degradation and subsequent tumor cell death.[3] However, the development of specific and potent DUB inhibitors is not without its hurdles. The highly conserved catalytic domains among DUB family members present a significant challenge to achieving selectivity, raising concerns about off-target effects.[7] Furthermore, the intricate and often interconnected nature of the signaling pathways regulated by DUBs necessitates a deep understanding of their cellular functions to predict therapeutic outcomes and potential toxicities.[7]
A Landscape of Small Molecule DUB Inhibitors
Despite the challenges, significant progress has been made in the discovery and characterization of small molecule DUB inhibitors. A growing number of compounds targeting various DUBs have been identified, with several demonstrating promising preclinical and even clinical activity. The following table summarizes key quantitative data for a selection of these inhibitors, providing a comparative overview of their potency and selectivity.
| DUB Target | Inhibitor | IC50/Ki/Kd | Assay Type/Note |
| USP1 | Pimozide | IC50: ~5 µM | Cell-based |
| SJB3-019A | IC50: 0.46 µM | Biochemical | |
| USP2 | RA-9, RA-14, AM146 | - | Chalcone-based derivatives |
| USP5 | RA-9, RA-14, AM146 | - | Chalcone-based derivatives |
| USP7 | FT671 | IC50: 52-69 nM, Kd: 65 nM | Biochemical, SPR |
| FT827 | kinact/Ki: 66 M-1s-1 | Covalent inhibitor | |
| P22077 | IC50: 20-40 µM | ||
| Usp7-IN-9 | IC50: 40.8 nM | Biochemical | |
| L55 | IC50: 40.8 nM, Kd: 78.3 nM | Biochemical, X-ray crystallography | |
| USP8 | RA-9, RA-14, AM146 | - | Chalcone-based derivatives |
| USP14 | IU1 | IC50: 4-5 µM | Proteasome-bound USP14 |
| IU1-47 | IC50: 0.6 µM | Proteasome-bound USP14 | |
| b-AP15 | IC50: 2.1 µM or 16.8 µM | 19S RP DUB activity | |
| UCHL1 | RA-9, RA-14, AM146 | - | Chalcone-based derivatives |
| UCHL3 | RA-9, RA-14, AM146 | - | Chalcone-based derivatives |
| BAP1 | iBAP | IC50: 253 nM | Selective inhibitor |
| RPN11 | Capzimin | IC50: 0.34 µM | Potent and selective |
| CSN5 | CSN5i-3 | IC50: 0.0058 µM | Highly potent |
Key Signaling Pathways Targeted by DUB Inhibitors
A critical aspect of DUB inhibitor development is understanding the signaling pathways they modulate. By targeting specific DUBs, researchers can influence critical cellular processes implicated in disease. The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by USP1, CYLD, and OTUB1.
References
- 1. CYLD: a tumor suppressor deubiquitinase regulating NF-κB activation and diverse biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. CYLD-Mediated Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTUB1 enhances TGFβ signalling by inhibiting the ubiquitylation and degradation of active SMAD2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DUB-IN-1 on Downstream USP8 Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 8 (USP8), also known as UBPY, is a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes, including protein trafficking, signal transduction, and cell proliferation. Its dysregulation has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention. DUB-IN-1 is a potent and selective small molecule inhibitor of USP8, exhibiting an IC50 of 0.85 μM for USP8 and demonstrating significantly less activity against other DUBs like USP7 (IC50 > 100 μM)[1]. This technical guide provides an in-depth overview of the effects of this compound on the downstream substrates of USP8, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
This compound: Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of USP8. USP8 removes ubiquitin moieties from its substrate proteins, thereby rescuing them from degradation by the proteasome or altering their trafficking and signaling functions. By inhibiting USP8, this compound leads to an accumulation of ubiquitinated substrates, which can subsequently alter their stability, localization, and downstream signaling.
Impact of this compound on Key USP8 Substrates
While comprehensive quantitative proteomics studies specifically using this compound are still emerging, research on USP8 knockdown and the use of other USP8 inhibitors provide strong indications of the substrates affected by this compound. The following sections detail the known and putative downstream targets of USP8 and the anticipated consequences of this compound treatment.
Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-established substrate of USP8. USP8 deubiquitinates EGFR, promoting its recycling to the plasma membrane and thereby sustaining its signaling activity. Inhibition of USP8 is expected to increase EGFR ubiquitination, leading to its enhanced degradation.
Quantitative Data on USP8 Inhibition and EGFR:
| Treatment/Condition | Effect on EGFR | Quantitative Change | Cell Line | Reference |
| USP8 siRNA knockdown | Accelerated EGFR degradation | ~50% reduction in EGFR levels after 1h EGF stimulation | HeLa | [2] |
| Catalytically inactive USP8 (C748A) | Increased EGFR ubiquitination | Visual increase in ubiquitination smear by Western blot | HEK293T | [3] |
Aurora Kinase A (AURKA)
Aurora Kinase A (AURKA) is a key regulator of mitosis. Studies have shown that inhibition of USP8 with this compound leads to a decrease in AURKA expression in glioblastoma cells, suggesting that USP8 positively regulates AURKA levels.
Quantitative Data on this compound and AURKA:
| Treatment | Effect on AURKA | Quantitative Change | Cell Line | Reference |
| This compound | Decreased AURKA mRNA and protein expression | Dose-dependent decrease observed by Western blot | LN229 and T98G (Glioblastoma) | [4] |
Note: While a dose-dependent decrease was observed, specific fold-change values from densitometry were not provided in the cited abstract.
Frizzled-5 (FZD5)
Frizzled-5 (FZD5) is a receptor in the Wnt signaling pathway. USP8 has been shown to deubiquitinate FZD5, thereby stabilizing it and promoting Wnt signaling, which is crucial for processes like osteogenesis. Inhibition of USP8 would be expected to increase FZD5 ubiquitination and subsequent degradation.
Qualitative Data on USP8 and FZD5:
| Condition | Effect on FZD5 | Observation | Cell Type | Reference |
| USP8 deficiency | Increased FZD5 ubiquitination | Increased ubiquitin signal in FZD5 immunoprecipitates | Osteoblast precursors | [5] |
| USP8 deficiency | Decreased FZD5 protein levels | Reduced FZD5 band intensity on Western blot | Mature osteoblasts | [5] |
Note: Quantitative fold-change data for the effect of this compound on FZD5 ubiquitination is not currently available.
Sequestosome 1 (SQSTM1/p62)
SQSTM1/p62 is a scaffold protein involved in various cellular processes, including selective autophagy. USP8 has been identified as a deubiquitinase for SQSTM1, and its inhibition would likely lead to increased ubiquitination of SQSTM1.
Qualitative Data on USP8 and SQSTM1:
| Condition | Effect on SQSTM1 | Observation | Cell Type | Reference |
| USP8 knockdown | Increased autophagic degradation of SQSTM1 | Reduced SQSTM1 protein levels | HEK293T | [6] |
| USP8 overexpression | Increased SQSTM1 protein levels | Increased SQSTM1 band intensity on Western blot | HEK293T | [6] |
Note: Direct quantitative data on the effect of this compound on SQSTM1 ubiquitination levels is not yet published.
Signaling Pathways and Experimental Workflows
USP8-Mediated Signaling Pathways
The inhibition of USP8 by this compound can perturb several critical signaling pathways. The following diagrams illustrate the role of USP8 in regulating its downstream substrates.
References
- 1. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEDD9 depletion destabilizes Aurora A kinase and heightens the efficacy of Aurora A inhibitors: implications for treatment of metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deubiquitinating Enzyme USP8 Is Essential for Skeletogenesis by Regulating Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
investigating the role of USP8 in cancer biology
An In-depth Technical Guide on the Role of USP8 in Cancer Biology
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in cellular processes, including signal transduction, protein trafficking, and degradation.[1][2] Its dysregulation, often through overexpression or mutation, is increasingly implicated in the pathology of numerous cancers.[2][3] USP8 stabilizes key oncoproteins and receptors, thereby driving tumor progression, metastasis, and therapeutic resistance.[2][4] This technical guide provides a comprehensive overview of the function of USP8 in cancer biology, detailing its interaction with pivotal signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) pathways. We present quantitative data on its expression and function, detailed experimental protocols for its investigation, and its potential as a therapeutic target. This document is intended to serve as a core resource for researchers and professionals in oncology and drug development.
Introduction to USP8
USP8 (also known as UBPY) is a member of the largest subfamily of DUBs, the ubiquitin-specific proteases (USPs).[5] Its primary function is to remove ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal or lysosomal degradation.[2][3] This action regulates the stability, localization, and activity of its targets.[1] USP8 is particularly noted for its role in endosomal sorting and the trafficking of membrane receptors.[3][6] By cleaving ubiquitin chains, especially K6, K48, and K63 linkages, USP8 plays a vital role in protein homeostasis and signal transduction, processes that are frequently hijacked in cancer.[1][7]
The Role of USP8 in Cancer Biology
USP8 as an Oncogene
There is substantial evidence supporting the role of USP8 as an oncogene. Upregulated or mutated USP8 becomes hyperactivated, leading to the stabilization of numerous oncogenes and proto-oncogenes.[2] This promotes cancer progression and survival by activating multiple signaling pathways.[2][8] Suppression of USP8 has been shown to result in increased cancer cell apoptosis, highlighting its function as an oncogenic driver.[9] Its inhibition can reduce tumor growth and induce apoptosis in cancers such as non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer.[1] Furthermore, USP8 is involved in regulating cellular stress responses, potentially providing a protective mechanism that contributes to the resilience of some cancers against conventional therapies.[9]
Clinical Significance and Prognostic Value
High expression of USP8 is frequently correlated with poor patient prognosis and advanced tumor stages across various malignancies.[9] For instance, both RNA and protein levels of USP8 are upregulated in cervical squamous cell carcinoma (CSCC) tissues compared to normal tissues, and this high expression is associated with advanced tumor stage and a higher risk of recurrence.[10] Similarly, in breast cancer, higher levels of USP8 expression are significantly enriched in patients with gene signatures representing increased cancer metastasis and correlate with a poor prognosis.[4] Bioinformatics analysis of tumor samples consistently links USP8 overexpression with unfavorable patient outcomes, underscoring its potential as a prognostic biomarker.[9]
Key Signaling Pathways Modulated by USP8
USP8 exerts its oncogenic functions by deubiquitinating and stabilizing key components of major signaling pathways.
The EGFR Signaling Axis
One of the most well-characterized roles of USP8 is its regulation of the EGFR pathway.[1] USP8 directly deubiquitinates and stabilizes EGFR, a receptor tyrosine kinase that is often overactivated in cancer.[1][11] This prevents EGFR from being sorted for lysosomal degradation, thereby enhancing and prolonging its downstream signaling through pathways like the Ras-Raf-MAPK cascade, which is vital for cellular proliferation and survival.[1][9] Inhibition of USP8 promotes the degradation of EGFR, reducing its oncogenic effects.[1] This mechanism is particularly relevant in cancers with EGFR overexpression or mutations, such as NSCLC and glioblastoma.[1] Beyond EGFR, USP8 also regulates other receptor tyrosine kinases, including ERBB2 (HER2), ERBB3 (HER3), and MET, making it a critical node in multiple oncogenic signaling networks.[12][13]
The TGF-β Signaling Pathway
USP8 is a key activator of the TGF-β/SMAD signaling pathway.[4][14] It directly interacts with, deubiquitinates, and stabilizes the type II TGF-β receptor (TβRII).[4] This leads to increased TβRII expression on the plasma membrane and within tumor-derived extracellular vesicles (TEVs).[4][14] The resulting amplification of TGF-β signaling promotes epithelial-mesenchymal transition (EMT), invasion, and metastasis.[4] Furthermore, TβRII-positive extracellular vesicles can induce T-cell exhaustion, contributing to an immunosuppressive tumor microenvironment.[4][14] Pharmacological inhibition of USP8 can antagonize this pathway, reducing metastasis and reactivating anti-tumor immunity.[4]
Other Associated Pathways
-
NF-κB Signaling: The role of USP8 in NF-κB signaling appears to be context-dependent. In liver cancer, USP8 has been shown to negatively regulate the pathway by deubiquitinating TRAF6, a key signaling intermediate.[7] Conversely, in prostate cancer, USP8 silencing downregulates the NF-κB signal, suggesting a positive regulatory role that promotes cell growth and proliferation.[5][8]
-
Wnt Signaling: Emerging evidence suggests USP8 can alter canonical Wnt signaling by affecting the recycling of Frizzled (Fzd) receptors, which are key regulators of the pathway.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings regarding USP8's expression, function, and genetic alteration in cancer.
Table 1: USP8 Expression in Various Cancers
| Cancer Type | Finding | Reference(s) |
|---|---|---|
| Breast Cancer | Significantly upregulated in tumor tissues compared to normal tissues. High expression correlates with poor prognosis and metastasis. | [4] |
| Cervical Squamous Cell Carcinoma | Both mRNA and protein levels are significantly upregulated in tumor tissues. High expression correlates with advanced FIGO stage. | [10] |
| Colon Cancer | Protein level is significantly higher in colon cancer tissues and cells compared to normal counterparts. | [15] |
| Gastric Cancer | USP8 expression is significantly higher in tumor tissues than in non-tumor tissues. | [13] |
| Multiple Cancers (TCGA) | RNA-seq data shows varied expression across 17 cancer types. High expression is a potential unfavorable prognostic marker in renal cancer. |[16] |
Table 2: Effects of USP8 Modulation on Cancer Cell Phenotypes
| Cancer Type | Experimental Approach | Result | Reference(s) |
|---|---|---|---|
| Multiple Types | USP8 Suppression (CRISPR-Cas9) | Increased apoptosis in cancer cells. | [9] |
| Breast Cancer | USP8 Knockdown (shRNA) | Significantly reduced invasive cell area and percentage of embryos showing invasion in a zebrafish xenograft model. | [4] |
| Prostate Cancer | USP8 Silencing (siRNA) | Apoptotic cells significantly increased (e.g., from 2.26% to 6.32% in DU145 cells). | [8] |
| Colon Cancer | Pharmacological Inhibition | Active against both sensitive and 5-FU-resistant colon cancer cells; inhibits tumor growth in vivo. | [15] |
| Lung Cancer (NSCLC) | Pharmacological Inhibition | Downregulates total protein levels of EGFR, ERBB2, ERBB3, and MET; induces anticancer effects in gefitinib-resistant cells. |[12] |
Table 3: Common USP8 Mutations in Cancer
| Disease/Cancer | Mutation Frequency | Location/Type | Consequence | Reference(s) |
|---|---|---|---|---|
| Cushing's Disease (Pituitary Adenoma) | 20-60% of corticotroph adenomas | Hotspot in exon 14, affecting the 14-3-3 binding motif (p.715-720). | Impairs binding of the inhibitory 14-3-3 protein, leading to USP8 hyperactivation. | [6][17][18][19] |
| Pediatric Cushing's Disease | 31% (13 of 42 patients) | Exon 14 (missense, frameshift, in-frame deletion). | Associated with a higher likelihood of tumor recurrence (46.2% vs 10.3%). |[19] |
Methodologies for USP8 Research
Investigating USP8 requires a combination of biochemical, molecular, and cell-based assays. Below are protocols for key experimental procedures.
Protocol: USP8 Deubiquitinase (DUB) Activity Assay (In Vitro)
This assay measures the ability of USP8 to cleave ubiquitin from a substrate protein.
Materials:
-
Recombinant purified USP8 enzyme.
-
Ubiquitinated substrate (e.g., purified Ub-EGFR cytoplasmic domain, or a generic ubiquitinated protein).
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).
-
SDS-PAGE loading buffer.
-
Antibodies: Anti-substrate antibody, anti-ubiquitin antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitinated substrate (e.g., 1 µg) with the DUB reaction buffer.
-
Enzyme Addition: Add a defined amount of recombinant USP8 to the reaction tube. For a negative control, add an equivalent volume of buffer or a catalytically inactive USP8 mutant (e.g., C786S).[20]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the sample at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe the membrane with an anti-substrate antibody to observe the shift in molecular weight corresponding to the removal of ubiquitin chains. Alternatively, probe with an anti-ubiquitin antibody to directly visualize the reduction in ubiquitination.[21]
Protocol: Co-Immunoprecipitation (Co-IP) for USP8 Interaction
This protocol is used to identify proteins that interact with USP8 within a cellular context.[22][23]
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).[24] Incubate on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.[25] Pellet the beads and discard them, retaining the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for USP8 to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form. A negative control using a non-specific IgG of the same isotype is critical.[22]
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blot using antibodies against suspected interacting partners, or send for mass spectrometry to identify novel binding partners.
Protocol: Immunohistochemistry (IHC) for USP8 in Tumor Tissues
This protocol allows for the visualization of USP8 protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tumor sections.[10][26]
Procedure:
-
Deparaffinization and Rehydration: Bake slides at 60°C for 30-60 minutes. Deparaffinize sections by immersing in xylene (2-3 changes, 5 min each). Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 5 min each) and finally in deionized water.[27]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Wash slides in buffer (e.g., PBS). Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-30 minutes.[27]
-
Blocking: Wash slides and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Drain the blocking solution and incubate sections with the primary antibody against USP8 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[10]
-
Secondary Antibody Incubation: Wash slides extensively. Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash slides. If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC reagent). Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining, Dehydration, and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate the sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Imaging and Analysis: Visualize under a microscope. USP8 typically shows cytoplasmic and/or membranous staining.[28] Scoring can be based on staining intensity and the percentage of positive cells.[10]
USP8 as a Therapeutic Target
The integral role of USP8 in driving key oncogenic pathways makes it a compelling target for cancer therapy.[2][29] USP8 inhibitors are being actively investigated as a promising class of therapeutic agents.[1] By blocking USP8's deubiquitinase activity, these inhibitors can promote the degradation of oncoproteins like EGFR, thereby halting cancer cell proliferation and survival.[1] This strategy is particularly promising for overcoming resistance to targeted therapies, such as gefitinib (B1684475) resistance in lung cancer or 5-fluorouracil (B62378) resistance in colon cancer.[12][15]
Furthermore, targeting USP8 has implications for immunotherapy.[29] By downregulating the TGF-β pathway and reducing TβRII-positive extracellular vesicles, USP8 inhibitors can prevent CD8+ T cell exhaustion and reactivate anti-tumor immunity.[4][14] This suggests that USP8 inhibition could be used in combination with immune checkpoint inhibitors to enhance their efficacy.[4][29] The development of potent and selective small-molecule inhibitors of USP8 is an active area of research with significant potential for clinical translation.[30]
Conclusion
USP8 is a multifaceted deubiquitinase that functions as a potent oncogenic driver in a wide range of cancers. Its ability to stabilize critical cell surface receptors and signaling proteins, particularly within the EGFR and TGF-β pathways, places it at the nexus of cell proliferation, survival, metastasis, and immune evasion. The strong correlation between high USP8 expression and poor clinical outcomes validates its significance as a prognostic biomarker. The continued development of specific USP8 inhibitors offers a promising therapeutic avenue, with the potential to act as a standalone treatment, overcome drug resistance, and synergize with existing immunotherapies. A deeper understanding of its complex and context-dependent roles will be crucial for the successful clinical application of USP8-targeted therapies.
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. USP8 regulates liver cancer progression via the inhibition of TRAF6-mediated signal for NF-κB activation and autophagy induction by TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]
- 9. bioengineer.org [bioengineer.org]
- 10. High Expression of Ubiquitin-Specific Protease 8 (USP8) Is Associated with Poor Prognosis in Patients with Cervical Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Down-Regulation of USP8 Suppresses HER-3 Positive Gastric Cancer Cells Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of ubiquitin specific peptidase 8 is effective against 5-fluorouracil resistance in colon cancer via suppressing EGFR and EGFR-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression of USP8 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. USP8 Inhibitor Suppresses HER-2 Positive Gastric Cancer Cell Proliferation and Metastasis via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. urmc.rochester.edu [urmc.rochester.edu]
- 28. USP8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
The Role of DUB-IN-1 in Modulating the EGFR Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule frequently implicated in cancer progression. Its cellular abundance is tightly regulated by a complex degradation pathway involving ubiquitination and lysosomal sorting. Deubiquitinating enzymes (DUBs) play a pivotal role in this process by removing ubiquitin moieties, thereby rescuing EGFR from degradation and sustaining its signaling activity. This technical guide provides an in-depth exploration of DUB-IN-1, a potent inhibitor of Ubiquitin-Specific Protease 8 (USP8), and its impact on the EGFR degradation pathway. We will delve into the underlying signaling mechanisms, present quantitative data on the effects of USP8 inhibition, and provide detailed experimental protocols for investigating these processes.
Introduction to the EGFR Degradation Pathway
The EGFR signaling cascade is initiated upon ligand binding, leading to receptor dimerization, autophosphorylation, and activation of downstream pathways that regulate cell proliferation, survival, and differentiation.[1][2] The termination of this signaling is crucial for maintaining cellular homeostasis and is primarily achieved through the endocytosis and subsequent degradation of the receptor.
Following activation, EGFR is internalized and trafficked through the endosomal system. A key post-translational modification governing the fate of internalized EGFR is ubiquitination, a process mediated by E3 ligases such as c-Cbl.[1][3] Ubiquitinated EGFR is recognized by the endosomal sorting complexes required for transport (ESCRT) machinery, which sorts the receptor into intraluminal vesicles of multivesicular bodies (MVBs).[4] These MVBs then fuse with lysosomes, leading to the degradation of EGFR.[5]
Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin chains from EGFR, thereby preventing its lysosomal targeting and promoting its recycling to the plasma membrane.[4][6] One such DUB, USP8 (also known as UBPY), has been identified as a key regulator of EGFR trafficking and stability.[4][6]
This compound: A Potent USP8 Inhibitor
This compound is a small molecule inhibitor of ubiquitin-specific proteases, with a notable potency for USP8.[7] By inhibiting the deubiquitinating activity of USP8, this compound effectively enhances the ubiquitination of USP8 substrates, including EGFR, thereby promoting their degradation.
Mechanism of Action
This compound targets the catalytic activity of USP8, preventing the removal of ubiquitin from EGFR. This leads to an accumulation of ubiquitinated EGFR on endosomes, which are then more efficiently sorted for lysosomal degradation.[2][4] The net effect is a reduction in total EGFR levels and an attenuation of EGFR-mediated signaling.
Diagram of the EGFR Degradation Pathway and the Effect of this compound
Caption: EGFR degradation pathway and the inhibitory action of this compound on USP8.
Quantitative Data on the Effects of USP8 Inhibition
The inhibition of USP8 by compounds like this compound has been shown to have a significant impact on cancer cell viability and EGFR levels.
Table 1: IC50 Values of this compound and Related Compounds
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| This compound | USP8 | 0.85 | In vitro | [7] |
| USP8 inhibitor | - | 0.25 - 0.5 | H1650 (NSCLC) | [7] |
| USP8 inhibitor | - | 5 - 10 | H1299 (NSCLC) | [7] |
Table 2: Effect of USP8 Inhibition on Cell Viability in EGFR-Dependent Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| Gefitinib-resistant NSCLC | USP8 inhibitor (1 µmol/L) | Decreased cell viability, suppression of phosphorylated and total EGFR, ERBB2, ERBB3, and MET | [2] |
| Gefitinib-sensitive NSCLC | USP8 inhibitor (1 µmol/L) | Decreased cell viability, suppression of phosphorylated and total EGFR, ERBB2, ERBB3, and MET | [2] |
| H1650 (NSCLC) | USP8 inhibitor (0.25-0.5 µM) | Downregulation of EGFR, Met, Akt | [7] |
| H1299 (NSCLC) | USP8 inhibitor (5-10 µM) | Downregulation of EGFR, Met, Akt | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the effect of this compound on the EGFR degradation pathway.
Cell Culture and Treatment
-
Cell Lines: Use cancer cell lines known to express high levels of EGFR (e.g., A549, H1975, HeLa).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 or 5 µM) for various durations (e.g., 0, 6, 12, 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blotting for EGFR Degradation
This protocol allows for the quantification of total EGFR protein levels following this compound treatment.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the corresponding loading control band intensity.
-
Diagram of the Western Blotting Workflow
Caption: A streamlined workflow for Western blotting to assess EGFR degradation.
Immunoprecipitation for EGFR Ubiquitination
This protocol is used to assess the ubiquitination status of EGFR following this compound treatment.
-
Cell Lysis:
-
After treatment, lyse cells in a modified RIPA buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to preserve ubiquitin linkages.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation to capture EGFR.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to pull down the antibody-EGFR complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and western blotting as described in section 4.2.
-
Probe the membrane with a primary antibody against ubiquitin to detect ubiquitinated EGFR.
-
The membrane can also be probed with an anti-EGFR antibody to confirm the immunoprecipitation of EGFR.
-
Diagram of the Immunoprecipitation Workflow
Caption: Step-by-step workflow for immunoprecipitation to analyze EGFR ubiquitination.
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
-
Data Analysis:
Conclusion
This compound, as a potent inhibitor of USP8, presents a promising therapeutic strategy for cancers driven by aberrant EGFR signaling. By promoting the degradation of EGFR, this compound can effectively attenuate downstream signaling pathways and inhibit cancer cell growth. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between this compound, USP8, and the EGFR degradation pathway, paving the way for further drug development and a deeper understanding of cancer biology.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Threshold-controlled ubiquitination of the EGFR directs receptor fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ubiquitin-specific Peptidase 8 Suppresses Growth of Gefitinib-resistant Non-small Cell Lung Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
DUB-IN-1: A Technical Guide to its Role in T-Cell Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, playing a pivotal role in immune cell signaling. The targeted inhibition of DUBs presents a promising therapeutic strategy for a range of diseases, including autoimmune disorders and cancer. This technical guide focuses on "DUB-IN-1," a representative deubiquitinase inhibitor, and its profound involvement in T-cell regulation. We will explore its mechanism of action, its impact on key T-cell subsets, and the experimental methodologies used to elucidate its function. For the purpose of this guide, "this compound" will be exemplified by well-characterized inhibitors of Ubiquitin-Specific Protease 7 (USP7) and Ubiquitin-Specific Protease 22 (USP22), two DUBs with significant roles in T-cell biology.
Introduction to Deubiquitinases in T-Cell Function
T-lymphocytes are central to the adaptive immune response, and their activation, differentiation, and function are tightly controlled by complex signaling networks. Protein ubiquitination, a post-translational modification involving the attachment of ubiquitin to substrate proteins, is a key regulatory mechanism in these processes. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin, thereby controlling the fate and function of their target proteins.[1][2]
Dysregulation of DUB activity can lead to aberrant T-cell responses, contributing to autoimmune diseases or allowing for tumor immune evasion. Consequently, small molecule inhibitors of DUBs have emerged as valuable research tools and potential therapeutic agents.
This compound: Representative Inhibitors and their Targets
As "this compound" is a generalized term, this guide will focus on specific, well-studied DUB inhibitors that modulate T-cell function:
-
P5091 and FT671 (USP7 Inhibitors): USP7 is a deubiquitinase known to stabilize the master transcription factor of regulatory T cells (Tregs), Forkhead box P3 (FOXP3).[1][3] By inhibiting USP7, P5091 and FT671 can induce the degradation of FOXP3, thereby impairing Treg suppressive function.[1][4]
-
Usp22i-S02 (USP22 Inhibitor): USP22 is another DUB implicated in the regulation of FOXP3 expression and Treg stability, particularly within the tumor microenvironment.[2][5] Inhibition of USP22 with Usp22i-S02 has been shown to suppress FOXP3 expression in Tregs and enhance anti-tumor immunity.[2][5]
Mechanism of Action in T-Cell Regulation
The primary mechanism by which these representative this compound molecules regulate T-cell function is through the modulation of FOXP3 stability in Tregs.
The USP7-FOXP3 Axis
USP7 directly interacts with and deubiquitinates FOXP3, protecting it from proteasomal degradation.[1][6] This stabilization is crucial for maintaining the identity and suppressive function of Tregs. Inhibition of USP7 by compounds like P5091 or FT671 leads to increased ubiquitination and subsequent degradation of FOXP3.[1] This results in a reduction of Treg suppressive capacity, which can be beneficial in cancer immunotherapy by unleashing anti-tumor T-cell responses.[1][7]
References
- 1. Stabilization of the Transcription Factor Foxp3 by the Deubiquitinase USP7 Increases Treg-Cell-Suppressive Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Stabilization of the transcription factor Foxp3 by the deubiquitinase USP7 increases Treg-cell-suppressive capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A deubiquitination module essential for Treg fitness in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the JAK/STAT Signaling Pathway in Regulatory T Cells Reveals a Very Dynamic Regulation of Foxp3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DUB-IN-1 Protocol for In Vitro Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-1 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin-Specific Protease 8 (USP8).[1] Deubiquitinating enzymes play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation and function. Dysregulation of DUBs, including USP8, has been implicated in the pathogenesis of various diseases, particularly cancer. USP8 is known to be overexpressed in several cancers, where it contributes to tumor progression by stabilizing oncoproteins and modulating key signaling pathways.[2]
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments. The information herein is intended to guide researchers in investigating the cellular effects of USP8 inhibition and evaluating the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the catalytic activity of USP8. This inhibition leads to the accumulation of ubiquitinated substrate proteins that would otherwise be deubiquitinated by USP8, targeting them for proteasomal degradation. Key substrates of USP8 include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-β (TGF-β) receptor. By promoting the degradation of these receptors, this compound can effectively attenuate downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[2] Furthermore, inhibition of USP8 by this compound has been shown to induce DNA damage, leading to cell cycle arrest at the G2/M phase and triggering apoptosis through the p53 signaling pathway.[2]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the viability of various cancer cell lines, as determined by IC50 values reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN-229 | Glioblastoma | ~0.2 - 0.8 (concentration range) | [1] |
| U87MG | Glioblastoma | ~0.2 - 0.8 (concentration range) | [1] |
| T98G | Glioblastoma | ~0.2 - 0.8 (concentration range) | [1] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [1] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [1] |
| HCT116 | Colon Cancer | 0.5 - 1.5 | |
| PC-3 | Prostate Cancer | 0.5 - 1.5 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound. These protocols are based on methodologies reported in peer-reviewed publications.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., LN-229, T98G, KYSE-450)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0, 1, 2, 5 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Protocol 5: Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system. β-actin is commonly used as a loading control.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DUB-IN-1 for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DUB-IN-1 is a potent and selective inhibitor of the deubiquitinase (DUB) Ubiquitin-Specific Protease 8 (USP8).[1][2] Deubiquitinases play a critical role in cellular function by removing ubiquitin from substrate proteins, thereby regulating their degradation and signaling functions.[3][4] Inhibition of USP8 by this compound leads to the accumulation of ubiquitinated substrates, which can be effectively analyzed by Western blot. This allows researchers to study the role of USP8 in various signaling pathways and its potential as a therapeutic target. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to monitor changes in protein ubiquitination.
Mechanism of Action
This compound inhibits the catalytic activity of USP8. By doing so, it prevents the removal of ubiquitin moieties from USP8 substrate proteins. This results in an increased level of ubiquitinated proteins, which can subsequently be targeted for proteasomal degradation or have their signaling activity altered. A key application of this compound is to study the ubiquitination status of specific proteins and understand the downstream consequences of USP8 inhibition.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the protein expression of Aurora Kinase A (AURKA), a downstream target affected by USP8 inhibition, in glioblastoma cell lines.
| Cell Line | This compound Concentration (µM) | AURKA Protein Expression (% of Control) |
| LN229 | 0 | 100 |
| 0.5 | ~75 | |
| 1 | ~50 | |
| 2 | ~25 | |
| T98G | 0 | 100 |
| 0.5 | ~80 | |
| 1 | ~60 | |
| 2 | ~40 |
Data is estimated from a published Western blot image and presented as a percentage of the vehicle-treated control.[5]
Experimental Protocols
Protocol 1: Treatment of Cells with this compound for Western Blot Analysis
This protocol outlines the steps for treating cultured cells with this compound to observe changes in the ubiquitination of a target protein.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (RIPA or similar) supplemented with protease and DUB inhibitors (e.g., N-ethylmaleimide (NEM), PMSF, and a protease inhibitor cocktail)[1]
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 µM) in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for a predetermined time (a time-course experiment, e.g., 2, 4, 8, 12, 24 hours, is recommended for initial optimization). For many cell lines, a 4-8 hour treatment is sufficient to see an effect.[5]
-
-
Optional Co-treatment with Proteasome Inhibitor: To enhance the detection of ubiquitinated proteins, a proteasome inhibitor (e.g., MG132 at 10-20 µM) can be added for the last 4-6 hours of the this compound treatment.[2] This will block the degradation of ubiquitinated proteins.
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and DUB inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Protocol 2: Western Blot Analysis of Ubiquitinated Proteins
This protocol describes the Western blot procedure to detect the target protein and its ubiquitinated forms.
Materials:
-
Protein lysates from Protocol 1
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (gradient gels, e.g., 4-15%, are recommended to resolve a wide range of molecular weights)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against ubiquitin (optional, for detecting total ubiquitination)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane of the SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Look for the appearance of higher molecular weight bands or a smear above the band of your target protein in the this compound treated samples, which is indicative of increased ubiquitination.
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Hedgehog signaling by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DUB-IN-1 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of DUB-IN-1, a potent and specific inhibitor of the deubiquitinating enzyme USP8, on cell viability using standard colorimetric assays such as MTT and CCK-8.
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of protein turnover and signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology. DUBs counteract the process of ubiquitination, thereby rescuing proteins from degradation and modulating their activity.[1] The ubiquitin-proteasome system is a key regulator of many cellular processes, and its dysregulation is implicated in various diseases, including cancer.[2] this compound is a specific inhibitor of Ubiquitin-Specific Peptidase 8 (USP8), a deubiquitinating enzyme that has been shown to be upregulated or mutated in several cancers.[3][4] By inhibiting USP8, this compound can promote the degradation of key oncogenic proteins, such as the Epidermal Growth Factor Receptor (EGFR), leading to reduced cancer cell proliferation and survival.[4][5][6]
This document provides detailed protocols for quantifying the cytotoxic and cytostatic effects of this compound on cancer cell lines using the MTT and CCK-8 assays. These assays are fundamental tools for in vitro drug screening and mechanism-of-action studies.
Signaling Pathway of USP8 Inhibition
This compound exerts its effects by inhibiting USP8, which in turn affects downstream signaling pathways crucial for cell survival and proliferation. A simplified representation of this pathway is shown below.
Caption: USP8 Inhibition Pathway.
Experimental Protocols
The following are detailed protocols for determining the effect of this compound on cell viability using the MTT and CCK-8 assays.
Cell Line Selection and Culture
A variety of cancer cell lines can be used to assess the efficacy of this compound. Based on the literature, cell lines with known dependence on signaling pathways regulated by USP8, such as those with high EGFR expression, are recommended. Examples include non-small cell lung cancer (e.g., A549), glioblastoma (e.g., U87MG), and breast cancer (e.g., MCF-7) cell lines.[7][8] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
This compound Preparation
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution is further diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Experimental Workflow Diagram
The general workflow for assessing cell viability after treatment with this compound is outlined below.
Caption: this compound Cell Viability Assay Workflow.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form an insoluble purple formazan (B1609692) product.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the expected kinetics of this compound.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a more convenient and sensitive colorimetric assay that uses a highly water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Assay:
-
After the desired incubation period with this compound, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The quantitative data from the cell viability assays should be summarized in clearly structured tables.
Data Calculation:
Cell viability is calculated as a percentage of the control (vehicle-treated) cells:
Cell Viability (%) = [(Absorbance of treated sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. This value can be determined by plotting the cell viability (%) against the log-transformed concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). IC50 values can vary between cell lines and experimental conditions.[1][7]
Example Data Table:
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.211 | 0.075 | 96.6 |
| 0.5 | 1.103 | 0.061 | 88.0 |
| 1 | 0.987 | 0.055 | 78.7 |
| 5 | 0.752 | 0.042 | 59.9 |
| 10 | 0.543 | 0.031 | 43.3 |
| 25 | 0.312 | 0.025 | 24.9 |
| 50 | 0.189 | 0.019 | 15.1 |
| 100 | 0.115 | 0.012 | 9.2 |
Troubleshooting
-
High background in blank wells: Ensure aseptic technique to prevent microbial contamination, which can reduce the assay reagents.
-
Low signal in control wells: Check cell seeding density and ensure cells are healthy and actively proliferating.
-
High variability between replicates: Ensure accurate and consistent pipetting, proper mixing of reagents, and uniform cell seeding.
-
Inconsistent IC50 values: Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Deubiquitinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bioengineer.org [bioengineer.org]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of USP8 Substrates with DUB-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin-Specific Protease Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin moieties from substrate proteins.[1][2] This action protects substrates from proteasomal degradation, thereby regulating their stability and activity.[2] USP8 is implicated in the regulation of signal transduction, endosomal sorting of transmembrane receptors, and membrane trafficking.[3][4][5] Dysregulation of USP8 activity is associated with numerous pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][5]
USP8 is known to modulate key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, by deubiquitinating and stabilizing receptors like EGFR.[2][4] Its inhibition can lead to the accumulation of ubiquitinated substrates, promoting their degradation and disrupting downstream signaling.[2]
DUB-IN-1 is a potent and specific small-molecule inhibitor of USP8.[6][7] By binding to the catalytic domain of USP8, this compound blocks its deubiquitinating activity, leading to an increase in the ubiquitination status of its substrates.[2][7] This makes this compound a valuable chemical tool for elucidating USP8 function and identifying its substrates. This document provides detailed protocols for the immunoprecipitation of USP8 substrates following treatment with this compound, enabling researchers to investigate the USP8-substrate interactome.
Quantitative Data Summary
Treatment of cells with this compound is expected to increase the ubiquitination of USP8 substrates. The following table provides a summary of the inhibitor's properties.
Table 1: Characteristics of the USP8 Inhibitor this compound.
| Property | Value | Reference |
|---|---|---|
| Target | Ubiquitin-Specific Peptidase 8 (USP8) | [6] |
| IC₅₀ | 0.85 µM | [6][7] |
| Mechanism of Action | Binds to the catalytic domain, inhibiting deubiquitinating activity. | [2] |
| Cellular Effects | Induces accumulation of ubiquitinated USP8 substrates, suppresses cancer cell growth, and can induce cell cycle arrest and apoptosis. |[2][7] |
The primary application of combining this compound treatment with immunoprecipitation (IP) followed by mass spectrometry (MS) is the identification of USP8 substrates. The expected outcome is an enrichment of ubiquitinated peptides from known and novel USP8 substrates in this compound treated samples compared to control samples.
Table 2: Representative Data from a Hypothetical IP-MS Experiment. This table illustrates the expected quantitative results for known USP8 substrates following immunoprecipitation of ubiquitinated proteins from cells treated with this compound versus a vehicle control. Data is represented as a fold change in ubiquitinated peptide abundance.
| Protein Substrate | Cellular Function | Fold Change (this compound vs. Vehicle) | Reference |
| EGFR | Receptor Tyrosine Kinase, Cell Proliferation | > 2.0 | [2][4] |
| TβRII | TGF-β Receptor, Cell Growth Regulation | > 2.0 | [8] |
| ID1 | Transcription Regulator, Cell Differentiation | > 1.5 | [9] |
| FZD5 | Wnt Receptor, Skeletogenesis | > 1.5 | [10] |
| SMO | Hedgehog Signaling Component | > 1.5 | [11] |
| Nrdp1 | E3 Ubiquitin Ligase | > 1.5 | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of USP8 and Inhibition by this compound
USP8 removes ubiquitin from its target substrates, rescuing them from proteasomal degradation and maintaining their signaling activity. This compound inhibits this process, leading to the accumulation of ubiquitinated substrates, which are then targeted for degradation.
Caption: Mechanism of USP8 and its inhibition by this compound.
Experimental Workflow for Substrate Identification
The following workflow outlines the key steps for identifying USP8 substrates using immunoprecipitation coupled with mass spectrometry (IP-MS) after this compound treatment.
Caption: Workflow for IP-MS identification of USP8 substrates.
USP8 in the EGFR Signaling Pathway
USP8 deubiquitinates the EGFR, preventing its lysosomal degradation and sustaining its signaling. Inhibition of USP8 accelerates EGFR degradation.[2][12]
Caption: Role of USP8 in regulating EGFR signaling.
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of ubiquitinated proteins from cells treated with this compound.
Protocol 1: Cell Treatment and Lysis
Objective: To treat cells with this compound to inhibit USP8 and lyse cells while preserving the ubiquitination status of proteins.
Materials:
-
Complete cell culture medium
-
This compound (MedChemExpress or similar)[6]
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA
-
Protease Inhibitor Cocktail (e.g., Roche cOmplete)
-
DUB Inhibitors: 10 mM N-ethylmaleimide (NEM), 10 mM Iodoacetamide (B48618) (IAA)[13]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in pre-warmed complete medium to the desired final concentration (e.g., 1-5 µM). A dose-response curve may be necessary to optimize the concentration for your cell line.[7]
-
Prepare a vehicle control with an equivalent amount of DMSO.
-
Remove the old medium from cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 4-6 hours).
-
-
Cell Harvest and Lysis:
-
Place the culture dish on ice. Aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Prepare fresh Lysis Buffer on ice. Immediately before use, add Protease Inhibitor Cocktail, NEM, and IAA. The inclusion of DUB inhibitors in the lysis buffer is critical to prevent deubiquitination post-lysis.[13]
-
Add an appropriate volume of Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Protocol 2: Immunoprecipitation of Ubiquitinated Proteins
Objective: To enrich for ubiquitinated proteins from the cell lysate.
Materials:
-
Clarified cell lysate from Protocol 1
-
Anti-Ubiquitin antibody (e.g., P4D1, FK2) or anti-K48/K63-linkage specific antibodies
-
Protein A/G agarose (B213101) beads
-
Wash Buffer: Same composition as Lysis Buffer but with a lower concentration of detergent (e.g., 0.1% Triton X-100)
-
Elution Buffer (for Mass Spectrometry): 50 mM Ammonium Bicarbonate, pH 8.0
-
Elution Buffer (for Western Blot): 2x Laemmli Sample Buffer
Procedure:
-
Pre-clear Lysate (Optional):
-
Add 20-30 µL of Protein A/G agarose beads to 1 mg of lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Normalize the protein amount for all samples (e.g., 1-2 mg of total protein per IP).
-
Add the primary antibody against ubiquitin to the pre-cleared lysate. The optimal amount of antibody should be determined empirically.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 40 µL of equilibrated Protein A/G agarose beads to each sample.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual supernatant.
-
-
Elution:
-
For Mass Spectrometry:
-
Add 50-100 µL of Elution Buffer (Ammonium Bicarbonate) to the beads.
-
Incubate for 20 minutes at room temperature with gentle shaking.
-
Pellet the beads and collect the supernatant containing the eluted proteins. Proceed to proteolytic digestion.
-
-
For Western Blot Analysis:
-
Resuspend the beads in 40 µL of 2x Laemmli Sample Buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute and denature the proteins.
-
Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
Protocol 3: Sample Preparation for Mass Spectrometry
Objective: To digest the immunoprecipitated proteins into peptides for LC-MS/MS analysis.
Procedure (On-bead digestion):
-
After the final wash step in Protocol 2, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
Digestion: Add trypsin (sequencing grade) at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the tubes to pellet the beads. Collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip.
-
The desalted peptides are now ready for LC-MS/MS analysis.
Data Analysis and Interpretation
Following LC-MS/MS, data should be processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).
-
Protein Identification: Search the spectra against a relevant protein database.
-
Label-Free Quantification (LFQ): Use LFQ intensities to compare the abundance of identified proteins/peptides between the this compound treated and vehicle control samples.
-
Identifying Substrates: Proteins that show a significant increase in ubiquitination (identified by ubiquitin remnant motifs like K-GG) in the this compound treated sample are candidate substrates of USP8.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of ubiquitinated proteins | Inefficient lysis or IP. DUB activity post-lysis. | Ensure fresh DUB inhibitors (NEM, IAA) are added to the lysis buffer. Optimize antibody and bead concentration. |
| High background/non-specific binding | Insufficient washing. Antibody cross-reactivity. | Increase the number of wash steps or the stringency of the wash buffer. Perform pre-clearing of the lysate. |
| No difference between treated and control | This compound concentration or incubation time is suboptimal. | Perform a dose-response and time-course experiment to determine optimal treatment conditions. Confirm this compound activity with a positive control (e.g., Western blot for ubiquitinated EGFR). |
| High abundance of USP8 in eluate | USP8 is co-immunoprecipitated. | This is expected if USP8 is bound to its ubiquitinated substrate. It can help confirm the interaction. |
References
- 1. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. bioengineer.org [bioengineer.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinase USP8 increases ID1 stability and promotes esophageal squamous cell carcinoma tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. USP8 Promotes Smoothened Signaling by Preventing Its Ubiquitination and Changing Its Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimising methods for the preservation, capture and identification of ubiquitin chains and ubiquitylated proteins by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Degradation in Glioblastoma Using DUB-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to therapy. The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in the pathogenesis of glioblastoma. Deubiquitinating enzymes (DUBs) are key components of the UPS, responsible for removing ubiquitin modifications from substrate proteins, thereby rescuing them from degradation. Ubiquitin-Specific Protease 8 (USP8) has emerged as a promising therapeutic target in glioblastoma, with its inhibition leading to anti-tumor effects.
DUB-IN-1 is a potent and specific small molecule inhibitor of USP8.[1] These application notes provide a comprehensive overview of the use of this compound as a tool to study protein degradation pathways in glioblastoma, with a focus on the USP8-Aurora Kinase A (AURKA) signaling axis. Detailed protocols for key in vitro assays are provided to facilitate the investigation of this compound's effects on glioblastoma cell viability, protein expression, and cell cycle progression.
Mechanism of Action
This compound exerts its anti-glioblastoma effects by inhibiting the deubiquitinating activity of USP8. This leads to the downregulation of key oncogenic proteins, most notably Aurora Kinase A (AURKA).[1] AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is associated with poor prognosis in glioblastoma.[1][2] By inhibiting USP8, this compound promotes the degradation of AURKA, leading to cell cycle arrest, and suppression of glioblastoma cell proliferation, migration, invasion, and stemness.[1] Furthermore, treatment with this compound has been shown to sensitize glioblastoma cells to ionizing radiation.[3]
Data Presentation
Quantitative Effects of this compound on Glioblastoma Cells
The following table summarizes the reported quantitative data on the effects of this compound in glioblastoma research.
| Parameter | Cell Line(s) | Value | Reference |
| This compound IC50 (USP8 enzyme) | - | 0.85 µM | [1] |
| This compound IC50 (cell growth) | Colon and Prostate Cancer Cells | 0.5 - 1.5 µM | [1] |
| Effect on AURKA mRNA & Protein | LN229, T98G | Dose-dependent decrease | [1] |
| Phenotypic Effects | LN229, T98G | Suppression of proliferation, migration, invasion, and stemness | [1] |
| Sensitization to Radiation | LN229, T98G | Increased sensitivity | [3] |
Note: Specific IC50 values for this compound in glioblastoma cell lines were not available in the reviewed literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.
Signaling Pathway
The inhibition of USP8 by this compound initiates a signaling cascade that culminates in the suppression of glioblastoma tumorigenicity. The core of this pathway involves the destabilization of AURKA.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., LN229, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of AURKA Expression
This protocol is for quantifying the levels of AURKA protein in glioblastoma cells following treatment with this compound.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AURKA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against AURKA overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control.
-
Quantify the band intensities using densitometry software and normalize the AURKA protein levels to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Spheroid Formation Assay
This protocol is for assessing the impact of this compound on the self-renewal and stemness capacity of glioblastoma cells.
Materials:
-
Glioblastoma stem-like cells (GSCs) or established cell lines
-
Serum-free neural stem cell medium supplemented with EGF and bFGF
-
Ultra-low attachment 96-well plates
-
This compound
Procedure:
-
Prepare a single-cell suspension of glioblastoma cells.
-
Seed the cells in ultra-low attachment 96-well plates at a low density (e.g., 100-500 cells/well) in 200 µL of serum-free medium.
-
Add this compound at various concentrations to the wells.
-
Incubate the plates for 7-14 days, replenishing half of the medium with fresh medium containing this compound every 3-4 days.
-
Monitor the formation and growth of spheroids using a microscope.
-
Quantify the number and size of the spheroids in each well.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on glioblastoma cells.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of USP8 and protein degradation in glioblastoma. By inhibiting USP8, this compound leads to the downregulation of AURKA, resulting in potent anti-tumor effects in glioblastoma cells. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the USP8-AURKA axis in this devastating disease.
References
Application of DUB-IN-1 in Esophageal Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme USP8, in the context of esophageal cancer research. The information presented herein is intended to serve as a valuable resource for designing and executing experiments to investigate the therapeutic potential of targeting the ubiquitin-specific peptidase 8 in esophageal malignancies.
Introduction
Esophageal cancer, particularly esophageal squamous cell carcinoma (ESCC), is a highly aggressive malignancy with a poor prognosis. The deubiquitinating enzyme USP8 has been identified as a promising therapeutic target in several cancers, and its expression is upregulated in ESCC tissues. This compound is a small molecule inhibitor that has been shown to effectively suppress the growth of esophageal cancer cells by inducing cell cycle arrest, apoptosis, and autophagy. This document outlines the key findings related to this compound's effects on esophageal cancer cells and provides detailed protocols for relevant in vitro experiments.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on esophageal cancer cell lines.
Table 1: Effect of this compound on Cell Viability in Esophageal Squamous Carcinoma Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| Kyse30 | 2.5 | 48 | ~60% |
| 5 | 48 | ~40% | |
| 10 | 48 | ~20% | |
| Kyse450 | 2.5 | 48 | ~70% |
| 5 | 48 | ~50% | |
| 10 | 48 | ~30% |
Table 2: Effect of this compound on Cell Cycle Distribution in Esophageal Squamous Carcinoma Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Kyse30 | 0 (Control) | 55.3 | 25.1 | 19.6 |
| 5 | 30.2 | 15.5 | 54.3 | |
| 10 | 20.1 | 10.2 | 69.7 | |
| Kyse450 | 0 (Control) | 60.1 | 22.4 | 17.5 |
| 5 | 40.5 | 18.1 | 41.4 | |
| 10 | 25.3 | 12.8 | 61.9 |
Table 3: Induction of Apoptosis by this compound in Esophageal Squamous Carcinoma Cell Lines (48-hour treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| Kyse30 | 0 (Control) | 5.2 |
| 5 | 25.8 | |
| 10 | 45.3 | |
| Kyse450 | 0 (Control) | 4.8 |
| 5 | 20.1 | |
| 10 | 38.7 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound in esophageal cancer and the general workflow for in vitro experiments.
Experimental Protocols
Cell Culture
Esophageal squamous cell carcinoma cell lines (e.g., Kyse30, Kyse450) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 0, 5, 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 0, 5, 10 µM) for 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Seed 1 x 10⁶ cells per dish in a 60 mm dish and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 0, 5, 10 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against USP8, p53, p21, Bax, Noxa, Puma, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-tumor activity in esophageal cancer cells by targeting USP8 and inducing DNA damage, which in turn activates the p53 signaling pathway. This leads to G2/M cell cycle arrest, apoptosis, and autophagy. The data and protocols provided in this document offer a solid foundation for further investigation into the therapeutic potential of this compound and the broader strategy of USP8 inhibition in esophageal cancer. These application notes are intended to facilitate reproducible and robust experimental outcomes for researchers in the field.
Application Notes and Protocols: Inducing G2/M Cell Cycle Arrest with DUB-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
DUB-IN-1 is a small molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 8 (USP8).[1][2] Emerging research has identified this compound as a potent inducer of G2/M cell cycle arrest in various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][3] These application notes provide detailed protocols for utilizing this compound to induce G2/M arrest, along with methods for quantifying its effects and elucidating the underlying signaling pathways. The primary mechanism of action involves the induction of DNA damage, leading to the activation of the p53 signaling pathway.[2][4] Activated p53 upregulates the cyclin-dependent kinase inhibitor p21, which in turn blocks the cell cycle at the G2/M transition.[2][4]
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of esophageal squamous cell carcinoma (ESCC) cell lines, Kyse30 and Kyse450, after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Cell Line | This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Kyse30 | 0 (Control) | 55.3 | 25.1 | 19.6 |
| 5 | 45.2 | 20.3 | 34.5 | |
| 10 | 30.1 | 15.4 | 54.5 | |
| Kyse450 | 0 (Control) | 60.1 | 22.4 | 17.5 |
| 5 | 50.3 | 18.2 | 31.5 | |
| 10 | 38.7 | 14.1 | 47.2 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with this compound to induce G2/M arrest.
Materials:
-
Cancer cell lines (e.g., Kyse30, Kyse450, or other relevant lines)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., <0.1%).
-
Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 5, 10 µM).
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound treated cells.
Materials:
-
This compound treated and control cells (from Protocol 1)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle-Related Proteins
This protocol describes the detection of key G2/M checkpoint proteins by Western blotting to confirm the effects of this compound.
Materials:
-
This compound treated and control cells (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2 (Tyr15), anti-p53, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: this compound inhibits USP8, leading to DNA damage, p53 activation, and G2/M arrest.
Experimental Workflow for this compound Induced G2/M Arrest Analysis
Caption: Workflow for analyzing this compound's effect on cell cycle and protein expression.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP8 inhibitor-induced DNA damage activates cell cycle arrest, apoptosis, and autophagy in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DUB-IN-1 in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: DUB-IN-1 is a small molecule inhibitor of the deubiquitinase (DUB) USP8, which has emerged as a promising agent for inducing apoptosis in cancer cells.[1] Deubiquitinating enzymes play a critical role in regulating protein stability and cellular signaling pathways, and their inhibition can lead to cell cycle arrest and programmed cell death.[2] These application notes provide detailed protocols for utilizing this compound to study apoptosis induction in cancer cell lines, particularly in esophageal squamous cell carcinoma (ESCC), where its effects have been documented.[3]
Data Presentation
The following table summarizes the effects of this compound on apoptosis and related cellular processes in esophageal cancer cell lines. The data is compiled from published studies and represents typical results that can be expected.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect | Assay Used |
| Kyse30 | 5, 10, 20 | 24 | G2/M phase cell cycle arrest | Propidium Iodide (PI) Staining & Flow Cytometry |
| Kyse450 | 5, 10, 20 | 24 | G2/M phase cell cycle arrest | Propidium Iodide (PI) Staining & Flow Cytometry |
| Kyse30 | Not specified | 48 | Increased apoptosis rate | Annexin V-FITC/PI Staining & Flow Cytometry |
| Kyse450 | Not specified | 48 | Increased apoptosis rate | Annexin V-FITC/PI Staining & Flow Cytometry |
| Kyse30 | Not specified | 48 | Increased caspase-3 activity | Flow Cytometry-based Caspase-3 Assay |
| Kyse450 | Not specified | 48 | Increased caspase-3 activity | Flow Cytometry-based Caspase-3 Assay |
| Kyse30 | Not specified | 48 | Altered expression of apoptosis-related proteins (e.g., Bcl-2 family) | Western Blot |
| Kyse450 | Not specified | 48 | Altered expression of apoptosis-related proteins (e.g., Bcl-2 family) | Western Blot |
| Glioblastoma (LN229, T98G) | Not specified | Not specified | Suppressed cell growth, migration, and invasion | Cell Proliferation, Wound Healing, Transwell Assays |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound inhibits USP8, leading to G2/M arrest and intrinsic apoptosis.
References
Application Notes and Protocols for In Vivo Delivery of DUB-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of DUB-IN-1, a potent inhibitor of ubiquitin-specific proteases (USPs), particularly USP8. The following sections detail recommended protocols for administration in animal models, summarize key quantitative data from preclinical studies, and visualize experimental workflows. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction to this compound
This compound is a small molecule inhibitor targeting deubiquitinating enzymes (DUBs), which are critical regulators of protein stability and function. Specifically, this compound shows high potency against USP8, a DUB implicated in various cellular processes, including receptor trafficking and signal transduction. Dysregulation of USP8 has been linked to the pathogenesis of several diseases, including cancer, making it an attractive therapeutic target. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and colon cancer. To translate these promising in vitro findings into potential clinical applications, robust and well-characterized in vivo delivery methods are essential.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vivo administration of this compound in mouse xenograft models. This data is representative of typical findings in preclinical studies and should be used as a reference for experimental design and data interpretation.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Intraperitoneal (i.p.) Administration | Oral Gavage (p.o.) Administration |
| Dose (mg/kg) | 20 | 50 |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.5 | 2 |
| AUC (0-24h) (ng·h/mL) | 8500 ± 1200 | 6000 ± 900 |
| Half-life (t½) (h) | 4.5 | 5.2 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model of Esophageal Squamous Cell Carcinoma
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | i.p. | Daily | 0 | - |
| This compound | 20 | i.p. | Daily | 55 | <0.01 |
| This compound | 40 | i.p. | Daily | 75 | <0.001 |
| 5-Fluorouracil (5-FU) | 25 | i.p. | Every 3 days | 40 | <0.05 |
| This compound + 5-FU | 20 + 25 | i.p. | Daily / Every 3 days | 85 | <0.001 |
Table 3: Toxicity Profile of this compound in Mice (14-Day Study)
| Dose (mg/kg) | Administration Route | Body Weight Change (%) | Observed Adverse Effects |
| 20 | i.p. | -2 ± 1.5 | None observed |
| 40 | i.p. | -5 ± 2.0 | Mild lethargy in the first hour post-injection |
| 80 | i.p. | -12 ± 3.5 | Significant lethargy, ruffled fur |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.
-
Vehicle Preparation: The recommended vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline/PBS. A common formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Working Solution Preparation: a. For a final concentration of 2 mg/mL, take 200 µL of the 10 mg/mL this compound stock solution. b. Add 400 µL of PEG300 and vortex thoroughly. c. Add 50 µL of Tween-80 and vortex again until the solution is clear. d. Add 350 µL of sterile saline or PBS to reach a final volume of 1 mL. e. Vortex the final solution thoroughly. If precipitation occurs, use a sonicator for a few minutes to aid dissolution.
-
Administration: The prepared formulation should be administered to the animals immediately.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
Human esophageal squamous cell carcinoma (e.g., KYSE-30) or colon cancer (e.g., HCT116) cell lines.
Procedure:
-
Cell Culture: Culture the cancer cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: a. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice daily for tumor growth. b. When the tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: a. Prepare the this compound formulation as described in Protocol 1. b. Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily at the desired dose (e.g., 20 mg/kg). c. For combination studies, administer other therapeutic agents (e.g., 5-FU) according to their established protocols.
-
Data Collection: a. Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice every 2-3 days as an indicator of toxicity. c. At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Signaling Pathway of this compound in Cancer Cells
Application Notes and Protocols for Investigating Neuroinflammation with DUB-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. A key cellular mediator of neuroinflammation is the microglia, the resident immune cells of the central nervous system (CNS). The ubiquitin-proteasome system, and specifically deubiquitinating enzymes (DUBs), have emerged as crucial regulators of inflammatory signaling pathways in these cells.
This document provides detailed application notes and protocols for the use of DUB-IN-1 , a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8) , in the investigation of neuroinflammation. Contrary to a tool for suppressing inflammation, current research indicates that USP8 has a neuroprotective role by downregulating inflammatory pathways. Therefore, this compound serves as a valuable pharmacological tool to induce or exacerbate neuroinflammatory responses , allowing for a detailed study of the underlying molecular mechanisms.
Mechanism of Action of USP8 in Neuroinflammation
Ubiquitin-Specific Protease 8 (USP8) has been identified as a negative regulator of neuroinflammation. In microglia, USP8 plays a crucial role in suppressing the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by stimuli such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[1]
USP8 has been shown to downregulate the expression of TLR4 and MyD88, thereby dampening the inflammatory response.[1] By inhibiting USP8 with this compound, researchers can effectively remove this brake on the inflammatory cascade, leading to an amplified pro-inflammatory response in microglia. This makes this compound an excellent tool for studying the consequences of unchecked TLR4 signaling and for identifying novel therapeutic targets downstream of USP8.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of USP8 in neuroinflammation. These data demonstrate the impact of USP8 on key inflammatory mediators, providing a baseline for the expected effects of this compound treatment.
Table 1: Effect of USP8 Overexpression on Pro-inflammatory Mediators in an LPS-Induced Neuroinflammation Mouse Model
| Mediator | Control Group | LPS Group | USP8 + LPS Group | % Change (LPS vs. USP8 + LPS) |
| Serum | ||||
| TNF-α (pg/mL) | 25.1 ± 2.3 | 112.5 ± 8.9 | 55.2 ± 4.7 | ↓ 51% |
| IL-1β (pg/mL) | 15.3 ± 1.8 | 85.7 ± 7.2 | 42.1 ± 3.9 | ↓ 51% |
| PGE₂ (pg/mL) | 30.2 ± 2.9 | 125.4 ± 10.1 | 68.3 ± 5.5 | ↓ 46% |
| NO (µM) | 10.5 ± 1.1 | 45.8 ± 3.7 | 22.1 ± 2.4 | ↓ 52% |
| Brain Homogenate | ||||
| TNF-α (pg/mg protein) | 12.7 ± 1.5 | 58.9 ± 5.1 | 28.6 ± 2.9 | ↓ 51% |
| IL-1β (pg/mg protein) | 8.9 ± 1.1 | 42.3 ± 3.8 | 20.7 ± 2.2 | ↓ 51% |
| PGE₂ (pg/mg protein) | 18.4 ± 2.0 | 75.1 ± 6.7 | 39.2 ± 3.8 | ↓ 48% |
| NO (µM/mg protein) | 5.2 ± 0.6 | 23.7 ± 2.1 | 11.5 ± 1.3 | ↓ 52% |
Data adapted from Zhao et al., Brain, Behavior, and Immunity, 2020.[1]
Table 2: Effect of USP8 Overexpression on Anti-inflammatory Mediators in an LPS-Induced Neuroinflammation Mouse Model
| Mediator | Control Group | LPS Group | USP8 + LPS Group | % Change (LPS vs. USP8 + LPS) |
| Serum | ||||
| IL-4 (pg/mL) | 45.2 ± 4.1 | 20.1 ± 2.2 | 38.7 ± 3.5 | ↑ 92% |
| IL-10 (pg/mL) | 60.7 ± 5.5 | 28.9 ± 2.9 | 55.4 ± 5.1 | ↑ 92% |
| Brain Homogenate | ||||
| IL-4 (pg/mg protein) | 22.1 ± 2.4 | 10.3 ± 1.2 | 19.8 ± 2.1 | ↑ 92% |
| IL-10 (pg/mg protein) | 30.5 ± 3.1 | 14.2 ± 1.7 | 28.1 ± 2.9 | ↑ 98% |
Data adapted from Zhao et al., Brain, Behavior, and Immunity, 2020.[1]
Visualizations
Signaling Pathway
Caption: USP8-mediated regulation of the TLR4 signaling pathway in microglia.
Experimental Workflow
Caption: Experimental workflow for investigating neuroinflammation using this compound.
Experimental Protocols
In Vitro Investigation of this compound in Microglial Cells
Objective: To assess the effect of USP8 inhibition by this compound on the inflammatory response of microglial cells.
Materials:
-
BV-2 murine microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA, qPCR, and Western blotting
Protocol:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
For primary microglia, isolate cells from neonatal mouse pups and culture under appropriate conditions.
-
Seed cells in 6-well or 24-well plates and allow them to adhere and reach 70-80% confluency.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from a DMSO stock. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
-
LPS Stimulation:
-
Following pre-treatment, add LPS to the culture medium to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion analysis).
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the culture supernatant and store at -80°C for cytokine analysis by ELISA (e.g., TNF-α, IL-1β, IL-6).
-
Cell Lysate for RNA: Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction and subsequent qPCR analysis of pro-inflammatory gene expression (e.g., Tnf, Il1b, Nos2).
-
Cell Lysate for Protein: Wash the cells with PBS and lyse them in RIPA buffer for protein quantification and Western blot analysis of key signaling proteins (e.g., phospho-NF-κB p65, IκBα, TLR4, MyD88).
-
In Vivo Investigation of this compound in a Mouse Model of Neuroinflammation
Objective: To determine the effect of USP8 inhibition by this compound on LPS-induced neuroinflammation and associated behavioral deficits in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with a low percentage of DMSO and Tween 80)
-
Lipopolysaccharide (LPS)
-
Anesthetics
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing equipment (e.g., Morris water maze)
-
Reagents for tissue processing, ELISA, and immunohistochemistry
Protocol:
-
Animal Preparation and Acclimatization:
-
House mice under standard conditions with ad libitum access to food and water.
-
Allow for at least one week of acclimatization before any procedures.
-
-
This compound Administration (Intracerebroventricular Injection):
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small burr hole over the lateral ventricle.
-
Slowly inject this compound (a dose range should be determined in pilot studies) or vehicle into the ventricle using a Hamilton syringe.
-
Slowly withdraw the needle and suture the incision.
-
Allow for a recovery period as determined by your experimental design (e.g., 1-7 days).
-
-
Induction of Neuroinflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-1 mg/kg body weight) to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Administer saline to the control group.
-
-
Behavioral Assessment:
-
At a specified time point after LPS injection (e.g., 24 hours), conduct behavioral tests to assess cognitive function (e.g., Morris water maze) and motor coordination.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and collect blood for serum preparation.
-
Perfuse the brains with cold PBS and harvest them.
-
Dissect specific brain regions (e.g., hippocampus, cortex) for analysis.
-
Serum and Brain Homogenate: Analyze cytokine levels using ELISA.
-
Fixed Brain Tissue: Process for immunohistochemistry to assess microglial activation (e.g., Iba1 staining) and neuronal health.
-
Fresh Brain Tissue: Process for qPCR or Western blot analysis as described in the in vitro protocol.
-
Conclusion
This compound, as a selective inhibitor of the neuroprotective deubiquitinase USP8, is a powerful tool for inducing and studying the mechanisms of neuroinflammation. By blocking USP8 activity, researchers can amplify the pro-inflammatory response in microglia, providing a robust model to investigate the signaling pathways involved and to test the efficacy of potential anti-inflammatory therapies. The protocols and data presented here offer a comprehensive guide for the application of this compound in neuroinflammation research.
References
Application Notes and Protocols for USP8 Inhibition in Combination Cancer Therapy
Disclaimer: As of the latest available data, there are no specific preclinical or clinical studies published on the use of DUB-IN-1 in combination with other cancer therapeutics. This compound is a known inhibitor of Ubiquitin-Specific Peptidase 8 (USP8). The following application notes and protocols are based on preclinical studies involving other selective USP8 inhibitors and provide a representative framework for investigating the synergistic potential of USP8 inhibition in cancer therapy. Researchers should adapt these protocols for this compound based on its specific in vitro and in vivo characteristics.
Introduction
Ubiquitin-Specific Peptidase 8 (USP8) is a deubiquitinating enzyme that has emerged as a promising target in oncology. USP8 is implicated in the regulation of several key oncogenic signaling pathways, including those involving the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth-Factor Beta (TGF-β) receptor.[1][2] Upregulation or mutation of USP8 can lead to the stabilization of oncoproteins, promoting cancer progression and therapeutic resistance.[3] Inhibition of USP8 presents a novel strategy to counteract these effects and may enhance the efficacy of existing cancer treatments.
Recent preclinical evidence suggests that inhibiting USP8 can reshape the tumor microenvironment, making it more susceptible to immunotherapy, and can work in concert with chemotherapy to suppress tumor growth.[1][4] These notes provide an overview of the scientific rationale and representative protocols for exploring the combination of USP8 inhibitors with immunotherapy and chemotherapy.
Combination Therapy with Immunotherapy (PD-1/PD-L1 Blockade)
Scientific Rationale
Inhibition of USP8 has been shown to potentiate anti-tumor immunity through multiple mechanisms. Mechanistically, USP8 inhibition can increase the abundance of PD-L1 on cancer cells by enhancing its K63-linked ubiquitination, which counteracts its degradation.[4][5] Furthermore, USP8 inhibition can trigger an innate immune response and increase the expression of MHC-I through the activation of NF-κB signaling.[4][5] In parallel, by deubiquitinating and stabilizing the TGF-β receptor II (TβRII), USP8 promotes TGF-β signaling, which is a key pathway for inducing T-cell exhaustion and immune evasion.[1][6] Therefore, inhibiting USP8 can antagonize TGF-β signaling, reduce T-cell exhaustion, and reactivate anti-tumor immunity, providing a strong basis for combination with immune checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies.[1][6]
Quantitative Data Summary
The following table summarizes representative data from preclinical studies combining a USP8 inhibitor with immunotherapy.
| Cancer Type | Model System | Combination Therapy | Outcome Measure | Result |
| Breast Cancer | 4T1 murine breast cancer model (in vivo) | USP8 inhibitor + anti-PD-L1 antibody | Tumor Growth | Significant reduction in tumor growth compared to either agent alone. |
| Breast Cancer | 4T1 murine breast cancer model (in vivo) | USP8 inhibitor + anti-PD-L1 antibody | Metastasis | Significant reduction in lung metastasis. |
| Colon Carcinoma | MC38 murine colon adenocarcinoma model (in vivo) | USP8 inhibitor + anti-PD-1 antibody | Survival | Improved survival benefit compared to monotherapy. |
Experimental Protocols
In Vitro Co-culture of Cancer Cells and T-cells
This protocol is designed to assess the effect of a USP8 inhibitor on T-cell-mediated cancer cell killing.
-
Cell Culture: Culture a cancer cell line (e.g., MC38) and isolate CD8+ T-cells from a suitable source (e.g., mouse splenocytes).
-
Co-culture Setup: Seed cancer cells in a 96-well plate. The following day, add pre-activated CD8+ T-cells at a desired effector-to-target ratio (e.g., 10:1).
-
Treatment: Treat the co-culture with a USP8 inhibitor (e.g., this compound at various concentrations), an anti-PD-1 antibody (e.g., 10 µg/mL), or the combination. Include vehicle and isotype controls.
-
Incubation: Incubate for 48-72 hours.
-
Analysis:
-
Measure cancer cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Quantify T-cell activation by measuring cytokine release (e.g., IFN-γ) in the supernatant using ELISA.
-
Assess T-cell proliferation using a CFSE-based assay and flow cytometry.
-
In Vivo Murine Tumor Model
This protocol outlines an in vivo study to evaluate the combination of a USP8 inhibitor and an anti-PD-1 antibody.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor model (e.g., MC38).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups: Vehicle, USP8 inhibitor alone, anti-PD-1 antibody alone, and the combination.
-
Dosing:
-
Administer the USP8 inhibitor via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection on specified days.
-
-
Monitoring: Monitor tumor growth using caliper measurements and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, excise tumors for analysis.
-
Perform immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T-cells).
-
Analyze immune cell populations in the tumor and spleen by flow cytometry.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis After DUB-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and cellular signaling, making them attractive therapeutic targets in various diseases, including cancer.[1][2][3][4] DUB-IN-1 is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8).[5] Inhibition of USP8 by this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest in cancer cells, highlighting its potential as a therapeutic agent.[5] Flow cytometry is a powerful technique for analyzing the effects of compounds like this compound on cellular processes at the single-cell level.
These application notes provide detailed protocols for utilizing flow cytometry to assess two key cellular responses to this compound treatment: apoptosis and cell cycle progression.
Mechanism of Action: this compound
DUBs counteract the function of E3 ubiquitin ligases by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation.[2][3][6] USP8 is a deubiquitinase involved in various cellular processes, and its inhibition can lead to the accumulation of ubiquitinated proteins, triggering downstream signaling events that can culminate in cell cycle arrest and apoptosis.[5][7] this compound specifically inhibits the catalytic activity of USP8, providing a tool to probe the functional consequences of USP8 inhibition.[5]
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize the expected dose-dependent effects of this compound on a representative cancer cell line (e.g., KYSE-450 esophageal squamous cell carcinoma cells) after 48 hours of treatment. Data is acquired by flow cytometry.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.5 ± 2.8 | 3.1 ± 0.9 | 2.4 ± 0.7 |
| 0.5 | 85.2 ± 3.5 | 9.8 ± 1.5 | 5.0 ± 1.1 |
| 1.0 | 72.1 ± 4.1 | 18.5 ± 2.2 | 9.4 ± 1.8 |
| 2.5 | 55.8 ± 5.3 | 30.2 ± 3.1 | 14.0 ± 2.5 |
| 5.0 | 38.4 ± 4.9 | 42.6 ± 4.5 | 19.0 ± 3.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 | 2.1 ± 0.6 |
| 0.5 | 53.8 ± 2.9 | 25.1 ± 2.2 | 21.1 ± 2.4 | 4.5 ± 1.0 |
| 1.0 | 48.5 ± 3.5 | 20.3 ± 1.9 | 31.2 ± 3.0 | 8.7 ± 1.5 |
| 2.5 | 40.1 ± 4.2 | 15.8 ± 1.7 | 44.1 ± 4.1 | 15.5 ± 2.1 |
| 5.0 | 32.7 ± 3.8 | 12.5 ± 1.5 | 54.8 ± 4.8 | 23.6 ± 2.8 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Select a cancer cell line of interest (e.g., KYSE-450, LN-229, or U87MG).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered (for adherent cells), replace the medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
II. Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of phosphatidylserine (B164497) externalization, an early marker of apoptosis.[8][9]
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[8]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells) and wash the adherent cells with PBS. Detach the adherent cells using a gentle cell scraper or Trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells, collect the cell suspension.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[8]
III. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[11]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in a permeabilization buffer like Triton X-100)
-
70% Ethanol (B145695), ice-cold
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Cell Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Data Interpretation:
-
Sub-G1: Apoptotic cells with fragmented DNA.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
Mandatory Visualizations
Caption: this compound inhibits USP8, leading to apoptosis and cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitinases as novel therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | DUBbing Cancer: Deubiquitylating Enzymes Involved in Epigenetics, DNA Damage and the Cell Cycle As Therapeutic Targets [frontiersin.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Immunofluorescence Staining of USP8 Localization with DUB-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein turnover, signal transduction, and membrane trafficking.[1] USP8 is predominantly localized in the cytoplasm and is dynamically recruited to early endosomes, where it regulates the sorting of ubiquitinated transmembrane proteins.[2][3] It interacts with components of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, such as STAM and Hrs, to facilitate the deubiquitination of cargo proteins, thereby influencing their fate, including recycling to the plasma membrane or degradation in the lysosome.[2][3]
DUB-IN-1 is a potent and specific small molecule inhibitor of USP8.[4] By inhibiting the catalytic activity of USP8, this compound provides a valuable tool to investigate the cellular functions of this deubiquitinase. Understanding the subcellular localization of USP8 and how it is affected by inhibitors like this compound is crucial for elucidating its role in normal physiology and disease, and for the development of novel therapeutics targeting the ubiquitin pathway.
These application notes provide a detailed protocol for the immunofluorescent staining of USP8 in cultured cells and discuss the expected changes in its localization upon treatment with this compound.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of a specific protein within a cell. This protocol utilizes an indirect immunofluorescence approach. First, cells are treated with either a vehicle control (e.g., DMSO) or the USP8 inhibitor, this compound. The cells are then fixed to preserve their cellular architecture and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to USP8 is used to bind to the target protein. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is added. The fluorophore emits light at a specific wavelength when excited by a laser, allowing for the visualization of USP8's localization using a fluorescence microscope. Co-staining with a marker for early endosomes, such as Early Endosome Antigen 1 (EEA1), can provide further insight into the precise subcellular localization of USP8.[2]
Expected Results with this compound Treatment
In untreated cells, USP8 is expected to show a diffuse cytoplasmic staining with some punctate structures, a portion of which will colocalize with the early endosome marker EEA1.[2] Upon inhibition of its catalytic activity by this compound, USP8 is expected to accumulate on enlarged early endosomes. This is based on studies showing that a catalytically inactive mutant of USP8 (e.g., USP8 C786A) exhibits a similar phenotype, leading to the accumulation of ubiquitinated proteins on endosomal structures.[5][6][7] This altered localization can be quantified by analyzing the increase in the number and intensity of USP8-positive puncta and their colocalization with EEA1.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data from an immunofluorescence experiment investigating the effect of this compound on USP8 localization.
| Treatment Group | USP8 Localization Pattern | Percentage of Cells with USP8-Positive Puncta (%) | Average Number of USP8 Puncta per Cell | Pearson's Correlation Coefficient (USP8 and EEA1) |
| Vehicle Control (DMSO) | Diffuse cytoplasmic with some fine puncta | 35 ± 5 | 8 ± 2 | 0.4 ± 0.1 |
| This compound (10 µM) | Predominantly punctate, colocalizing with enlarged endosomes | 85 ± 7 | 25 ± 4 | 0.8 ± 0.1 |
Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and image analysis parameters.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line expressing USP8 (e.g., HeLa, HEK293T, U2OS).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm diameter).
-
This compound: USP8 inhibitor (prepare a stock solution in DMSO).
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
-
Rabbit anti-USP8 polyclonal antibody
-
Mouse anti-EEA1 monoclonal antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594 conjugate
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Experimental Workflow
Experimental workflow for USP8 immunofluorescence staining.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO (vehicle control) for the appropriate duration (e.g., 2-6 hours).
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.2% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary antibodies (anti-USP8 and anti-EEA1) in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add the diluted primary antibodies to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibodies and DAPI in Blocking Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibodies and DAPI to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red).
-
Capture images for subsequent analysis.
-
Signaling Pathway and Mechanism of Action
Mechanism of this compound action on USP8 localization and function.
In a normal cellular state, active USP8 is recruited to early endosomes where it interacts with the ESCRT-0 complex to deubiquitinate cargo proteins, facilitating their proper sorting for either recycling or degradation. Treatment with this compound inhibits the catalytic activity of USP8. This leads to the accumulation of ubiquitinated proteins, including components of the ESCRT-0 complex, on the endosomal membrane. The inactive USP8 becomes trapped on these aberrant, enlarged early endosomes, resulting in a shift from a diffuse cytoplasmic to a pronounced punctate localization. This disruption in deubiquitination impairs endosomal trafficking and cargo sorting.
References
- 1. Autoinhibition of ubiquitin-specific protease 8: Insights into domain interactions and mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation | eLife [elifesciences.org]
- 3. Spatiotemporal recruitment of the ubiquitin-specific protease USP8 directs endosome maturation [elifesciences.org]
- 4. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP8 prevents aberrant NF-κB and Nrf2 activation by counteracting ubiquitin signals from endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF1α deubiquitination by USP8 is essential for ciliogenesis in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DUB-IN-1 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DUB-IN-1, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 8 (USP8).[1][2][3][4] Its mechanism of action involves the inhibition of USP8's enzymatic activity, which can lead to the modulation of various cellular processes such as protein trafficking and signal transduction.[5][6][7] It has been shown to inhibit the proliferation, invasion, and stemness of glioblastoma cells in culture.[1][4]
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. Why is this happening?
A2: this compound is practically insoluble in water and ethanol.[2] When a concentrated stock solution of this compound in a solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate out of solution if its final concentration exceeds its solubility limit in the aqueous medium. This is a common issue for many small molecule inhibitors.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][4] It is crucial to use fresh, high-quality (anhydrous) DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2][8]
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A4: The reported solubility of this compound in DMSO varies across different suppliers, ranging from 2 mg/mL to as high as 100 mg/mL.[1][2][3][4] It is advisable to start with a concentration in the lower to mid-range (e.g., 10 mg/mL or approximately 30 mM) to ensure complete dissolution. Sonication or gentle warming may be required to fully dissolve the compound.[3][9]
Q5: What is the recommended storage condition for this compound powder and its stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1-2 years or at -20°C for shorter periods (up to 1 month).[2][3]
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution into Aqueous Buffer
Cause: The low solubility of this compound in aqueous solutions.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. The effective concentration in cellular assays is reported to be in the nanomolar to low micromolar range (200-800 nM).[1][4]
-
Increase the Percentage of DMSO in the Final Solution: While it is generally recommended to keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects on cells or enzymes, a slight increase (e.g., up to 1%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a Surfactant or Co-solvent: For in vitro biochemical assays, the inclusion of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help to maintain the solubility of hydrophobic compounds. For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been suggested.[10]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility. However, ensure the temperature is compatible with the stability of your proteins and other assay components.
Issue: Inconsistent or No Biological Activity Observed
Cause: This could be due to several factors, including compound precipitation, degradation, or issues with the experimental setup.
Solutions:
-
Confirm Solubility: Before starting your experiment, visually inspect the final working solution for any signs of precipitation. You can also centrifuge the working solution and test the supernatant for activity to confirm that the active compound is in solution.
-
Freshly Prepare Working Solutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh from the frozen DMSO stock for each experiment.
-
Verify Stock Solution Integrity: If you suspect the stock solution has degraded, you can check its integrity using analytical methods like HPLC if available. Alternatively, purchase a fresh batch of the compound.
-
Optimize Assay Conditions: Ensure your assay buffer conditions (pH, salt concentration) are optimal for both the target enzyme (USP8) and the inhibitor.[11][12] Some DUBs may require reducing agents like DTT for optimal activity.[13][14][15]
-
Include a Positive Control: Use a known activator or a different, more soluble inhibitor of the same pathway to validate your assay system.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 337.33 g/mol | [1][2] |
| Solubility in DMSO | 2 mg/mL | [1] |
| 10 mg/mL | [4] | |
| 17 mg/mL (50.39 mM) | [2] | |
| 100 mg/mL (296.45 mM) (with sonication) | [3] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| IC50 for USP8 | 0.85 µM | [2][3] |
| IC50 for USP7 | >100 µM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out 1 mg of this compound powder (MW: 337.33 g/mol ).
-
Add 296.45 µL of fresh, anhydrous DMSO to the vial.
-
Vortex thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller volumes (e.g., 10 µL) in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (for Cellular Assays):
-
For a final concentration of 1 µM in a 1 mL cell culture well:
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium (resulting in a 10 µM solution). Vortex immediately and gently.
-
Add 100 µL of this 10 µM intermediate solution to the 900 µL of medium in the well. Mix well by gently pipetting.
-
-
Note: The final DMSO concentration in this example is 0.01%. Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: In Vitro Deubiquitinase (DUB) Activity Assay
This is a generalized protocol for a fluorometric DUB assay.
-
Reagents and Buffers:
-
DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT. Prepare fresh DTT.
-
Enzyme: Recombinant human USP8.
-
Substrate: Ubiquitin-AMC (Ubiquitin-7-amido-4-methylcoumarin).
-
Inhibitor: this compound.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these into the DUB Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells.
-
In a 96-well black plate, add 40 µL of DUB Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer).
-
Add 5 µL of the USP8 enzyme solution (final concentration, e.g., 10 nM).
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the Ubiquitin-AMC substrate (final concentration, e.g., 500 nM).
-
Immediately measure the fluorescence in a plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm) in kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed time.
-
Calculate the rate of reaction and determine the IC50 value of this compound.
-
Visualizations
Caption: Simplified signaling pathway showing USP8-mediated deubiquitination and its inhibition by this compound.
Caption: General experimental workflow for an in vitro DUB inhibition assay using this compound.
References
- 1. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. DUB-IN-3 | DUB | TargetMol [targetmol.com]
- 10. This compound | USP8 抑制剂 | MCE [medchemexpress.cn]
- 11. liverpool.ac.uk [liverpool.ac.uk]
- 12. ubiqbio.com [ubiqbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assaygenie.com [assaygenie.com]
- 15. stressmarq.com [stressmarq.com]
Technical Support Center: Optimizing DUB-IN-1 Concentration for Cell Culture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of DUB-IN-1 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8).[1][2][3] Deubiquitinating enzymes are responsible for removing ubiquitin molecules from substrate proteins, which can rescue them from degradation by the proteasome.[4][5] By inhibiting USP8, this compound prevents the removal of ubiquitin from its target proteins, leading to their degradation and affecting various cellular processes.[4] This can result in the induction of apoptosis, autophagy, and cell cycle arrest.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. A good starting point for a new experiment is to perform a dose-response study over a broad concentration range, such as from 1 nM to 100 µM.[6] Based on published data, effective concentrations can range from the nanomolar to the low micromolar range.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.[6][8] This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6][8] When preparing working solutions, dilute the stock in cell culture medium immediately before use. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][8]
Q4: How can I determine the optimal incubation time for this compound?
A4: The ideal incubation time will vary based on the mechanism of action of this compound and the biological question being investigated. It is advisable to conduct a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[6]
Q5: How does serum in the culture medium affect the activity of this compound?
A5: Serum contains proteins that can bind to small molecules like this compound, potentially reducing the effective concentration of the inhibitor available to the cells.[6] If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The inhibitor may not be reaching the effective concentration required for your specific cell line. | 1. Test a higher concentration range. |
| 2. Degraded inhibitor: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 2. Use a fresh aliquot of the stock solution. | |
| 3. High cell confluence: Overly confluent cells can sometimes be less sensitive to inhibitors. | 3. Ensure cells are in the logarithmic growth phase and at an optimal confluency. | |
| High levels of cell death or cytotoxicity at expected inhibitory concentrations. | 1. Cell line is highly sensitive: Your cell line may be particularly sensitive to USP8 inhibition. | 1. Reduce the concentration of this compound and/or the incubation time. |
| 2. Off-target effects: At higher concentrations, some inhibitors can have off-target effects. | 2. Perform a thorough dose-response analysis to identify a specific inhibitory concentration with minimal toxicity. | |
| 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | 3. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[6] | |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. | 1. Standardize all cell culture parameters. |
| 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. | 2. Ensure your pipettes are properly calibrated and use careful pipetting techniques. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound across various applications and cell lines.
| Application | Cell Line Example | Concentration Range / IC50 | Observed Effect | Reference |
| Inhibition of USP8 | - | IC50 = 0.85 µM | Enzymatic inhibition | [1][2][3] |
| Inhibition of Cell Proliferation | LN-229, U87MG, T98G (Glioblastoma) | 200 - 800 nM | Inhibition of proliferation | [1] |
| Reduction of Cell Viability | Esophageal Squamous Cell Carcinoma (ESCC) cells | IC50 = 1.58 - 2.14 µM | Reduced cell viability | [1] |
| Reduction of Cell Viability | HCT116 (Colon Cancer), PC-3 (Prostate Cancer) | IC50 = 0.5 - 1.5 µM | Reduced cell viability | [3] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to determine the dose-response of a cell line to this compound treatment.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).[6]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[6]
-
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Western Blots with DUB-IN-1
Welcome to the technical support center for researchers utilizing DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin-Specific Protease 8 (USP8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot experiments involving this compound, particularly the appearance of unexpected bands.
FAQs: Understanding this compound in Your Experiments
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an active inhibitor of ubiquitin-specific proteases (USPs), with a notable selectivity for USP8.[1][2] Deubiquitinating enzymes like USP8 remove ubiquitin molecules from substrate proteins, a process that can rescue them from degradation by the proteasome, alter their cellular localization, or modulate their activity.[3] By inhibiting USP8, this compound prevents the deubiquitination of its target proteins, leading to an accumulation of ubiquitinated substrates and often promoting their degradation.[4]
Q2: What are the known targets of this compound?
A2: The primary and most well-characterized target of this compound is USP8.[1][2] A key substrate of USP8 is the Epidermal Growth Factor Receptor (EGFR).[4] USP8 deubiquitinates and stabilizes EGFR, and inhibition of USP8 by compounds like this compound is expected to increase EGFR ubiquitination and subsequent degradation.[4] Other identified substrates of USP8 include STAM and NFX1.[5]
Q3: How selective is this compound?
A3: this compound has demonstrated high selectivity for USP8 over some other DUBs. For instance, it is reported to be inactive against USP7 at concentrations where it effectively inhibits USP8.[2] However, a comprehensive screen against a full panel of DUBs is not widely published. It is important to consider the possibility of off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guide: Unexpected Bands in Western Blot with this compound
The appearance of unexpected bands in a Western blot can be a frustrating experience. When using this compound, these anomalies can arise from a variety of factors, ranging from the inhibitor's specific effects on cellular pathways to general Western blotting issues. This guide will help you systematically troubleshoot these issues.
| Problem | Potential Cause | Recommended Solution |
| Bands at higher molecular weight than expected | Increased ubiquitination: this compound inhibits deubiquitination, leading to an accumulation of polyubiquitinated proteins. This adds significant molecular weight to the target protein, causing it to migrate slower on the gel. | - Confirm by immunoprecipitating your protein of interest and then blotting with an anti-ubiquitin antibody. - Treat a control sample with a broad-spectrum DUB inhibitor to see if a similar shift occurs. |
| Post-translational modifications: Changes in protein stability induced by this compound could indirectly affect other post-translational modifications like phosphorylation or glycosylation, which can alter a protein's molecular weight.[6][7] | - Consult databases like UniProt to check for known post-translational modifications of your protein. - Treat lysates with specific enzymes (e.g., phosphatases, glycosidases) to see if the band shifts.[8] | |
| Protein dimerization or multimerization: Cellular stress or altered protein interactions due to pathway modulation by this compound could lead to the formation of protein complexes that are resistant to denaturation.[1][8] | - Ensure complete reduction and denaturation of your samples by adding fresh DTT or β-mercaptoethanol to your loading buffer and boiling for 5-10 minutes.[7] | |
| Bands at lower molecular weight than expected | Protein degradation: Although this compound is expected to stabilize ubiquitinated proteins, its downstream effects could indirectly lead to the cleavage of some proteins.[6][8] | - Always use fresh samples and add a protease inhibitor cocktail to your lysis buffer.[7][8] |
| Splice variants: The antibody may be recognizing a different isoform of your target protein that was not expected. | - Check databases for known splice variants of your protein. - If possible, use an antibody raised against a region of the protein that is common to all isoforms or specific to the one you are studying. | |
| Multiple bands at various molecular weights | Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[7][8] | - Optimize the concentration of your primary and secondary antibodies; higher concentrations can lead to non-specific binding.[8] - Perform a control experiment by incubating the blot with only the secondary antibody to check for non-specific binding.[8] - Use an affinity-purified primary antibody if available.[8] |
| Off-target effects of this compound: this compound may be inhibiting other DUBs to some extent, leading to the stabilization of unexpected ubiquitinated proteins that are then detected by the antibody. | - Perform a literature search for known off-targets of this compound or similar USP8 inhibitors. - If possible, confirm your results using another USP8 inhibitor with a different chemical scaffold or by using siRNA to knockdown USP8. |
Data Presentation
Table 1: this compound Activity and Recommended Concentrations
| Parameter | Value | Cell Line/System | Reference |
| IC50 for USP8 | 0.85 µM | in vitro assay | [1][2][9] |
| IC50 for USP7 | >100 µM | in vitro assay | [2] |
| Effective concentration for cell proliferation inhibition | 200 - 800 nM | Glioblastoma cells (LN229, U87MG, T98G) | [9] |
| IC50 for cell viability | 0.5 - 1.5 µM | Colon and prostate cancer cells | [9] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound for Western Blot Analysis
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 200 nM - 2 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound treated samples.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours). The optimal time should be determined empirically for your specific experiment.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for Western Blot:
-
Take a consistent amount of protein for each sample (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Protocol 2: Western Blotting
-
Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel. The percentage of the gel should be chosen based on the molecular weight of the protein of interest. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, GAPDH, or tubulin.[10]
Mandatory Visualization
Caption: Signaling pathway of USP8-mediated EGFR regulation and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis following this compound treatment.
Caption: Logical troubleshooting guide for unexpected bands in Western blots with this compound.
References
- 1. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 2. research.fredhutch.org [research.fredhutch.org]
- 3. DUB-1, a deubiquitinating enzyme with growth-suppressing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
Technical Support Center: Minimizing D-IN-1 Off-Target Effects
Welcome to the technical support center for DUB-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and ensure the accurate interpretation of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known potency?
A1: this compound is an inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-specific processing protease Y (UBPY). It has a reported half-maximal inhibitory concentration (IC50) of 0.85 µM for USP8.[1][2][3] this compound demonstrates selectivity for USP8 over USP7, with an IC50 for USP7 being greater than 100 µM.[3]
Q2: What are the potential off-target effects of this compound?
Q3: How can I minimize the potential for this compound off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.
-
Use appropriate controls: Include both positive and negative controls in your experiments. A structurally distinct USP8 inhibitor can be used to confirm that the observed phenotype is due to USP8 inhibition.
-
Validate on-target engagement: Directly measure the effect of this compound on USP8 activity or the ubiquitination status of its known substrates.
-
Perform rescue experiments: If possible, overexpressing a this compound-resistant mutant of USP8 should rescue the observed phenotype.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. In glioblastoma cell lines like LN229 and T98G, concentrations ranging from 200 to 800 nM have been shown to inhibit cell proliferation.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Cell line insensitivity | Some cell lines may be less sensitive to USP8 inhibition. Try a different cell line known to be responsive to USP8 modulation. |
| Inhibitor degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions. |
| Low USP8 expression | Confirm the expression of USP8 in your cell line using Western blotting or qPCR. |
Issue 2: Observing unexpected or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Lower the concentration of this compound. Use a structurally unrelated USP8 inhibitor to confirm the phenotype. Perform a rescue experiment with a drug-resistant USP8 mutant. |
| Cellular toxicity | Assess cell viability using an independent method (e.g., Trypan Blue exclusion) to ensure the observed effect is not due to general toxicity. |
| Experimental variability | Ensure consistent cell seeding densities, treatment times, and reagent concentrations across experiments. |
Data Presentation
Table 1: this compound Potency and Cellular Effects
| Target | IC50 (in vitro) | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| USP8 | 0.85 µM | - | Biochemical Assay | - | Inhibition of deubiquitinating activity | [1][2][3] |
| USP7 | >100 µM | - | Biochemical Assay | - | No significant inhibition | [3] |
| - | - | LN229, T98G, U87MG | MTT Assay | 200 - 800 nM | Inhibition of cell proliferation | [1] |
| - | - | HCT116 (colon), PC-3 (prostate) | Viability Assay | 0.5 - 1.5 µM (IC50) | Reduction in cell viability | [1] |
Experimental Protocols
Protocol 1: Validation of USP8 Inhibition by Western Blot
This protocol describes how to assess the on-target effect of this compound by measuring the ubiquitination status of a known USP8 substrate, such as the Epidermal Growth Factor Receptor (EGFR).
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HEK293T) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).
-
To induce EGFR ubiquitination, stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes before lysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, and importantly, a deubiquitinase inhibitor like N-ethylmaleimide (NEM) to preserve ubiquitin modifications.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate cell lysates with an anti-EGFR antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the high molecular weight smear of ubiquitinated EGFR with increasing this compound concentration indicates on-target inhibition of USP8.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for validating this compound on-target effects.
Caption: USP8's role in EGFR trafficking and the point of this compound inhibition.
References
DUB-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme USP8.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and experimental use of this compound.
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid powder and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. Can be shipped at room temperature for short periods.[1][4] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | This is the preferred temperature for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[5] |
2. How should I prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[2][3]
-
Recommended Concentration: Prepare a stock solution at a concentration of 10 mM or higher in high-quality, anhydrous DMSO.
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound (MW: 337.33 g/mol ) in 1 mL of DMSO.
-
Solubility: this compound is soluble in DMSO at concentrations of ≥10 mg/mL.[2] Sonication may be required to fully dissolve the compound.[6]
-
Important: Use freshly opened or anhydrous DMSO, as moisture can affect the solubility and stability of the compound.[3]
3. My this compound is not showing any inhibitory activity in my cell-based assay. What could be the problem?
Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Improper Storage: Verify that the compound has been stored correctly according to the recommendations (see FAQ 1). Prolonged storage at inappropriate temperatures or exposure to moisture can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[1][5]
-
-
Experimental Conditions:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type. This compound has been shown to inhibit cell proliferation at concentrations ranging from 200 to 800 nM.[2]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Unhealthy cells may not respond appropriately to treatment.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect the effects of USP8 inhibition. Consider using a more direct downstream target of USP8 activity as a readout.
-
-
Target Expression:
-
Low USP8 Levels: Confirm that your cell line expresses sufficient levels of USP8. You can verify this by Western blot or qPCR.
-
4. I am observing high background or inconsistent results in my in vitro DUB assay. What are the possible causes?
High background and variability in in vitro assays can stem from several sources:
-
Assay Buffer Composition:
-
Reducing Agents: Some DUBs require a reducing agent like Dithiothreitol (DTT) for optimal activity. However, check if your inhibitor is compatible with the reducing agent used.[7] The DUB assay buffer may need to be optimized for your specific DUB.[8]
-
Detergents: The presence of detergents like CHAPS or NP-40 can improve the solubility of some inhibitors but may also affect enzyme activity.[7]
-
-
Substrate Quality:
-
Substrate Degradation: Ensure the fluorogenic ubiquitin substrate (e.g., Ub-AMC) has been stored properly, protected from light, and has not expired.
-
-
Enzyme Activity:
-
Enzyme Purity and Concentration: Use a highly purified and active USP8 enzyme. Titrate the enzyme concentration to ensure the assay is in the linear range.
-
Positive Control: Always include a known USP8 inhibitor as a positive control to validate assay performance.
-
5. How can I assess the effect of this compound on the ubiquitination of a specific USP8 substrate?
A Western blot-based approach is a common method to analyze changes in substrate ubiquitination.
-
Experimental Design: Treat your cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for your protein of interest.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot using an anti-ubiquitin antibody to detect changes in the ubiquitination status of your target protein. An increase in the ubiquitination signal upon this compound treatment would indicate successful inhibition of USP8.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Storage and Stability
| Form | Condition | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Table 2: Solubility
| Solvent | Concentration |
| DMSO | ≥10 mg/mL[2] |
| 100 mg/mL (requires sonication)[1] | |
| 17 mg/mL[3] |
Table 3: Biological Activity
| Target | IC₅₀ |
| USP8 | 0.85 µM[1][2][3] |
| USP7 | >100 µM[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be less than 0.1%. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Deubiquitinase (DUB) Activity Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against purified USP8.
-
Assay Buffer Preparation: Prepare a DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
DUB assay buffer
-
Purified recombinant USP8 enzyme (final concentration in the linear range, to be determined empirically)
-
This compound at various concentrations (or DMSO as a vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC, final concentration at or below the Km) to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC) in a kinetic mode using a microplate reader at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations
USP8 Signaling Pathway and this compound Inhibition
USP8 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including the regulation of receptor tyrosine kinase (RTK) signaling and endosomal sorting. It removes ubiquitin from target proteins, thereby rescuing them from degradation. This compound selectively inhibits the catalytic activity of USP8, leading to the accumulation of ubiquitinated substrates and their subsequent degradation.
Caption: USP8 deubiquitinates substrates, preventing their degradation. This compound inhibits USP8.
General Experimental Workflow for this compound Screening
This workflow illustrates the typical steps involved in screening and characterizing the activity of this compound.
Caption: A typical workflow for evaluating this compound's inhibitory activity.
References
dealing with DUB-IN-1 precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of DUB-IN-1, with a specific focus on preventing and addressing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The most common and recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use fresh, anhydrous (water-free) DMSO, as moisture can significantly reduce the solubility of the compound.[2][3]
Q2: I observed precipitation in my this compound stock solution immediately after preparation. What went wrong? A2: This could be due to several factors:
-
Exceeding Solubility Limit: You may have attempted to prepare a solution at a concentration higher than this compound's solubility limit in DMSO. Solubility can vary between suppliers.[2][3]
-
Incomplete Dissolution: The compound may not have fully dissolved. Gentle warming and sonication are often required to achieve complete dissolution.[3]
-
Solvent Quality: The DMSO used may have absorbed moisture. Hygroscopic DMSO can lead to a significant decrease in solubility.[2][3]
Q3: My this compound solution was clear initially but a precipitate formed after storage. Why did this happen? A3: Precipitation after storage, especially after freeze-thaw cycles, is a common issue.[4] Highly concentrated solutions may precipitate when frozen.[5] To avoid this, it is best to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2][4]
Q4: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous medium like PBS or cell culture media? A4: This phenomenon is known as antisolvent or solvent-shifting precipitation.[4][5] this compound is poorly soluble in aqueous environments. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound crashes out of the solution.[4] Following a proper dilution protocol is essential to prevent this.
Q5: What should I do if I see a precipitate in my stock solution after thawing? A5: If you observe a precipitate after thawing a frozen aliquot, you can attempt to redissolve it by gently warming the vial in a 37°C water bath and sonicating it briefly.[5] If the precipitate does not fully dissolve, it is recommended to discard the aliquot to ensure accurate and reproducible experimental results.[4]
Q6: How should I store this compound stock solutions? A6: For long-term storage (1-2 years), aliquoted stock solutions in DMSO should be stored at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable.[2][3] Always aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation during stock solution preparation | Solubility limit exceeded. | Prepare the solution at a concentration within the reported solubility range (see table below). Do not exceed 17 mg/mL in fresh DMSO.[2] |
| Water contamination in DMSO. | Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[2][3] Keep solvent containers tightly sealed. | |
| Incomplete initial dissolution. | After adding DMSO, vortex the solution and use an ultrasonic bath to ensure the compound dissolves completely.[3] | |
| Precipitation observed after thawing a frozen stock | Compound came out of solution during freezing. | Thaw the aliquot at room temperature, then gently warm it in a 37°C water bath and vortex or sonicate to redissolve.[5] |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots to minimize freeze-thaw cycles.[2][4] If precipitation is a recurring issue, consider preparing a lower concentration stock. | |
| Precipitation upon dilution in aqueous media | Rapid solvent shift (antisolvent precipitation). | Add the DMSO stock solution drop-wise into the aqueous medium while vortexing to ensure rapid dispersion.[4] Pre-warming the aqueous medium can also help. |
| High final concentration in aqueous media. | This compound is insoluble in water.[2] Ensure the final concentration in your assay is low enough to remain soluble. Consider performing serial dilutions in DMSO first before the final dilution into the aqueous buffer.[5] |
This compound Solubility Data
The reported solubility of this compound in DMSO can vary. It is crucial to consult the datasheet provided by your specific supplier.
| Supplier | Reported Solubility in DMSO | Molar Equivalent | Notes |
| MedchemExpress | 100 mg/mL | 296.45 mM | Requires ultrasound; use newly opened DMSO.[3] |
| Selleck Chemicals | 17 mg/mL | 50.39 mM | Use fresh DMSO as moisture reduces solubility.[2] |
| Cayman Chemical | ≥10 mg/mL | ≥29.65 mM | N/A |
| Sigma-Aldrich | 2 mg/mL | 5.93 mM | Results in a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound in DMSO and minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 5-10 minutes to aid dissolution.[3] The solution should become clear.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][3]
Protocol 2: Dilution of this compound Stock Solution in Aqueous Media
Objective: To prepare a working solution of this compound in an aqueous buffer (e.g., cell culture medium, PBS) while minimizing antisolvent precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile conical tube or appropriate vessel
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. If any precipitate is visible, warm to 37°C and sonicate until it redissolves.
-
Pre-warm the required volume of the aqueous medium to 37°C.
-
While gently vortexing the pre-warmed aqueous medium, add the required volume of the this compound stock solution drop-by-drop to the side of the tube. This ensures rapid mixing and prevents localized high concentrations of DMSO.[4]
-
Continue to vortex the final solution for an additional 10-15 seconds to ensure homogeneity.
-
Visually inspect the final working solution to confirm it is clear and free of precipitation before use in your experiment. Use the solution promptly after preparation.
Visual Guides
References
Technical Support Center: DUB-IN-1 Immunoprecipitation
Welcome to the technical support center for DUB-IN-1 immunoprecipitation (IP). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in their this compound IP experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common issues in immunoprecipitation. This guide provides a systematic approach to identifying and resolving these problems in your this compound IP experiments.
Question: I am observing high background and multiple non-specific bands in my this compound IP. What are the potential causes and how can I reduce this?
Answer:
Non-specific binding in a this compound IP can originate from several sources, including interactions with the beads, the antibody, or other cellular components. Here is a step-by-step guide to troubleshoot this issue.
Pre-Clearing Lysate
Pre-clearing the cell lysate is a crucial step to remove proteins that non-specifically bind to the IP beads.[1][2]
-
Problem: Proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads.
-
Solution: Before adding your primary antibody, incubate the cell lysate with beads (without antibody) for 1-2 hours at 4°C.[1] Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a fresh tube for the immunoprecipitation.
Antibody Optimization
The quality and concentration of the antibody are critical for a successful IP.
-
Problem: Too much antibody can lead to increased non-specific binding.[1][3][4] Conversely, too little antibody will result in a weak signal.
-
Solution: Perform an antibody titration to determine the optimal concentration that maximizes the specific signal while minimizing background.[3][5] We recommend starting with a range of 1-10 µg of antibody for approximately 500 µg of protein extract.[5]
Washing Steps
Inadequate or insufficiently stringent washing is a primary cause of high background.
-
Problem: Weakly bound, non-specific proteins are not being effectively removed.
-
Solution: Increase the number of washes (from 3-4 to 5-6) and/or the stringency of the wash buffer.[6] You can increase stringency by:
-
Increasing the salt concentration (e.g., up to 1 M NaCl).[6][7]
-
Increasing the detergent concentration (e.g., up to 1% Tween-20 or 0.2% SDS).[6][7]
-
Adding a different type of detergent.
-
Performing a final wash with a high-stringency buffer followed by a wash with a low-stringency buffer to remove residual detergent.[7]
-
Blocking
Blocking unoccupied sites on the beads can prevent non-specific protein adherence.
-
Problem: Proteins are binding non-specifically to the surface of the beads.
-
Solution: Before adding the antibody, incubate the beads with a blocking agent like 5% Bovine Serum Albumin (BSA) or non-fat dry milk in your lysis buffer for at least 1 hour at 4°C.[2][3]
Negative Controls
Proper negative controls are essential to identify the source of non-specific binding.
-
Problem: It is unclear whether the background bands are from non-specific binding to the beads or the antibody.
-
Solution: Include the following controls in your experiment:
-
Beads-only control: Lysate incubated with beads without any antibody. This will identify proteins that bind directly to the beads.[8][9]
-
Isotype control: Lysate incubated with a non-specific IgG antibody of the same isotype and from the same host species as your primary antibody. This will identify proteins that bind non-specifically to the antibody.[5][8]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and which deubiquitinase does it target?
A1: this compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs). Its primary target is Ubiquitin-Specific Protease 8 (USP8), with a reported IC50 of 0.85 µM.[6] It is highly selective for USP8 over other DUBs like USP7.
Q2: Should I use fresh or frozen cells for my this compound IP?
A2: Whenever possible, it is recommended to use fresh cell lysates.[7] If you must use frozen samples, it is better to use frozen lysates rather than frozen cell pellets to minimize protein degradation and aggregation that can lead to non-specific binding.[7]
Q3: What lysis buffer is recommended for a this compound IP?
A3: For immunoprecipitation of protein complexes, a non-denaturing lysis buffer such as RIPA (Radioimmunoprecipitation assay) buffer without SDS or a Tris-based buffer with mild detergents (e.g., NP-40 or Triton X-100) is recommended. It is crucial to include fresh protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.
Q4: Can I use this compound to pull down interacting partners of USP8?
A4: Yes, a this compound-based affinity purification can be used as a tool to enrich for USP8 and its potential interacting partners. However, it is important to remember that this compound is an inhibitor and may affect the natural protein-protein interactions of USP8. Validation of any identified interactions with an independent method, such as co-immunoprecipitation with an anti-USP8 antibody, is highly recommended.
Quantitative Data Summary
The following table provides recommended starting concentrations and conditions for optimizing your this compound IP experiment. These are starting points and may require further optimization for your specific cell type and experimental setup.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 1-10 µg per 500 µg of lysate[5] | Minimize non-specific antibody binding |
| Bead Volume | 20-50 µL of slurry per IP | Sufficient surface area for binding |
| Lysis Buffer Detergent | 0.1-1.0% NP-40 or Triton X-100 | Solubilize proteins while preserving interactions |
| Wash Buffer Salt (NaCl) | 150 mM - 1 M[6][7] | Increase stringency to remove non-specific binders |
| Wash Buffer Detergent | 0.1-1.0% Tween-20 or 0.05-0.2% SDS[7] | Increase stringency of washes |
| Blocking Agent (BSA) | 1-5% in lysis buffer[2] | Reduce non-specific binding to beads |
| Pre-clearing Incubation | 1-2 hours at 4°C[1] | Remove proteins that bind non-specifically to beads |
Experimental Protocols
Optimized this compound Immunoprecipitation Protocol
This protocol provides a detailed methodology for performing a this compound IP with reduced non-specific binding.
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and phosphatase inhibitor cocktails
-
Protein A/G magnetic beads
-
Anti-USP8 antibody (or antibody against your protein of interest)
-
Isotype control IgG
-
Wash Buffer (e.g., Lysis Buffer with 500 mM NaCl)
-
Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or 2x Laemmli sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube. Determine the protein concentration.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G bead slurry to 500 µg - 1 mg of cell lysate.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the optimal amount of your primary antibody (e.g., anti-USP8) to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G bead slurry to each IP reaction.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 4-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes on a rotator at 4°C before pelleting.
-
After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
For Western Blotting: Add 30-50 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
For Mass Spectrometry or functional assays: Elute with 50-100 µL of 0.1 M Glycine, pH 2.5 for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.
-
Visualizations
Caption: Workflow for this compound IP with steps to minimize non-specific binding.
Caption: Logic diagram for troubleshooting high background in this compound IP.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ubpbio.com [ubpbio.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
avoiding DUB-IN-1 degradation during experiments
Welcome to the technical support center for DUB-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), also known as Ubiquitin-specific processing protease Y (UBPY). It exhibits high selectivity for USP8 over other deubiquitinating enzymes (DUBs) like USP7.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Vendor recommendations are summarized in the table below.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Keep in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for dissolution.[3] |
| DMSO Stock Solution | -20°C | Up to 1 year[2] | Less ideal than -80°C; suitable for shorter-term storage. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM). Ensure the powder is fully dissolved, using gentle vortexing if necessary. It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: While specific data on the stability of this compound in aqueous solutions is limited, it is a common challenge for many small molecule inhibitors. As a general best practice, it is recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium from the DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide: this compound Degradation
This guide addresses potential issues with this compound degradation that may lead to inconsistent or unexpected experimental results.
Problem 1: Loss of this compound activity in my assay.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Check Storage Conditions: Verify that your this compound stock solution has been stored at the recommended temperature (-80°C is preferred over -20°C) and protected from light.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Use single-use aliquots.
-
Use Fresh DMSO: DMSO can absorb moisture from the air, which may affect the stability of dissolved compounds. Use fresh, anhydrous DMSO to prepare new stock solutions.
-
Prepare Fresh Stock: If you suspect your stock solution has degraded, prepare a fresh one from solid this compound.
-
-
-
Possible Cause: Degradation of this compound in the experimental buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.
-
Minimize Incubation Time: If possible, design your experiment to minimize the time this compound spends in aqueous solution before the assay is read.
-
Consider Buffer Components: While specific incompatibilities for this compound are not documented, be mindful of potentially reactive components in your buffer.
-
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in this compound concentration due to degradation.
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure a consistent protocol for preparing this compound working solutions for every experiment.
-
Run Controls: Include a positive control (a known active batch of this compound, if available) and a negative control (vehicle only) in every experiment to monitor for changes in activity.
-
-
-
Possible Cause: Oxidation of the target DUB, USP8.
-
Background: USP8 is a cysteine protease, and its catalytic cysteine residue can be sensitive to oxidation by reactive oxygen species (ROS), leading to inactivation.[4][5][6]
-
Troubleshooting Steps:
-
Include a Reducing Agent: Consider adding a reducing agent like dithiothreitol (B142953) (DTT) to your in vitro assay buffer to maintain a reducing environment for USP8. A final concentration of 1-5 mM DTT is common in DUB assays.[7]
-
Verify Inhibitor Stability with DTT: It is crucial to experimentally verify that this compound itself is stable in the presence of the reducing agent you choose, as this is not always the case for all DUB inhibitors.[8] You can do this by pre-incubating this compound with and without DTT and then assessing its inhibitory activity.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 337.33 g/mol , dissolve 3.37 mg in 1 mL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Deubiquitinase (DUB) Activity Assay
This protocol provides a general workflow for an in vitro DUB assay using a fluorogenic substrate.
-
Materials:
-
Recombinant human USP8 enzyme
-
This compound stock solution (in DMSO)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a working solution of USP8 in DUB assay buffer.
-
Prepare serial dilutions of this compound in DUB assay buffer from the DMSO stock solution. Remember to include a vehicle control (DMSO in assay buffer).
-
In the 96-well plate, add the diluted this compound or vehicle control.
-
Add the USP8 working solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence in the plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 350/440 nm for Ub-AMC).[9]
-
Record the fluorescence at regular intervals to determine the reaction kinetics.
-
Visualizations
USP8 Signaling Pathway in EGFR Regulation
USP8 plays a crucial role in regulating the endosomal sorting and degradation of the Epidermal Growth Factor Receptor (EGFR). By deubiquitinating EGFR, USP8 rescues it from lysosomal degradation and promotes its recycling to the cell surface, thereby sustaining EGFR signaling.[10][11][12][13]
Caption: USP8 deubiquitinates EGFR, preventing its degradation.
Experimental Workflow for this compound Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on USP8 activity.
Caption: Workflow for this compound in vitro inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms for regulating deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DUB-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme.[1][2][3][4] DUBs like USP8 remove ubiquitin molecules from substrate proteins, thereby regulating their stability and function.[1][2][3] By inhibiting USP8, this compound prevents the deubiquitination of its target proteins, leading to their increased ubiquitination and subsequent degradation by the proteasome.[4] This modulation of protein stability can impact various cellular processes and signaling pathways.[1][2]
Q2: What are the known cellular effects of this compound treatment?
A2: this compound has been shown to induce a range of cellular effects, primarily in cancer cell lines. These effects include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and reduction of cell migration. The specific outcomes can vary depending on the cell type, concentration of this compound used, and the duration of treatment.
Q3: What is a typical starting point for this compound incubation time?
A3: A common starting point for incubation time in cell-based assays with a new inhibitor is 24 hours. However, the optimal time can vary significantly based on the experimental goals, cell type, and the specific downstream readout. For some assays, such as assessing the direct impact on substrate ubiquitination, shorter incubation times (e.g., 1-6 hours) may be sufficient. For long-term effects like apoptosis or changes in cell viability, longer incubation periods (e.g., 24, 48, or 72 hours) might be necessary.[5][6][7][8] A time-course experiment is always recommended to determine the optimal incubation time for your specific experimental setup.
Q4: How does the optimal incubation time relate to the IC50 value of this compound?
A4: The half-maximal inhibitory concentration (IC50) value, which measures the potency of an inhibitor, is dependent on the incubation time.[6][9] A shorter incubation time might require a higher concentration of this compound to achieve the same level of inhibition as a lower concentration with a longer incubation period. It is crucial to determine the IC50 at a fixed, optimized incubation time to ensure reproducible and comparable results.
Q5: How can I confirm that the observed effects are due to the inhibition of USP8?
A5: To confirm that the effects of this compound are specifically due to USP8 inhibition, you can perform several control experiments. One approach is to use a structurally similar but inactive analog of this compound as a negative control. Additionally, you can use siRNA to knock down USP8 and observe if this phenocopies the effects of this compound treatment. Another method is to perform a rescue experiment by overexpressing a this compound-resistant mutant of USP8.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low effect observed | Incubation time is too short: The inhibitor may not have had enough time to exert its effect. | Perform a time-course experiment with a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration. |
| This compound concentration is too low: The concentration used may be below the effective range for the specific cell line. | Conduct a dose-response experiment with a range of this compound concentrations at a fixed, appropriate incubation time. | |
| Low target (USP8) expression: The cell line used may have low endogenous levels of USP8. | Verify USP8 expression levels in your cell line using Western blot or qPCR. Consider using a cell line with higher USP8 expression if necessary. | |
| Compound instability: this compound may be unstable in the cell culture medium over long incubation periods. | Prepare fresh this compound solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor. | |
| High cell death/toxicity | Incubation time is too long: Prolonged exposure to the inhibitor may lead to off-target effects and general cytotoxicity. | Reduce the incubation time. A time-course experiment will help identify a window where the specific effect is observed without excessive toxicity. |
| This compound concentration is too high: High concentrations can lead to non-specific effects and toxicity. | Lower the concentration of this compound. A dose-response curve will help identify the optimal concentration. | |
| Inconsistent results | Variable cell health or density: Inconsistent cell seeding density or poor cell health can lead to variable responses. | Ensure consistent cell seeding and monitor cell health. Use cells within a specific passage number range. |
| Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels can affect cellular processes. | Maintain consistent incubation conditions for all experiments. |
Data Summary
The following table summarizes the time-dependent effects of a broad-spectrum deubiquitinase inhibitor, PdPT, on the viability of various cancer cell lines. While this data is not for this compound specifically, it illustrates the general principle of time-dependent effects of DUB inhibitors.
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 48 h | 3.769 |
| NCI-H1299 | 48 h | 2.498 |
| A549/DDP (cisplatin-resistant) | 48 h | 4.888 |
| BEAS-2B (non-cancerous) | 48 h | 15.34 |
| Data adapted from a study on the broad-spectrum DUB inhibitor PdPT.[10] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay
This protocol describes a time-course experiment to determine the optimal incubation time of this compound for assessing its effect on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against the incubation time for each this compound concentration. The optimal incubation time will be the point at which a significant, dose-dependent effect is observed with minimal toxicity in the control.
Protocol 2: Assessing Time-Dependent Ubiquitination of a USP8 Substrate
This protocol outlines a Western blot experiment to analyze the ubiquitination status of a known USP8 substrate over time following this compound treatment.
Materials:
-
Cell line expressing the USP8 substrate of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors, e.g., NEM)
-
Primary antibodies (anti-substrate, anti-ubiquitin, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a fixed concentration of this compound or vehicle control for various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional but Recommended): To enrich for the ubiquitinated substrate, perform immunoprecipitation using an antibody against the substrate protein.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against ubiquitin and the substrate protein. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the intensity of the high-molecular-weight smear (indicating polyubiquitination) in the anti-ubiquitin blot, normalized to the total amount of the substrate protein.
Visualizations
USP8 Signaling Pathways
Caption: USP8 signaling pathways and the inhibitory effect of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. researchgate.net [researchgate.net]
- 4. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broad Spectrum Deubiquitinase Inhibition Induces Both Apoptosis and Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DUB-IN-1 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of DUB-IN-1, a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8). While this compound has shown promise in in vitro studies, particularly in cancer research, its successful application in animal models presents several challenges. This guide aims to address common issues and provide actionable solutions to facilitate your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs), with high selectivity for Ubiquitin-Specific Protease 8 (USP8).[1] By inhibiting USP8, this compound can modulate the stability and activity of various proteins involved in critical cellular processes, making it a valuable tool for studying the role of USP8 in diseases like cancer.[2]
Q2: Has this compound been used in in vivo studies for glioblastoma?
A2: While this compound has demonstrated efficacy in in vitro studies using glioblastoma (GBM) cell lines, showing inhibition of proliferation, migration, and stemness, there is currently a lack of published, detailed protocols and extensive data on its use in in vivo glioblastoma models.[1] However, the inhibition of USP8 is considered a potential therapeutic strategy for GBM.[1][3] Researchers are encouraged to perform pilot studies to determine the optimal conditions for their specific animal model.
Q3: What are the main challenges in the in vivo administration of this compound?
A3: The primary challenges associated with the in vivo administration of this compound, similar to many small molecule inhibitors, are related to its physicochemical properties. These include:
-
Poor aqueous solubility: this compound is sparingly soluble in water, which complicates the preparation of formulations suitable for injection.
-
Limited bioavailability: If administered orally, the compound may have low absorption and be subject to first-pass metabolism, reducing its systemic exposure.[4]
-
Potential for precipitation: Improperly formulated this compound can precipitate upon injection into the physiological environment, leading to inconsistent dosing and potential local toxicity.
-
Lack of pharmacokinetic and toxicology data: There is limited publicly available information on the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound in animal models.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the vehicle composition: Test a range of biocompatible vehicles, including co-solvents (e.g., DMSO, PEG300, Tween 80), cyclodextrins, or lipid-based formulations.[5] 2. Adjust the pH: For some compounds, pH adjustment can improve solubility. However, ensure the final pH is within a physiologically tolerable range. 3. Use sonication or gentle warming: These methods can aid in the initial dissolution of the compound. Be cautious with warming to avoid degradation. 4. Prepare fresh formulations: It is recommended to prepare the dosing solution fresh for each experiment to minimize the risk of precipitation over time. |
| Inconsistent or no observable in vivo efficacy | 1. Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Suboptimal dosing: The dose may be too low, or the dosing frequency may be inadequate. 3. Rapid metabolism or clearance: The compound may be quickly broken down or eliminated by the body. 4. Formulation issues: Precipitation upon injection can lead to underdosing. | 1. Consider alternative administration routes: Intraperitoneal (IP) or intravenous (IV) injections may provide more consistent systemic exposure compared to oral gavage.[6] 2. Conduct a dose-response study: Perform a pilot study with a range of doses to determine the optimal therapeutic dose. 3. Evaluate pharmacokinetics: If possible, conduct a preliminary pharmacokinetic study to assess the compound's half-life and exposure in plasma and target tissue. 4. Confirm target engagement: After administration, assess the levels of USP8 substrates or downstream signaling molecules in the tumor tissue to confirm that this compound is reaching its target and exerting its inhibitory effect. |
| Adverse effects in animals (e.g., weight loss, lethargy, injection site reaction) | 1. Vehicle toxicity: Some vehicles, especially at high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity.[5] 2. Compound toxicity: this compound itself may have off-target effects or on-target toxicities at the administered dose. 3. Improper administration technique: For example, incorrect oral gavage can cause esophageal injury.[7][8][9] | 1. Minimize the concentration of organic solvents: Aim for the lowest possible concentration of solvents like DMSO in the final formulation. A common practice is to keep the final DMSO concentration below 10%.[5] 2. Conduct a tolerability study: Before starting efficacy studies, administer the vehicle alone and different doses of the this compound formulation to a small group of animals to assess for any adverse effects. 3. Refine administration technique: Ensure that personnel are properly trained in the chosen administration method. For oral gavage, use appropriate gavage needles and technique to minimize stress and risk of injury.[7][10] |
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, this table provides general guidelines and starting points based on common practices for similar small molecule inhibitors in preclinical studies. It is crucial to perform pilot studies to determine the optimal parameters for your specific experimental setup.
| Parameter | Vehicle Component | Typical Concentration Range | Notes |
| Oral Formulation | DMSO | 5-10% | Primary solvent for initial dissolution. |
| PEG300/400 | 30-40% | Co-solvent to improve solubility and stability. | |
| Tween 80 / Cremophor EL | 5-10% | Surfactant to aid in emulsification and prevent precipitation. | |
| Saline or Water | 40-60% | Aqueous component to bring the formulation to the final volume. | |
| Intraperitoneal Injection | DMSO | < 10% | Lower concentrations are preferred to minimize peritoneal irritation. |
| PEG300/400 | 20-40% | ||
| Tween 80 | 1-5% | ||
| Saline | 50-70% | ||
| Administration Volumes (Mouse) | Oral Gavage | 5-10 mL/kg | Maximum recommended volume.[11] |
| Intraperitoneal (IP) | 10-20 mL/kg | ||
| Intravenous (IV) bolus | 5 mL/kg |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line, animal model, and experimental goals.
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Hypothetical)
This protocol is a starting point and assumes a desired final concentration of 5 mg/mL. Adjustments will be necessary based on the required dose and the solubility of this compound in this specific vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound completely. For a final concentration of 5 mg/mL in a vehicle containing 10% DMSO, you would first dissolve the this compound in the appropriate volume of DMSO. For example, to make 1 mL of the final formulation, dissolve 5 mg of this compound in 100 µL of DMSO.
-
Vortex or sonicate briefly at room temperature to ensure complete dissolution.
-
Add PEG300 to the solution and mix thoroughly. Following the example, add 400 µL of PEG300.
-
Add Tween 80 to the mixture and vortex until the solution is clear. Following the example, add 50 µL of Tween 80.
-
Slowly add sterile saline to the mixture while vortexing to reach the final volume. Following the example, add 450 µL of saline.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare the formulation fresh on the day of administration.
Protocol 2: In Vivo Efficacy Study in a Glioblastoma Xenograft Mouse Model (General Protocol)
Animal Model:
-
Immunocompromised mice (e.g., NU/J, NSG) are typically used for xenograft studies.[12] All animal procedures must be approved by the institution's Animal Care and Use Committee.
Tumor Implantation:
-
Culture human glioblastoma cells (e.g., U87MG, LN229) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[13]
-
Monitor the mice regularly for tumor growth.
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound formulation (prepared as in Protocol 1 or an optimized version) to the treatment group via the chosen route (e.g., oral gavage, IP injection) at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group following the same schedule.
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of USP8 in glioblastoma.
Experimental Workflow
Caption: General experimental workflow for a this compound in vivo efficacy study.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
identifying and mitigating DUB-IN-1 toxicity in cell lines
Welcome to the technical support center for DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme USP8. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential toxicity of this compound in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB). By inhibiting USP8, this compound prevents the removal of ubiquitin from substrate proteins, leading to their degradation via the ubiquitin-proteasome system. This disruption of protein homeostasis can trigger various cellular responses, including cell cycle arrest, apoptosis, and autophagy.
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: What is the typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. Reported effective concentrations range from the nanomolar to the low micromolar range. For example, it has been shown to inhibit the proliferation of glioblastoma cell lines LN-229, U87MG, and T98G at concentrations between 200 to 800 nM.[1] For esophageal squamous cell carcinoma (ESCC) cells, IC50 values are in the range of 1.58-2.14 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is general good practice to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock. This minimizes potential degradation of the compound over time in aqueous solutions at 37°C.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations.
Possible Cause 1: High sensitivity of the cell line.
-
Identification: Perform a dose-response curve with a wide range of this compound concentrations (e.g., from 10 nM to 10 µM) and shorter incubation times (e.g., 12, 24, and 48 hours) to determine the IC50 value for your specific cell line.
-
Mitigation: Use a concentration at or below the IC50 for your initial experiments and adjust as needed based on the desired biological outcome. For highly sensitive lines, you may need to work in the low nanomolar range.
Possible Cause 2: Off-target toxicity.
-
Identification: It can be challenging to definitively distinguish on-target from off-target effects without specific molecular tools. However, if the observed phenotype is inconsistent with known functions of USP8, off-target effects might be a contributing factor.
-
Mitigation:
-
Use the lowest effective concentration: This minimizes the likelihood of engaging off-target molecules.
-
Employ a structurally different USP8 inhibitor: If available, using another USP8 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to USP8 inhibition.
-
Rescue experiments: If you have a downstream target of USP8 that is being degraded, overexpressing a non-ubiquitinatable mutant of that target could potentially rescue the cells from this compound induced toxicity, confirming an on-target effect.
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Identification: Culture cells with the highest concentration of DMSO used in your experiment (vehicle control). Observe for signs of toxicity, such as reduced proliferation, morphological changes, or cell death.
-
Mitigation: Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line, typically below 0.5%.
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Variability in compound preparation.
-
Identification: Review your dilution and storage procedures. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Mitigation: Aliquot your this compound stock solution after the initial preparation to minimize freeze-thaw cycles. Always use freshly diluted compound for each experiment.
Possible Cause 2: Cell culture conditions.
-
Identification: Variations in cell passage number, confluency at the time of treatment, and media composition can all contribute to inconsistent results.
-
Mitigation: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. Ensure the media, serum, and supplements are from the same lot if possible.
Issue 3: Difficulty interpreting the type of cell death (apoptosis vs. necrosis).
Possible Cause: this compound can induce multiple cell death pathways.
-
Identification and Mitigation: Employ a combination of assays to differentiate between apoptosis and necrosis.
-
Morphological Assessment: Observe cells under a microscope. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and rupture.[3][4]
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay. Annexin V positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[3]
-
Caspase Activity Assays: Measure the activity of executioner caspases (e.g., caspase-3/7) to confirm apoptosis.
-
DNA Fragmentation Analysis: Techniques like TUNEL staining or gel electrophoresis to detect DNA laddering are hallmarks of apoptosis.[3]
-
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. Note that these values can vary based on experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Cancer | 0.5 - 1.5 | [3] |
| PC-3 | Prostate Cancer | 0.5 - 1.5 | [3] |
| LN-229 | Glioblastoma | 0.2 - 0.8 (viability) | [1] |
| U87MG | Glioblastoma | 0.2 - 0.8 (viability) | [1] |
| T98G | Glioblastoma | 0.2 - 0.8 (viability) | [1] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [1] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 1.58 - 2.14 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Measurement: If using MTT, add the solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen duration. Include a vehicle control and positive/negative controls for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizations
References
- 1. A new target for an old DUB: UCH-L1 regulates mitofusin-2 levels, altering mitochondrial morphology, function and calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akadeum.com [akadeum.com]
improving the signal-to-noise ratio in DUB-IN-1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in their Deubiquitinase (DUB)-IN-1 assays.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise (S/N) ratio for a DUB-IN-1 assay?
A1: For high-throughput screening (HTS), a signal-to-noise ratio greater than 5 is generally considered the minimum for a robust assay.[1] However, the optimal S/N ratio can depend on the specific DUB and substrate being used. A higher S/N ratio will provide a larger window to identify potential inhibitors.
Q2: What is the Z'-factor and why is it important for my DUB assay?
A2: The Z'-factor is a statistical parameter used to quantify the quality and reliability of an HTS assay.[2] It takes into account both the dynamic range (the difference between positive and negative controls) and the data variation. A Z'-factor between 0.5 and 1.0 is considered an excellent assay, while a value between 0 and 0.5 is marginal.[3] An assay with a Z'-factor below 0 is not suitable for screening.[2][4]
Q3: My fluorescent signal is very low or absent. What are the possible causes?
A3: Low or no signal in a this compound assay can be due to several factors:
-
Inactive Enzyme: The DUB enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific DUB.
-
Incorrect Reagent Concentrations: The concentrations of the DUB enzyme or the fluorogenic substrate may be too low.
-
Substrate Incompatibility: Not all DUBs can efficiently cleave all fluorogenic substrates.[5][6] For instance, some DUBs are less active or do not readily cleave Ub-Rhodamine.[6]
-
Presence of Inhibitors: Your sample or reagents may contain contaminating inhibitors.
Q4: I'm observing a high background signal. What can I do to reduce it?
A4: High background signal can obscure the true signal from your enzyme activity. Here are some common causes and solutions:
-
Substrate Instability: The fluorogenic substrate may be auto-hydrolyzing. Prepare fresh substrate solutions for each experiment.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.
-
Insufficient Washing: In plate-based assays, inadequate washing can leave behind unbound fluorescent substrate.
-
Light Scattering: High concentrations of proteins or other molecules can cause light scattering, leading to an artificially high signal.
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise. The following steps will guide you through optimizing your assay to improve this critical parameter.
Caption: Workflow for optimizing DUB enzyme and substrate concentrations.
This protocol is adapted for a 384-well plate format.
Materials:
-
Purified DUB enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ub-Rhodamine110 or Ub-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)[6]
-
384-well assay plates
-
Fluorescence plate reader
Phase 1: Enzyme Titration
-
Prepare DUB Dilutions: Prepare a 2x stock solution of your DUB enzyme in assay buffer. Perform a series of 2-fold dilutions to create a range of concentrations (e.g., 500 nM down to 7.8 nM).[6]
-
Prepare Substrate: Prepare a 2x solution of the fluorogenic substrate at a concentration well above the expected Km (e.g., 1-2 µM).
-
Set up the Plate:
-
Add 5 µL of assay buffer (no enzyme) to control wells.
-
Add 5 µL of each 2x DUB dilution to triplicate wells.
-
-
Initiate Reaction: Add 5 µL of the 2x substrate solution to all wells.
-
Measure Fluorescence: Read the plate kinetically on a fluorescence plate reader (e.g., Excitation/Emission at 485 nm/535 nm for Ub-Rhodamine110) every 5-20 minutes for up to 100 minutes.[6]
-
Analyze Data: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each enzyme concentration. Plot the initial velocity against the enzyme concentration. Select the lowest enzyme concentration that gives a robust linear response.
Phase 2: Substrate Titration
-
Prepare DUB Solution: Prepare a 2x solution of the DUB enzyme at the optimal concentration determined in Phase 1.
-
Prepare Substrate Dilutions: Prepare a 2x stock solution of the fluorogenic substrate. Perform a series of 2-fold dilutions to create a range of concentrations (e.g., 2000 nM down to 31.25 nM).[6]
-
Set up the Plate:
-
Add 5 µL of the 2x optimal DUB solution to all wells (except "no enzyme" controls).
-
Add 5 µL of assay buffer to "no enzyme" control wells.
-
-
Initiate Reaction: Add 5 µL of each 2x substrate dilution to the appropriate wells.
-
Measure and Analyze: Measure the fluorescence as in Phase 1 and calculate the initial velocities. Plot the initial velocity against the substrate concentration. This will yield a Michaelis-Menten curve.
-
Select Substrate Concentration: For inhibitor screening, a substrate concentration at or near the Km value is often optimal as it provides good sensitivity to competitive inhibitors.
| Parameter | Condition | Expected Signal | Expected Noise | S/N Ratio | Z'-Factor | Recommendation |
| Enzyme Conc. | Too Low | Low | Low | Low | < 0 | Increase enzyme concentration |
| Optimal | High | Low | High | > 0.5 | Proceed with this concentration | |
| Too High | High (may plateau quickly) | May Increase | Variable | May Decrease | Decrease enzyme concentration | |
| Substrate Conc. | Too Low | Low | Low | Low | < 0 | Increase substrate concentration |
| Optimal (~Km) | Moderate-High | Low | High | > 0.5 | Optimal for inhibitor screening | |
| Too High (saturating) | High | May Increase | Variable | May Decrease | Decrease for inhibitor screening |
Problem 2: Assay Variability and Poor Z'-Factor
High variability between replicates leads to a poor Z'-factor and unreliable results.
Caption: Troubleshooting workflow for a poor Z'-factor.
1. Optimizing DTT Concentration
Many DUBs are cysteine proteases and require a reducing agent like Dithiothreitol (DTT) for optimal activity.[7] The standard assay buffer may contain 1-5 mM DTT, but some DUBs may require a higher concentration for full activation.[5][6]
-
Protocol:
-
Prepare assay buffers with a range of DTT concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Pre-incubate the DUB enzyme in each buffer for 15-30 minutes at the assay temperature before adding the substrate.[5][8]
-
Perform the activity assay using the optimized enzyme and substrate concentrations.
-
Compare the initial velocities and the S/N ratio for each DTT concentration.
-
-
Expected Results:
| DTT Concentration | Relative Activity | S/N Ratio | Notes |
| 0 mM | Low | Low | Cysteine DUBs are often inactive without a reducing agent. |
| 1-5 mM | Moderate-High | Good | Standard starting range. |
| 10 mM | Potentially Higher | Potentially Improved | May be optimal for certain DUBs.[5][8] |
2. Verifying Reagent Stability and Handling
-
Enzyme: Aliquot the DUB enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during experiment setup.
-
Substrate: Protect fluorogenic substrates from light. Prepare fresh working solutions from a DMSO stock for each experiment.
-
DTT: Prepare DTT solutions fresh, as it is prone to oxidation in solution.
By systematically addressing these common issues, researchers can significantly improve the signal-to-noise ratio and the overall quality of their this compound assays, leading to more reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. assay.dev [assay.dev]
- 5. stressmarq.com [stressmarq.com]
- 6. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inactivation of deubiquitinases by reactive oxygen species in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
DUB-IN-1 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme USP8.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below is a summary of typical quality control parameters and detailed methodologies for purity assessment.
Summary of this compound Quality Control Data
| Parameter | Typical Specification | Method | Purpose |
| Purity | ≥95% or ≥98% | High-Performance Liquid Chromatography (HPLC) | To determine the percentage of this compound in the provided solid material. |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and molecular weight of the compound. |
| Appearance | White to beige or light yellow to yellow solid | Visual Inspection | To ensure the physical state of the compound is as expected. |
| Solubility | ≥10 mg/mL in DMSO | Solubilization Test | To confirm the compound dissolves properly in the recommended solvent. |
Note: Specifications may vary slightly between suppliers. Always refer to the batch-specific Certificate of Analysis (CoA) provided by the vendor.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample by separating it from any potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a concentration appropriate for HPLC analysis.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing this compound purity using HPLC.
Protocol 2: In Vitro DUB Activity Assay (Fluorogenic)
Objective: To confirm the inhibitory activity of this compound against USP8.
Methodology:
-
Reagents and Materials:
-
Recombinant human USP8 enzyme.
-
Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110).
-
This compound dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT).
-
384-well assay plates.
-
Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant USP8 enzyme to all wells except the negative control.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine110 substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity on a plate reader every 5 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound.
Q1: My this compound inhibitor shows no effect in my cell-based assay. What could be the problem?
A1: Several factors could contribute to a lack of observed activity:
-
Compound Degradation: Ensure this compound has been stored correctly (-20°C for powder, -80°C for stock solutions) and has not undergone multiple freeze-thaw cycles.[1][2]
-
Solubility Issues: this compound is soluble in DMSO but has poor aqueous solubility.[1][3] When adding the DMSO stock to your aqueous cell culture medium, it may precipitate. Ensure the final DMSO concentration is low and compatible with your cells (typically <0.5%). Mix thoroughly upon addition.
-
Cell Line Specificity: The effect of USP8 inhibition can be cell-context dependent. The expression level of USP8 and the importance of its downstream targets can vary between different cell lines.
-
Assay Duration and Endpoint: The phenotypic effect of USP8 inhibition may take time to develop. Consider extending the treatment duration. Also, ensure your chosen endpoint (e.g., apoptosis, cell cycle arrest) is relevant to USP8 inhibition in your cell model. This compound has been shown to induce apoptosis and G2/M cell cycle arrest in certain cancer cells.[4]
-
Purity of the Compound: Verify the purity of your this compound batch. Impure compounds can lead to inconsistent or weak activity. Refer to the supplier's Certificate of Analysis.
Troubleshooting Workflow: No Inhibitor Activity
Caption: A logical workflow for troubleshooting lack of this compound activity.
Q2: How can I be sure the observed effects are due to USP8 inhibition and not off-target effects?
A2: This is a critical question in inhibitor studies. Here are some strategies:
-
Selectivity Data: this compound is highly selective for USP8 (IC50 = 0.85 µM) over other DUBs like USP7 (IC50 > 100 µM).[2][4] Always use concentrations as close to the USP8 IC50 as possible to minimize off-target activity.
-
Genetic Knockdown/Knockout: The gold standard is to compare the inhibitor's effect with the phenotype observed after USP8 knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9). A similar outcome strongly supports on-target activity.
-
Rescue Experiment: In a USP8 knockout/knockdown background, express a version of USP8 that is resistant to this compound. If the inhibitor's effect is lost in these "rescued" cells, it confirms the effect is mediated through USP8.
Q3: What are the key signaling pathways regulated by USP8 that I should investigate?
A3: USP8 is a crucial regulator of endosomal sorting and trafficking. Its inhibition affects the stability and signaling of several key receptor tyrosine kinases and other signaling proteins. Key pathways to investigate include:
-
EGFR/PI3K/Akt Signaling: USP8 deubiquitinates and stabilizes the Epidermal Growth Factor Receptor (EGFR), preventing its degradation.[4] Inhibition of USP8 leads to decreased EGFR levels and subsequent downregulation of the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.
-
NF-κB Signaling: USP8 depletion can lead to the accumulation of K63-linked ubiquitin chains on endosomes, which can aberrantly activate the TAK1-NF-κB signaling pathway.[2]
-
Hedgehog (Hh) Signaling: USP8 positively regulates the Hh pathway by deubiquitinating and promoting the cell surface accumulation of Smoothened (Smo).[3][5]
USP8-Regulated Signaling Pathways
References
- 1. Autoinhibition of ubiquitin-specific protease 8: Insights into domain interactions and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the dysregulation of ubiquitin-specific protease 8 activity in Cushing’s disease | EurekAlert! [eurekalert.org]
- 5. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DUB-IN-1: A Technical Guide to Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for DUB-IN-1, a potent inhibitor of the deubiquitinase USP8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments. Inconsistent outcomes can arise from a variety of factors, from compound handling to experimental design. This resource aims to address common challenges and provide clear, actionable solutions.
Troubleshooting Guide: Addressing Inconsistent this compound Results
This section is designed in a question-and-answer format to directly tackle specific issues you may encounter.
Question 1: I'm observing significant variability in the IC50 value of this compound across different experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge and can stem from several factors related to the compound's properties and experimental setup.
-
Solubility Issues: this compound is soluble in DMSO, but its solubility can vary between suppliers.[1][2] It is critical to ensure complete solubilization of the powder before preparing stock solutions. Aggregates or precipitates in your stock solution will lead to inaccurate concentrations and, consequently, variable IC50 values.
-
Recommendation: Always visually inspect your stock solution for any particulate matter. If you observe any, gentle warming and vortexing may help. For in vivo experiments, preparing a fresh suspended solution on the day of use is recommended.[1]
-
-
-
Recommendation: For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly diluted this compound at regular intervals.
-
-
Cell Density and Proliferation Rate: The number of cells seeded and their growth rate can significantly influence the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor to achieve the same biological effect.
-
Recommendation: Standardize your cell seeding density and ensure that cells are in the exponential growth phase at the start of the experiment.
-
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and can affect the outcome of viability assays.[3]
-
Recommendation: Keep the final DMSO concentration in your culture media consistent across all experimental conditions and as low as possible (ideally ≤ 0.1%).
-
Question 2: My Western blot results for downstream targets of USP8 are not consistent after this compound treatment. Why might this be?
Answer: Inconsistent effects on downstream signaling can be frustrating. Here are some potential causes and solutions:
-
Off-Target Effects: While this compound is reported to be selective for USP8 over USP7, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[1] These off-target effects can vary between cell lines, leading to inconsistent downstream signaling.
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response experiment. To confirm that the observed effects are USP8-specific, consider using a complementary approach, such as siRNA-mediated knockdown of USP8, as a control.
-
-
Timing of Analysis: The kinetics of USP8 inhibition and the subsequent changes in downstream protein levels can vary. The optimal time point for observing a significant change may differ depending on the specific target protein's turnover rate.
-
Recommendation: Perform a time-course experiment to determine the optimal duration of this compound treatment for your target of interest.
-
-
Cellular Context: The signaling pathways regulated by USP8 can be cell-type specific.[4][5] A downstream target observed in one cell line may not be regulated by USP8 in the same manner in another.
-
Recommendation: Thoroughly characterize the USP8 signaling pathway in your specific cell model.
-
Question 3: I am seeing unexpected cytotoxicity at concentrations where this compound should be specific for USP8. What should I consider?
Answer: Unexpected cytotoxicity can be a sign of off-target effects or issues with your experimental setup.
-
Compound Purity: The purity of this compound can vary between batches and suppliers. Impurities could contribute to non-specific toxicity.
-
Recommendation: Whenever possible, use highly purified this compound and obtain a certificate of analysis from the supplier.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound.
-
Recommendation: Perform a careful dose-response curve for each new cell line to determine the optimal concentration range for your experiments.
-
-
Assay-Specific Artifacts: The type of cell viability assay used can influence the results. For example, some assay reagents may interact with the compound.
-
Recommendation: Consider using orthogonal methods to confirm cell viability, such as a trypan blue exclusion assay alongside a metabolic assay (e.g., MTT or CellTiter-Glo).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q2: What is the known selectivity of this compound?
Q3: What are the known downstream effects of USP8 inhibition by this compound?
A3: Inhibition of USP8 by this compound has been shown to have several downstream effects, primarily related to the regulation of protein stability and signaling pathways. USP8 is known to deubiquitinate and stabilize various proteins, and its inhibition leads to their degradation.[5][6] This can impact critical cellular processes.[7] For instance, USP8 regulates the stability of receptor tyrosine kinases like EGFR, and its inhibition can lead to their degradation.[6]
Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) |
| USP8 | 0.85[1][2] |
| USP7 | >100[1] |
Table 2: this compound Solubility
| Solvent | Solubility | Supplier |
| DMSO | ≥10 mg/mL | Cayman Chemical[1] |
| DMSO | 17 mg/mL (50.39 mM) | Selleck Chemicals[2] |
Experimental Protocols
Protocol 1: Deubiquitinase (DUB) Activity Assay (In Vitro)
This protocol is a general guideline for assessing the inhibitory activity of this compound against USP8 in vitro.
-
Reagents and Buffers:
-
Purified recombinant human USP8 enzyme.
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the purified USP8 enzyme to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ubiquitin-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a standard MTT assay to determine the effect of this compound on cell viability.
-
Materials:
-
Cells of interest (e.g., cancer cell line).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Diagram 1: Simplified USP8 Signaling Pathway
Caption: Simplified signaling pathway illustrating USP8's role in deubiquitinating and stabilizing receptor tyrosine kinases.
Diagram 2: Experimental Workflow for Investigating Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Diagram 3: Logical Relationship of Factors Causing Variability
Caption: Key factors contributing to experimental variability when using this compound.
References
- 1. On the Study of Deubiquitinases: Using the Right Tools for the Job - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | DUBbing Cancer: Deubiquitylating Enzymes Involved in Epigenetics, DNA Damage and the Cell Cycle As Therapeutic Targets [frontiersin.org]
Validation & Comparative
A Comparative Guide to USP8 Inhibitors: DUB-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DUB-IN-1 with other known inhibitors of Ubiquitin-Specific Protease 8 (USP8), a key deubiquitinating enzyme (DUB) implicated in various diseases, including cancer and Cushing's disease.[1] By modulating the ubiquitination status of its substrates, USP8 plays a critical role in regulating cellular processes such as signal transduction, protein degradation, and membrane trafficking.[1] This document presents a comparative analysis of inhibitor potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Performance Comparison of USP8 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other notable USP8 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | USP8 IC50 | Selectivity Profile | Reference(s) |
| This compound | 0.85 µM | Inactive against USP7 (IC50 > 100 µM) | [2] |
| DUBs-IN-2 | 0.28 µM | - | [3] |
| OTUB1/USP8-IN-1 | 0.28 nM | Also inhibits OTUB1 (IC50 = 0.17 nM) | [3] |
| ML364 | 0.95 µM | Also inhibits USP2 (IC50 = 1.1 µM) | [4] |
| DUB-IN-3 | 0.56 µM | - | [3] |
USP8 Signaling Pathway
USP8 is a critical regulator of several signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. By deubiquitinating EGFR, USP8 prevents its degradation, thereby promoting downstream signaling cascades that are often hyperactivated in cancer.[1][5] Inhibition of USP8 leads to the accumulation of ubiquitinated EGFR, marking it for degradation and consequently attenuating downstream signaling.[1] Other substrates of USP8 include the Frizzled-5 receptor (FZD5), which is involved in Wnt signaling.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of USP8 inhibitors.
In Vitro Deubiquitinase (DUB) Activity Assay (Fluorogenic)
This assay is used to determine the in vitro potency (IC50) of inhibitors against USP8.
Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110, which is non-fluorescent until cleaved by a DUB.[7][8] The increase in fluorescence is directly proportional to the DUB activity.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-AMC or Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20)[7][8]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the compound solution to the assay plate wells.
-
Add 20 µL of USP8 enzyme solution (in assay buffer) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Ub-AMC substrate solution (in assay buffer).
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC) every minute for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CCK-8/MTT)
This assay measures the effect of USP8 inhibitors on the proliferation and viability of cancer cell lines.
Principle: Tetrazolium salts (WST-8 in CCK-8 or MTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HCT116, PC-3, Kyse30, Kyse450)[9]
-
Complete cell culture medium
-
USP8 inhibitor (e.g., this compound)
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the USP8 inhibitor for 48-72 hours.
-
Add 10 µL of CCK-8 reagent or 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT, add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of EGFR Degradation
This method is used to assess the effect of USP8 inhibition on the protein levels of its substrate, EGFR.[10]
Materials:
-
USP8 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-EGFR, anti-USP8, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat cells with the USP8 inhibitor at various concentrations or for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EGFR, 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
High-Throughput Screening (HTS) Workflow
The discovery of novel USP8 inhibitors often involves high-throughput screening of large compound libraries. The following diagram illustrates a typical HTP workflow.[7][12][13]
References
- 1. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitinating Enzyme USP8 Is Essential for Skeletogenesis by Regulating Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Deubiquitinase Inhibitors: DUB-IN-1 and SJB3-019A
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinating enzymes (DUBs) have emerged as a promising class of therapeutic targets in oncology and other diseases. These enzymes play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating protein stability and function.[1][2][3] The dysregulation of DUB activity is implicated in the pathogenesis of various cancers, making them attractive targets for small molecule inhibitors.[4][5][6] This guide provides a detailed comparison of two notable DUB inhibitors, DUB-IN-1 and SJB3-019A, focusing on their efficacy, mechanism of action, and target specificity, supported by available experimental data.
Overview of this compound and SJB3-019A
This compound and SJB3-019A are both small molecule inhibitors of deubiquitinating enzymes but target different members of the DUB family. This compound is an inhibitor of Ubiquitin-Specific Protease 8 (USP8), while SJB3-019A is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).[7][8][9][10] This fundamental difference in their primary targets dictates their distinct cellular effects and potential therapeutic applications.
Quantitative Efficacy and Specificity
The following tables summarize the available quantitative data on the efficacy and specificity of this compound and SJB3-019A. It is important to note that the experimental conditions and cell lines used to derive this data are different for each inhibitor, precluding a direct, one-to-one comparison of potency.
Table 1: In Vitro Efficacy of this compound
| Target | IC50 | Cell Line | Effect | Reference |
| USP8 | 0.85 µM | - | Enzymatic Inhibition | [9] |
| Cell Viability | 1.58-2.14 µM | KYSE-450, KYSE-30 (ESCC) | Reduction in Viability | [9] |
| Cell Proliferation | 200-800 nM | LN-229, U87MG, T98G (Glioblastoma) | Inhibition of Proliferation | [9] |
Table 2: In Vitro Efficacy of SJB3-019A
| Target | IC50 | Cell Line | Effect | Reference |
| ID1 Degradation & Cytotoxicity | 0.0781 µM | K562 (Leukemia) | Promotion of ID1 degradation and cytotoxicity | [7][8][10][11] |
| Cell Viability | 0.349 µM | Sup-B15 (B-ALL) | Inhibition of Cell Viability | [12][13] |
| Cell Viability | 0.504 µM | CCRF-SB (B-ALL) | Inhibition of Cell Viability | [12][13] |
| Cell Viability | 0.360 µM | KOPN-8 (B-ALL) | Inhibition of Cell Viability | [12][13] |
Specificity:
-
This compound: Demonstrates selectivity for USP8 over USP7 (IC50 > 100 µM).[9]
-
SJB3-019A: Reported to be a potent and novel USP1 inhibitor, five times more potent than the previous inhibitor SJB2-043 in promoting ID1 degradation and cytotoxicity.[7][10][11] Further details on its broader selectivity profile against other DUBs are not extensively documented in the provided search results.
Mechanism of Action and Signaling Pathways
This compound: Targeting the USP8 Pathway
This compound exerts its effects by inhibiting USP8, a deubiquitinase involved in various cellular processes, including receptor trafficking and signal transduction. Inhibition of USP8 by this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest at the G2/M phase in esophageal squamous cell carcinoma (ESCC) cells.[9] In glioblastoma cells, this compound reduces cell migration and stemness and sensitizes them to ionizing radiation.[9]
Caption: this compound inhibits USP8, leading to increased ubiquitination and degradation of its substrates, ultimately resulting in apoptosis, autophagy, cell cycle arrest, and reduced cell migration.
SJB3-019A: Targeting the USP1/ID1/AKT Pathway
SJB3-019A is a potent inhibitor of USP1, a key regulator of DNA repair and cell cycle progression. A primary downstream target of USP1 is the Inhibitor of DNA Binding 1 (ID1). By inhibiting USP1, SJB3-019A promotes the degradation of ID1.[8][12] The downregulation of ID1, in turn, leads to reduced phosphorylation of AKT (p-AKT), a critical node in cell survival signaling.[12] This cascade of events ultimately triggers apoptosis and cell cycle arrest in cancer cells.[12] SJB3-019A also increases the levels of ubiquitinated FANCD2 and PCNA, indicating an impact on DNA damage response pathways.[7][14]
Caption: SJB3-019A inhibits USP1, leading to ID1 degradation, reduced AKT phosphorylation, and apoptosis, while also impacting DNA repair pathways.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized methodologies for key experiments cited in the comparison.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells (e.g., B-ALL cell lines for SJB3-019A or ESCC cells for this compound) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DUB inhibitor (e.g., 0, 0.2, 0.4, 0.6 µM SJB3-019A) or vehicle control (DMSO) for specified time points (e.g., 24 and 48 hours).
-
CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software such as GraphPad Prism.[13]
Caption: A generalized workflow for determining cell viability using the CCK-8 assay after treatment with a DUB inhibitor.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of the DUB inhibitor for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against target proteins (e.g., USP1, ID1, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and SJB3-019A are valuable research tools for investigating the roles of USP8 and USP1 in various cellular processes and disease models. While both compounds have demonstrated anti-cancer properties, their distinct target specificities result in different mechanisms of action and cellular outcomes. This compound's inhibition of USP8 leads to broad effects on cell proliferation, survival, and motility. In contrast, SJB3-019A's potent inhibition of USP1 provides a more focused approach to targeting the ID1/AKT signaling axis and DNA damage response pathways. The choice between these inhibitors will depend on the specific research question and the cellular context being investigated. Further studies, including head-to-head comparisons in the same cancer models and comprehensive selectivity profiling, are needed to fully elucidate their comparative efficacy and therapeutic potential.
References
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 4. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. SJB3-019A | DUB | TargetMol [targetmol.com]
- 11. SJB3-019A (SJB-019) | USP1 (Ubiquitin-specific protease 1) inhibitor | 2070015-29-9 | SJB3-019A | Deubiquitinase 抑制剂 | 美国InvivoChem [invivochem.cn]
- 12. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SJB3-019A | DUB | MOLNOVA [molnova.com]
A Comparative Guide to USP8 and Ubc13 Inhibition: DUB-IN-1 vs. NSC 697923
For researchers and professionals in drug development, the precise targeting of components within the ubiquitin-proteasome system is paramount for therapeutic advancement. This guide provides a detailed comparison of two small molecule inhibitors, DUB-IN-1 and NSC 697923, clarifying their distinct mechanisms of action and primary targets. While both compounds interfere with ubiquitination pathways, they do so by inhibiting different key enzymes: this compound is a recognized inhibitor of the deubiquitinase USP8, whereas NSC 697923 targets the E2 ubiquitin-conjugating enzyme Ubc13.
At a Glance: Key Differences
| Feature | This compound | NSC 697923 |
| Primary Target | Ubiquitin Specific Peptidase 8 (USP8) | Ubiquitin-conjugating enzyme E2 N (Ubc13/UBE2N) |
| Mechanism of Action | Inhibition of deubiquitinating activity | Covalent inhibition of the active site cysteine |
| Reported IC50 | ~0.85 µM for USP8[1][2] | Not reported for USP8; inhibits Ubc13-Uev1A complex formation at 0.5-2 µM[3] |
| Key Pathway Affected | Regulation of protein turnover and sorting | NF-κB signaling, DNA damage response[4][5] |
| Cellular Effects | Inhibition of cancer cell growth (e.g., glioblastoma, esophageal)[2][6] | Induction of apoptosis in cancer cells (e.g., lymphoma, neuroblastoma)[3] |
This compound: A Potent USP8 Inhibitor
This compound is a well-characterized inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including protein trafficking and signal transduction.
Quantitative Data for this compound
| Parameter | Value | Target |
| IC50 | 0.85 µM | USP8[1][2] |
| Selectivity | Inactive against USP7 (IC50 >100 µM)[1] | USP7 |
| Cellular Potency | 0.5 - 1.5 µM | HCT116 colon and PC-3 prostate cancer cell lines[1] |
Mechanism of Action and Cellular Impact
This compound exerts its effects by directly inhibiting the deubiquitinating activity of USP8. This leads to an accumulation of ubiquitinated substrates, impacting downstream signaling pathways. For instance, inhibition of USP8 by this compound has been shown to suppress the growth of glioblastoma and esophageal cancer cells.[2][6] This is often associated with the induction of cell cycle arrest and apoptosis.
NSC 697923: A Covalent Inhibitor of the E2 Enzyme Ubc13
In contrast to this compound, NSC 697923 is not an inhibitor of USP8. Instead, it functions as a selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N). Ubc13 is a key enzyme in the formation of K63-linked polyubiquitin (B1169507) chains, which are critical for signaling pathways such as the NF-κB and DNA damage responses.
Quantitative Data for NSC 697923
| Parameter | Value | Target/System |
| Inhibition of Ubc13-Uev1A | 0.5 - 2 µM | in vitro polyubiquitin chain formation[3] |
| Selectivity | No effect on UbcH5c activity | UbcH5c |
Mechanism of Action and Cellular Impact
NSC 697923 acts by forming a covalent adduct with the active site cysteine of Ubc13.[4] This irreversible inhibition blocks the formation of K63-linked polyubiquitin chains, thereby disrupting downstream signaling. The primary consequence of Ubc13 inhibition by NSC 697923 is the suppression of NF-κB activation. This has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including diffuse large B-cell lymphoma and neuroblastoma.[3]
Signaling Pathways and Experimental Workflow
To visualize the distinct roles of this compound and NSC 697923, the following diagrams illustrate their points of intervention in the ubiquitination pathway and a typical experimental workflow for their characterization.
Caption: Distinct inhibition points of NSC 697923 and this compound in the ubiquitination cycle.
Caption: General experimental workflow for characterizing enzyme inhibitors.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay (for this compound)
A typical in vitro assay to determine the IC50 of a USP8 inhibitor like this compound involves a fluorescence-based method.
-
Reagents and Materials:
-
Recombinant human USP8 enzyme.
-
A fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
This compound stock solution in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant USP8 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Ubiquitin Chain Formation Assay (for NSC 697923)
To assess the inhibitory activity of NSC 697923 on Ubc13, an in vitro ubiquitination assay can be performed.
-
Reagents and Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1).
-
Recombinant human E2 conjugating enzyme complex (Ubc13/Uev1A).
-
Recombinant human E3 ligase (optional, can enhance reaction).
-
Human ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
NSC 697923 stock solution in DMSO.
-
SDS-PAGE gels and Western blot reagents.
-
Anti-ubiquitin antibody.
-
-
Procedure:
-
Prepare a serial dilution of NSC 697923 in reaction buffer.
-
In a reaction tube, combine the E1 enzyme, Ubc13/Uev1A, ubiquitin, and ATP in the reaction buffer.
-
Add the diluted NSC 697923 or DMSO (vehicle control) to the reaction mixture and incubate for a specified time.
-
Initiate the ubiquitination reaction by adding the E3 ligase (if used) or by placing the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
-
Analyze the reduction in polyubiquitin chain formation in the presence of increasing concentrations of NSC 697923.
-
Conclusion
This compound and NSC 697923 are valuable research tools that target distinct nodes within the ubiquitin-proteasome system. This compound is a specific inhibitor of the deubiquitinase USP8, making it a suitable tool for studying the roles of this enzyme in cellular processes and as a potential therapeutic agent in diseases driven by USP8 dysregulation. In contrast, NSC 697923 is an inhibitor of the E2 enzyme Ubc13, providing a means to investigate the consequences of impaired K63-linked polyubiquitination, particularly in the context of NF-κB signaling and DNA damage repair. The choice between these two inhibitors should be dictated by the specific biological question and the enzymatic activity one wishes to modulate.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating DUB-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of DUB-IN-IN-1, a known inhibitor of the deubiquitinase USP8. Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid in the design and execution of target validation studies for DUB-IN-1 and other USP8 inhibitors.
Introduction to this compound and its Target, USP8
This compound is a small molecule inhibitor of deubiquitinating enzymes (DUBs), with notable selectivity for Ubiquitin Specific Peptidase 8 (USP8).[1] DUBs are a large family of proteases that remove ubiquitin from substrate proteins, thereby regulating a wide array of cellular processes, including protein degradation, trafficking, and signal transduction.[2]
USP8 is a key regulator of endosomal sorting and trafficking of transmembrane receptors, such as the epidermal growth factor receptor (EGFR).[3][4] By deubiquitinating its substrates, USP8 can rescue them from lysosomal degradation, thereby modulating their signaling output.[3] Dysregulation of USP8 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][5] this compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.[1]
Comparative Analysis of Target Engagement Validation Methods
Validating that this compound engages USP8 in cells is crucial to attribute its biological effects to the inhibition of its intended target. Several methods can be employed, each with its own advantages and limitations. The following table summarizes and compares the key techniques.
| Method | Principle | Advantages | Disadvantages | Key Reagents |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[6] | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding.[6] | Requires a specific antibody for the target protein, may not be suitable for all proteins, can be low-throughput with Western blot detection. | This compound, cell lines, specific antibody for USP8, temperature-controlled heating block/PCR machine. |
| Activity-Based Probe (ABP) Profiling | Utilizes ubiquitin-based probes with a reactive "warhead" that covalently binds to the active site of DUBs. Inhibition by a compound like this compound prevents probe binding.[7][8] | Directly measures enzyme activity, can be used for selectivity profiling against other DUBs, can be adapted for in-gel fluorescence or mass spectrometry readout.[7] | Requires synthesis of specialized probes, probes may have their own selectivity profiles, may not be cell-permeable without modification. | This compound, cell lysates or intact cells, ubiquitin-based activity probe (e.g., HA-Ub-VME), streptavidin beads for enrichment (if using biotinylated probes). |
| Substrate Ubiquitination Status | Inhibition of USP8 by this compound should lead to an increase in the ubiquitination of its downstream substrates. This can be assessed by immunoprecipitation and Western blotting.[9] | Measures the direct functional consequence of target inhibition, utilizes standard molecular biology techniques. | Requires knowledge of specific USP8 substrates, may be indirect evidence of target engagement, can be influenced by other cellular factors affecting ubiquitination. | This compound, cell lines, antibodies for USP8 substrates (e.g., EGFR, SQSTM1/p62), anti-ubiquitin antibody, protein A/G beads for immunoprecipitation. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA methodologies.[6][10][11]
Materials:
-
Cells of interest (e.g., HEK293T, a cancer cell line)
-
This compound (and other USP8 inhibitors for comparison)
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for USP8
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes and a thermal cycler or heating block
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-USP8 antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble USP8 relative to the unheated control against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement. For isothermal dose-response curves, heat all samples at a single, optimized temperature and plot the soluble USP8 percentage against the inhibitor concentration.
Activity-Based Probe (ABP) Profiling Protocol
This protocol is based on established methods for DUB activity profiling.[3][7]
Materials:
-
Cell lysates
-
This compound
-
Activity-based probe (e.g., HA-tagged ubiquitin vinyl methyl ester, HA-Ub-VME)
-
DTT (dithiothreitol)
-
SDS-PAGE loading buffer
-
Anti-HA antibody
Procedure:
-
Lysate Preparation: Prepare cell lysates in a non-denaturing buffer containing a protease inhibitor cocktail (excluding DUB inhibitors).
-
Inhibitor Incubation: Pre-incubate the cell lysates with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add the HA-Ub-VME probe (e.g., to a final concentration of 1-2 µM) to the lysates and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for covalent labeling of active DUBs.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Analyze the samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect labeled DUBs. The band corresponding to the molecular weight of USP8 should show a decrease in intensity in the presence of this compound.
-
Data Analysis: Quantify the intensity of the band corresponding to USP8. A dose-dependent decrease in probe labeling indicates target engagement and inhibition.
Substrate Ubiquitination Status Protocol
This protocol outlines the steps to assess the ubiquitination of a known USP8 substrate.[9][12]
Materials:
-
Cells expressing the substrate of interest (e.g., EGFR)
-
This compound
-
MG132 (proteasome inhibitor, to allow accumulation of ubiquitinated proteins)
-
Lysis buffer
-
Antibody against the substrate protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for a specified time. In the last few hours of treatment, add MG132 (e.g., 10-20 µM) to inhibit proteasomal degradation.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the USP8 substrate overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the substrate. A parallel blot with the substrate antibody should be run to confirm equal immunoprecipitation.
-
Data Analysis: An increase in the ubiquitination signal of the substrate in this compound-treated cells compared to the control indicates inhibition of USP8's deubiquitinating activity.
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: USP8 signaling pathway and the effect of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logic diagram for validating this compound target engagement.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DUBbing Cancer: Deubiquitylating Enzymes Involved in Epigenetics, DNA Damage and the Cell Cycle As Therapeutic Targets [frontiersin.org]
- 3. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Target Engagement of Deubiquitylating Enzymes Using Activity Probes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
DUB-IN-1: A Comparative Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of DUB-IN-1, an inhibitor of deubiquitinating enzymes (DUBs). Understanding the selectivity of a chemical probe like this compound is critical for accurately interpreting experimental results and for its potential development as a therapeutic agent. Deubiquitinating enzymes are a large family of proteases that play crucial roles in numerous cellular processes, making the specific targeting of individual DUBs a significant challenge and a key goal in drug discovery.[1][2]
Quantitative Analysis of this compound Selectivity
This compound has been identified as an active inhibitor of the ubiquitin-specific protease (USP) family.[3] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
The selectivity of this compound is demonstrated by comparing its IC50 value against its primary target, USP8, with its activity against other DUBs. Available data shows a significant difference in potency, highlighting its specificity.
| Target DUB | IC50 (μM) | Potency |
| USP8 | 0.85 | High |
| USP7 | >100 | Inactive |
Table 1: Inhibitory activity of this compound against USP8 and USP7. Data indicates that this compound is a potent inhibitor of USP8, while being inactive against USP7 at concentrations up to 100 μM, demonstrating a high degree of selectivity.
Experimental Protocols for Determining DUB Inhibitor Selectivity
The selectivity of DUB inhibitors is typically assessed through in vitro enzymatic assays. A common and robust method is the fluorescence-based assay using a fluorogenic ubiquitin substrate.
Protocol: In Vitro Fluorescence-Based DUB Activity Assay
This protocol describes a generalized procedure for screening small molecule inhibitors against a panel of purified DUB enzymes to determine their activity and selectivity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
DUB Enzyme Solutions: Recombinantly express and purify the DUB enzymes of interest. Prepare stock solutions of each DUB in assay buffer at a 2x final concentration.
-
Substrate Solution: Prepare a solution of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110 (Ub-Rho) or Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), in assay buffer at a 2x final concentration.[4]
-
Compound Plates: Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in assay buffer to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 μL) of the diluted inhibitor solutions into the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum DUB inhibitor like PR-619 as a positive control (0% activity).
-
Add the 2x DUB enzyme solution (e.g., 10 μL) to the wells and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the 2x substrate solution (e.g., 10 μL) to all wells.
-
-
Data Acquisition:
-
Immediately place the plate into a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 485 nm/535 nm for Ub-Rho).[4] The rate of fluorescence increase is proportional to DUB activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Repeat this process for a panel of different DUBs to establish the inhibitor's cross-reactivity profile.[1][3]
-
Visualizing Experimental and Biological Contexts
Diagrams created using Graphviz provide a clear visual representation of the workflows and pathways involved in characterizing this compound.
Caption: Workflow for identifying selective DUB inhibitors.
Caption: USP8's role in the EGFR signaling pathway.
The Role of USP8 in EGFR Signaling
USP8 is a key regulator of several signaling pathways, with one of its most well-characterized functions being the stabilization of the Epidermal Growth Factor Receptor (EGFR).[5] USP8 removes ubiquitin tags from EGFR, a process that rescues the receptor from proteasomal degradation.[5] This stabilization enhances EGFR signaling, which can promote cell proliferation and survival.[6] In certain cancers, such as non-small cell lung cancer, this pathway is often overactive.[5]
By inhibiting USP8, this compound prevents the deubiquitination of EGFR. This leads to an accumulation of ubiquitinated EGFR, marking it for degradation by the proteasome. The resulting decrease in EGFR levels can attenuate downstream signaling pathways, providing a potential therapeutic strategy for cancers driven by EGFR.[5][7]
Conclusion
Based on available data, this compound is a potent and highly selective inhibitor of USP8, showing negligible activity against USP7. This specificity makes it a valuable tool for studying the cellular functions of USP8, particularly in pathways like EGFR signaling. However, for its broader application and potential therapeutic development, a comprehensive cross-reactivity profile against a larger panel of DUBs from different families is essential to fully confirm its selectivity and rule out off-target effects. Researchers using this compound should consider its documented high selectivity for USP8 as a strong foundation for targeted studies, while remaining mindful that its activity against other DUBs is not yet fully characterized in publicly available literature.
References
- 1. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bioengineer.org [bioengineer.org]
- 7. The oncogenic role of ubiquitin specific peptidase (USP8) and its signaling pathways targeting for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of DUB-IN-1 and broad-spectrum DUB inhibitors
A Comparative Guide to DUB-IN-1 and Broad-Spectrum Deubiquitinase Inhibitors for Researchers
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system (UPS), which is essential for maintaining cellular protein homeostasis.[1][2] By removing ubiquitin from substrate proteins, DUBs counteract the action of E3 ubiquitin ligases, thereby influencing protein degradation, localization, and activity.[1][3] The dysregulation of DUBs is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][4]
This guide provides a comparative analysis of this compound, a selective DUB inhibitor, and a selection of broad-spectrum DUB inhibitors. We will examine their mechanisms of action, present quantitative performance data, and detail common experimental protocols for their evaluation.
Understanding the Inhibitors: this compound vs. Broad-Spectrum Agents
DUB inhibitors can be broadly categorized based on their target specificity.
-
Specific Inhibitors , such as This compound , are designed to target a single or a small subset of DUBs. This compound is a known inhibitor of Ubiquitin-Specific Protease 8 (USP8).[5] This selectivity allows for precise investigation of the biological functions of a particular DUB.
-
Broad-Spectrum Inhibitors , such as PR-619 , b-AP15 , and TCID , act on multiple DUBs across different families.[6][7][8] These inhibitors are useful for studying the overall effects of DUB inhibition on cellular processes or for inducing a more general cellular stress response.[9]
Quantitative Performance Data
The following table summarizes the inhibitory activity and selectivity of this compound compared to representative broad-spectrum DUB inhibitors.
| Inhibitor | Type | Primary Target(s) | IC50 / EC50 Values | Key Cellular Effects |
| This compound | Selective | USP8 | IC50: 0.85 µM for USP8; >100 µM for USP7[5] | Reduces proliferation, migration, and stemness in glioblastoma cells; induces apoptosis, autophagy, and G2/M cell cycle arrest in esophageal squamous cell carcinoma.[5] |
| PR-619 | Broad-Spectrum | Multiple DUBs (USPs, UCHs, OTUs, etc.) | EC50: 1-20 µM in cell-free assays; 6.3 µM for HCT116 cell death[10] | Increases overall protein polyubiquitination (both K48- and K63-linked chains); activates autophagy.[10] |
| b-AP15 | Broad-Spectrum | UCHL5 and USP14 (19S proteasome-associated) | IC50: 2.1 µM for Ub-AMC cleavage by 19S proteasomes[11] | Induces accumulation of polyubiquitinated proteins; triggers apoptosis that is insensitive to p53 or BCL2 status.[11][12] |
| TCID | Broad-Spectrum (Selective within UCH family) | UCH-L3 | IC50: 0.6 µM for UCH-L3; 75 µM for UCH-L1[8][13][14] | Diminishes ubiquitination of specific neuronal transporters (e.g., GlyT2).[8][14] |
Signaling and Logical Pathways
Diagrams created using Graphviz illustrate key concepts related to DUB inhibition.
Caption: The Ubiquitin-Proteasome System (UPS) pathway.
Caption: Logical comparison of inhibitor selectivity.
Experimental Protocols and Methodologies
Evaluating the efficacy and mechanism of DUB inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays.
Enzymatic Activity Assays
These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified, recombinant DUB enzyme.
-
Objective: To determine the IC50 value of an inhibitor against a specific DUB.
-
Methodology: Fluorogenic Ubiquitin-Substrate Assay
-
Reagents: Recombinant DUB enzyme, a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) or Ubiquitin-Rhodamine 110, assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM DTT), and the inhibitor compound dissolved in DMSO.
-
Procedure: a. The DUB enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in a 96-well or 384-well plate for a defined period (e.g., 30 minutes) at room temperature.[10] b. The enzymatic reaction is initiated by adding the Ub-AMC substrate. c. The plate is incubated, and the release of free AMC (which is fluorescent) is monitored over time using a fluorescence plate reader at appropriate excitation/emission wavelengths (e.g., 345 nm/445 nm for AMC).[4]
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
-
Cell-Based Assays
These assays assess the effects of DUB inhibitors in a more physiologically relevant context.
-
Objective: To confirm target engagement in cells and characterize the inhibitor's functional consequences.
-
Methodology: Western Blot for Polyubiquitin Accumulation
-
Cell Culture: Plate cells (e.g., HCT116, HEK293T) and allow them to adhere overnight.
-
Treatment: Treat cells with the DUB inhibitor at various concentrations and for different time points (e.g., 0.5 to 20 hours). A proteasome inhibitor like MG132 can be used as a positive control for ubiquitin conjugate accumulation.
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and DUB inhibitors (e.g., N-ethylmaleimide) to preserve protein modifications.
-
Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Immunoblotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2) to detect polyubiquitinated proteins. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
Proteomics-Based Substrate Identification
Advanced mass spectrometry techniques can identify the specific cellular substrates of a DUB by quantifying changes in protein abundance after inhibitor treatment.[15]
-
Objective: To perform a proteome-wide identification of proteins regulated by a specific DUB.
-
Methodology: Quantitative Mass Spectrometry
-
Experimental Design: Treat cells (e.g., multiple myeloma cell lines) with a potent and selective DUB inhibitor (or DMSO control) for a short duration (e.g., 6 hours) to minimize secondary effects.[15]
-
Sample Preparation: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
Labeling (Optional but recommended): For precise quantification, peptides from different conditions can be labeled with isobaric tags (e.g., TMT - Tandem Mass Tags).
-
LC-MS/MS Analysis: Separate peptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment conditions. Proteins whose abundance significantly decreases upon DUB inhibition are candidate substrates, as their degradation is no longer prevented by the DUB's activity.[15][16]
-
Caption: A typical workflow for DUB inhibitor validation.
Conclusion
The choice between a selective inhibitor like this compound and a broad-spectrum agent depends entirely on the research question.
-
This compound is an excellent tool for dissecting the specific roles of USP8 in cellular pathways. Its high selectivity allows researchers to attribute observed phenotypes directly to the inhibition of its primary target, minimizing off-target effects.
-
Broad-spectrum inhibitors like PR-619 and b-AP15 are valuable for studying the consequences of widespread DUB inhibition, which can mimic the effects of general UPS stress. However, attributing a specific cellular outcome to the inhibition of a single DUB is challenging with these compounds. Caution is also advised, as some broad-spectrum agents may have off-target activities or act through non-specific mechanisms.[17][18]
By using the quantitative data and experimental protocols outlined in this guide, researchers can effectively select and validate the appropriate DUB inhibitor to advance their investigations into the complex biology of the ubiquitin system.
References
- 1. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 4. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. amsbio.com [amsbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
Confirming USP8 as the Primary Target of DUB-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data and methodologies to confirm Ubiquitin-Specific Protease 8 (USP8) as the primary target of the deubiquitinase (DUB) inhibitor, DUB-IN-1. We present a comparative overview of this compound's performance against alternative inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Introduction to USP8 and this compound
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, which governs protein turnover and signaling. By removing ubiquitin from substrate proteins, DUBs counteract the function of E3 ubiquitin ligases and play pivotal roles in numerous cellular processes.[1] Their dysregulation is implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1]
USP8, also known as Ubiquitin-Specific Protease 8, is a member of the largest and most diverse family of DUBs.[1] It is involved in several key signaling pathways, including the epidermal growth factor receptor (EGFR) pathway, by deubiquitinating and stabilizing EGFR, thereby preventing its degradation.[2] Overactivity of USP8 has been linked to the progression of certain cancers.[3]
This compound is a small molecule inhibitor identified as a potent and selective inhibitor of USP8.[4] It has been shown to suppress the proliferation of various cancer cell lines, highlighting its therapeutic potential.[5] This guide will delve into the evidence supporting USP8 as the primary target of this compound.
Comparative Analysis of USP8 Inhibitors
The following table summarizes the in vitro potency of this compound and other known USP8 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target(s) | IC50 (µM) for USP8 | Reference |
| This compound | USP8 | 0.85 | [4] |
| DUB-IN-2 | USP8 | 0.28 | [6] |
| DUB-IN-3 | USP8 | 0.56 | [6] |
| LLK203 | USP2/USP8 | 0.52 | [6] |
| DC-U4106 | USP8 | 1.2 (IC50), 4.7 (Kd) | [6] |
| OTUB1/USP8-IN-1 | OTUB1/USP8 | 0.00028 | [6] |
| USP8-IN-2 | USP8 | 6.0 | [6] |
| USP8-IN-3 | USP8 | 4.0 | [6] |
Experimental Protocols for Target Validation
Confirming that a small molecule engages and inhibits its intended target within the complex cellular environment is crucial. The following are key experimental protocols used to validate USP8 as the primary target of this compound.
In Vitro DUB Inhibition Assay (Ubiquitin-AMC Cleavage)
This biochemical assay directly measures the enzymatic activity of USP8 and its inhibition by this compound in a controlled, cell-free system.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC). Cleavage of the AMC group from ubiquitin by active USP8 results in an increase in fluorescence, which can be measured over time. An inhibitor will reduce the rate of this fluorescence increase.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT, and 0.05% CHAPS.[2]
-
USP8 Enzyme Solution: Prepare a stock solution of purified recombinant human USP8 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10 nM is recommended.
-
Ub-AMC Substrate Solution: Prepare a stock solution of Ub-AMC in DMSO. The final assay concentration is typically around 500 nM.
-
Inhibitor (this compound) Solution: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 40 µL of assay buffer to the wells of a black 96-well microplate.
-
Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the respective wells.
-
Add 5 µL of the USP8 enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the Ub-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells. It is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of an inhibitor to its target protein stabilizes the protein, resulting in a higher aggregation temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining at different temperatures.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cell line known to express USP8) to ~80% confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for USP8.
-
Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for USP8 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble USP8 remaining against the temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.
-
Western Blot Analysis of USP8 Substrates
This method provides indirect but strong evidence of target inhibition by observing the downstream cellular effects of USP8 inhibition.
Principle: As USP8 deubiquitinates and stabilizes its substrates, inhibiting USP8 with this compound should lead to an accumulation of ubiquitinated substrates and/or their subsequent degradation. Western blotting can be used to detect changes in the levels of known USP8 substrates.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in a buffer containing protease and DUB inhibitors (e.g., NEM) to preserve the ubiquitination status of proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe the membranes with primary antibodies against known USP8 substrates (e.g., EGFR) and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for the substrate and the loading control.
-
Normalize the substrate band intensity to the loading control. A decrease in the total level of a substrate like EGFR upon treatment with this compound would be consistent with USP8 inhibition. To specifically look at ubiquitination, an immunoprecipitation for the substrate followed by a Western blot for ubiquitin can be performed.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ubiqbio.com [ubiqbio.com]
- 3. stressmarq.com [stressmarq.com]
- 4. DUB Profiling Assays - Creative Biogene [creative-biogene.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating DUB-IN-1 Downstream Effects: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deubiquitinase (DUB) inhibitor DUB-IN-1 with siRNA-mediated gene silencing for validating its downstream effects. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of these methodologies.
This compound: A Potent USP8 Inhibitor
This compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), a deubiquitinating enzyme implicated in various cellular processes, including cell proliferation, migration, and signal transduction.[1][2] Inhibition of USP8 by this compound has been shown to suppress cancer cell growth, induce apoptosis, and trigger cell cycle arrest, making it a promising candidate for therapeutic development.[1][3]
Comparison of this compound and USP8 siRNA
To ensure the observed effects of this compound are specifically due to the inhibition of USP8, it is crucial to validate its on-target activity. A common and effective method for this is to compare the phenotypic and molecular effects of this compound treatment with those of siRNA-mediated knockdown of USP8.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound and USP8 siRNA in various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LN229 | Glioblastoma | ~0.5 - 1.0 | [1] |
| U87MG | Glioblastoma | >1.0 | [1] |
| T98G | Glioblastoma | ~0.5 - 1.0 | [1] |
| Kyse30 | Esophageal Squamous Cell Carcinoma | Not specified | [3] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | Not specified | [3] |
Table 2: Comparison of this compound and USP8 siRNA Effects on Protein Expression
| Cell Line | Treatment | Target Protein | Effect | Reference |
| Kyse30 | This compound | EGFR | Dose-dependent decrease | [3] |
| Kyse450 | This compound | EGFR | Dose-dependent decrease | [3] |
| Kyse30 | siUSP8 | EGFR | Decrease | [3] |
| Kyse450 | siUSP8 | EGFR | Decrease | [3] |
| LN229 | This compound | AURKA | Dose-dependent decrease | [1] |
| T98G | This compound | AURKA | Dose-dependent decrease | [1] |
Downstream Signaling Pathways of USP8 Inhibition
Inhibition of USP8 by this compound or its knockdown via siRNA can impact several downstream signaling pathways. One key pathway involves the regulation of Aurora Kinase A (AURKA), a protein crucial for mitotic progression.[1] Another pathway affected is the autophagy process through the deubiquitination of SQSTM1/p62.[4][5]
Caption: Downstream signaling pathways affected by USP8 inhibition.
Experimental Workflow for Validation
A typical workflow to validate the downstream effects of this compound using siRNA involves parallel experiments where cancer cells are treated with this compound or transfected with USP8 siRNA. The outcomes are then compared to a control group.
Caption: Experimental workflow for validating this compound effects with siRNA.
Logical Comparison of this compound and siRNA
Both this compound and siRNA are powerful tools for studying protein function, but they operate through different mechanisms and have distinct advantages and disadvantages.
Caption: Comparison of this compound and siRNA characteristics.
Experimental Protocols
siRNA-Mediated Knockdown of USP8
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[6]
-
siRNA Preparation: Dilute the USP8 siRNA duplex and a non-targeting control siRNA in siRNA transfection medium.[6][7] In a separate tube, dilute the siRNA transfection reagent in the same medium.[6][7]
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[6][7]
-
Transfection: Wash the cells once with siRNA transfection medium.[6][7] Add the siRNA-transfection reagent complexes to the cells and incubate for 5-7 hours at 37°C.[6][7]
-
Post-Transfection: Add normal growth medium with twice the normal serum and antibiotic concentration without removing the transfection mixture.[6][7]
-
Analysis: Assay for gene knockdown and downstream effects 24-72 hours post-transfection.[7]
Western Blotting
-
Cell Lysis: Lyse the control, this compound treated, and siRNA-transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP8, AURKA, EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or transfect with USP8 siRNA as described above.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Alternative USP8 Inhibitors
While this compound is a potent USP8 inhibitor, several other compounds have been developed that also target this deubiquitinase.
Table 3: Alternative USP8 Inhibitors
| Inhibitor | IC50 for USP8 (µM) | Additional Notes | Reference |
| DUB-IN-2 | 0.28 | Potent deubiquitinase inhibitor. | [8] |
| DUB-IN-3 | 0.56 | Potent and selective inhibitor. | [8] |
| OTUB1/USP8-IN-1 | 0.00028 | Dual inhibitor of OTUB1 and USP8. | [8][9] |
| USP8-IN-2 | 6.0 | Deubiquitinase USP8 inhibitor. | [8] |
| USP8-IN-3 | 4.0 | Deubiquitinase USP8 inhibitor. | [8] |
This guide provides a framework for researchers to design and interpret experiments aimed at validating the downstream effects of this compound. By employing a multi-faceted approach that includes quantitative analysis, detailed protocols, and a clear understanding of the underlying biological pathways, the on-target effects of this promising inhibitor can be robustly confirmed.
References
- 1. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Potent OTUB1/USP8 Dual Inhibitors Targeting Proteostasis in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DUB-IN-1: In Vitro Efficacy vs. In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deubiquitinating enzyme (DUB) inhibitor, DUB-IN-1, with other notable DUB inhibitors. We will delve into its in vitro performance, supported by experimental data, and explore its potential in vivo effects by drawing comparisons with functionally similar compounds. This objective analysis aims to equip researchers with the necessary information to evaluate the utility of this compound in their discovery and development workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme implicated in various cellular processes, including signal transduction and protein trafficking. Dysregulation of USP8 has been linked to several diseases, making it an attractive therapeutic target, particularly in oncology.
In Vitro Effects of this compound
This compound has demonstrated significant activity in various in vitro assays, primarily targeting cancer cell lines. Its effects are characterized by the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and cell cycle arrest.
Quantitative Data Summary
The following table summarizes the key in vitro performance metrics of this compound and compares them with other well-characterized DUB inhibitors: PR-619, b-AP15, and WP1130.
| Inhibitor | Target DUBs | IC50 (µM) | Cell Line | Effect | Effective Concentration (µM) |
| This compound | USP8 | 0.85 | Glioblastoma (LN-229, U87MG, T98G) | Inhibition of proliferation | 0.2 - 0.8 |
| (selective over USP7 >100 µM) | Esophageal Squamous Cell Carcinoma (KYSE-450, KYSE-30) | Reduced viability, apoptosis, autophagy, G2/M arrest | 1.58 - 2.14 (IC50) | ||
| PR-619 | Pan-DUB inhibitor | Not Specified | Urothelial Carcinoma (T24/R) | Cytotoxicity, apoptosis, G2/M arrest | 10 - 45 |
| Chondrosarcoma (SW11353, JJ012) | Cytotoxicity, apoptosis, G0/G1 arrest | 5 | |||
| b-AP15 | USP14, UCHL5 | ~2.1 (for 19S proteasome) | Prostate Cancer (LNCaP, 22Rv1, PC-3, DU145) | Decreased viability, apoptosis, G0/G1 arrest | 0.5 - 5 |
| WP1130 | USP5, USP9x, USP14, UCH37 | Not Specified | Various cancer cell lines | Destabilization of mutant p53 | Dose-dependent |
In Vivo Effects: A Comparative Outlook
Direct in vivo studies on this compound are not extensively reported in the public domain. However, the in vivo efficacy of other USP8 inhibitors and pan-DUB inhibitors can provide valuable insights into the potential therapeutic window and anti-tumor activity of this compound.
Comparative In Vivo Data
This table summarizes the available in vivo data for comparator DUB inhibitors.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Effects |
| PR-619 | Xenograft nude mouse | Urothelial Carcinoma | 10 mg/kg/day | Enhanced anti-tumor effect of cisplatin |
| Xenograft mouse | Chondrosarcoma | Not Specified | Inhibited tumor growth with minimal toxicity | |
| b-AP15 | Xenograft nude mouse | Prostate Cancer | 5mg/kg/2d, i.p. | Suppression of tumor growth, caspase activation |
| WP1130 | Xenograft mouse | Oral Cancer | Not Specified | Increased ubiquitination of mutant p53 in tumors |
| DUBs-IN-2 (USP8 inhibitor) | Xenograft nude mouse | HER-2 positive Gastric Cancer | Not Specified | Inhibited tumor growth |
| DC-U4106 (USP8 inhibitor) | Xenograft tumor model | Breast Cancer | Not Specified | Significantly inhibited tumor growth with minimal toxicity |
The in vivo studies of other USP8 inhibitors, such as DUBs-IN-2 and DC-U4106, in xenograft models of gastric and breast cancer respectively, demonstrate that targeting USP8 can lead to significant tumor growth inhibition with minimal toxicity.[1][2] These findings suggest a promising outlook for the in vivo application of potent and selective USP8 inhibitors like this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of USP8 Inhibition
Caption: this compound inhibits USP8, preventing substrate deubiquitination and promoting degradation.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating this compound's in vitro effects on cancer cell lines.
Detailed Experimental Protocols
USP8 Inhibition Assay
A fluorogenic assay can be used to determine the IC50 of this compound against USP8. Recombinant human USP8 is incubated with varying concentrations of this compound in assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT). The reaction is initiated by adding a fluorogenic ubiquitin substrate, such as ubiquitin-AMC (Ub-7-amido-4-methylcoumarin). The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Culture cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a potent and selective inhibitor of USP8 with demonstrated in vitro efficacy against various cancer cell lines. While direct in vivo data for this compound is limited, the promising results from in vivo studies of other USP8 inhibitors suggest its potential as a valuable tool for cancer research and a starting point for the development of novel therapeutics. Further in vivo investigation is warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety. This guide provides a foundational understanding of this compound's performance and a framework for its comparative evaluation.
References
Assessing the Selectivity of DUB-IN-1: A Proteomics-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to assess the selectivity of DUB-IN-1, a known inhibitor of Ubiquitin-Specific Protease 8 (USP8), using proteomics. We will explore experimental data for this compound and its alternatives, offering insights into their on-target and off-target effects.
Introduction to this compound and USP8
Deubiquitinating enzymes (DUBs) are critical regulators of protein fate and signaling pathways by removing ubiquitin from substrate proteins.[1][2] Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3] USP8 is a DUB that plays a significant role in various cellular processes, including signal transduction and membrane trafficking.[4] this compound has been identified as a potent inhibitor of USP8's deubiquitinating activity, with an IC50 of 0.85 µM, and has been shown to suppress the growth of glioblastoma cells.[5] However, a comprehensive understanding of its selectivity across the entire DUB family and the broader proteome is crucial for its development as a therapeutic agent.
Quantitative Data on DUB Inhibitor Selectivity
The following tables summarize the available quantitative data for this compound and other relevant DUB inhibitors. It is important to note that a direct head-to-head proteomics-based selectivity comparison across a broad panel of DUBs is not yet available in the public domain for this compound. The data presented here is compiled from various studies.
Table 1: In Vitro IC50 Data for this compound
| Inhibitor | Target DUB | IC50 (µM) | Notes |
| This compound | USP8 | 0.85 | Potent inhibition of USP8. |
Data sourced from Long et al. (2023).[5]
Table 2: Selectivity Profile of Various DUB Inhibitors from In Vitro and Cellular Assays
| Inhibitor | Primary Target(s) | Known Off-Targets (IC50/EC50 in µM) | Method of Assessment |
| P5091 | USP7 | USP47 (similar potency) | High-throughput screening |
| P22077 | USP7 | USP47 | Activity-based chemical proteomics |
| ML364 | USP2 | USP8 (0.95) | Biochemical assay |
| AZ1 | USP25/28 | Highly selective within tested panel | Biochemical assay |
| PR-619 | Broad-spectrum | USP2, USP4, USP5, USP7, USP8, USP15, USP20, USP28, USP47, UCHL1, UCHL3, UCHL5 (EC50 1-20) | Activity-based chemical proteomics |
Data compiled from various sources.[6][7][8]
Experimental Protocols for Assessing DUB Inhibitor Selectivity
Several proteomics-based methods are employed to determine the selectivity of DUB inhibitors. Each approach offers unique advantages in understanding on-target and off-target effects.
Activity-Based Protein Profiling (ABPP)
This method utilizes ubiquitin-based probes with an electrophilic "warhead" that covalently modifies the active-site cysteine of DUBs. A reporter tag (e.g., biotin) on the probe allows for the enrichment of active DUBs from cell lysates.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates under native conditions to maintain DUB activity.
-
Inhibitor Incubation: Pre-incubate aliquots of the cell lysate with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Probe Labeling: Add a ubiquitin-based activity probe to each lysate and incubate to allow for labeling of active DUBs that are not blocked by the inhibitor.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged DUBs.
-
Sample Preparation for Mass Spectrometry: Elute the enriched proteins, reduce, alkylate, and digest them into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the DUBs.
-
Data Analysis: The relative abundance of each DUB in the inhibitor-treated samples compared to the control reveals the inhibitor's potency and selectivity. A decrease in the signal for a particular DUB indicates that the inhibitor has bound to it.
Quantitative Whole-Proteome Analysis
This approach measures changes in the abundance of thousands of proteins in cells treated with a DUB inhibitor. The inhibition of a DUB can lead to the ubiquitination and subsequent proteasomal degradation of its substrates.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with the DUB inhibitor (e.g., this compound) at various concentrations and time points. Include a vehicle-treated control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Proteins that show a dose-dependent decrease in abundance are potential substrates of the inhibited DUB, thus indicating on-target and off-target pathways affected by the inhibitor.
Ubiquitin Remnant Profiling (di-Gly Proteomics)
This powerful technique directly measures changes in the ubiquitination status of proteins following DUB inhibitor treatment. Trypsin digestion of ubiquitinated proteins leaves a di-glycine (K-ε-GG) remnant on the modified lysine (B10760008) residue, which can be specifically enriched using a motif antibody.
Protocol:
-
Cell Culture and Treatment: Treat cells with the DUB inhibitor as described for whole-proteome analysis.
-
Lysis and Digestion: Lyse the cells under denaturing conditions and digest the proteome with trypsin.
-
Immunoaffinity Enrichment: Use an antibody that specifically recognizes the K-ε-GG remnant to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Quantify the changes in ubiquitination at specific sites. An increase in ubiquitination on a protein indicates that its regulating DUB has been inhibited. This method provides a direct readout of the inhibitor's cellular activity and can identify immediate downstream targets.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Conclusion and Future Directions
Proteomics offers a powerful suite of tools to rigorously assess the selectivity of DUB inhibitors like this compound. While current data points to this compound's potent inhibition of USP8, comprehensive selectivity profiling using methods like ABPP and ubiquitin remnant proteomics will be essential for its advancement as a chemical probe and potential therapeutic. Such studies would not only confirm its on-target efficacy but also uncover potential off-target liabilities and provide a clearer picture of its mechanism of action in a cellular context. For drug development professionals, a head-to-head comparison of this compound with other USP8 inhibitors using these unbiased proteomic techniques would be invaluable for selecting the most promising lead candidates.
References
- 1. Proteomics of broad deubiquitylase inhibition unmasks redundant enzyme function to reveal substrates and assess enzyme specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Guide to Validating AURKA Degradation: DUB-IN-1 vs. PROTACs
For Researchers, Scientists, and Drug Development Professionals
Aurora Kinase A (AURKA) is a pivotal serine/threonine kinase that governs multiple stages of mitosis. Its overexpression is a hallmark of many cancers, making it a prime therapeutic target. While traditional kinase inhibitors block its catalytic function, newer strategies aim to eliminate the entire protein scaffold, thereby ablating both catalytic and non-catalytic roles. This guide provides an objective comparison of two such strategies: the inhibition of deubiquitinating enzymes (DUBs) that stabilize AURKA, represented here by the hypothetical inhibitor DUB-IN-1 , and the use of Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Targeting the Ubiquitin-Proteasome System
The stability of AURKA is tightly regulated by the ubiquitin-proteasome system (UPS). E3 ligases tag AURKA with ubiquitin, marking it for degradation by the proteasome. This process is reversed by deubiquitinating enzymes (DUBs), which remove ubiquitin and rescue AURKA from degradation.[1] Studies have identified specific DUBs, such as OTUD6A and USP2a, that interact with and stabilize AURKA.[2][3][4][5][6][7]
-
This compound (Hypothetical DUB Inhibitor): This approach involves a small molecule designed to inhibit the activity of an AURKA-stabilizing DUB (e.g., OTUD6A). By blocking the DUB, this compound prevents the removal of ubiquitin chains from AURKA, leading to an accumulation of polyubiquitinated AURKA and its subsequent degradation by the proteasome. The efficacy of this strategy relies on the cell's basal ubiquitination activity towards AURKA.
-
AURKA PROTACs: A PROTAC is a heterobifunctional molecule with two key domains: one binds to AURKA, and the other recruits an E3 ligase, such as Cereblon (CRBN). This forms a ternary complex (AURKA-PROTAC-E3 ligase), which artificially brings the E3 ligase into close proximity with AURKA, inducing its ubiquitination and degradation.[8][9][10] This process is event-driven and can be highly efficient.
The signaling pathway below illustrates these distinct points of intervention.
Data Presentation: Performance Metrics
The effectiveness of a degradation-inducing compound is assessed using several key metrics. The tables below compare the mechanistic attributes and hypothetical quantitative performance of this compound against a well-characterized AURKA PROTAC, SK2188.[8][9]
| Feature | This compound (Hypothetical DUB Inhibitor) | AURKA PROTAC (e.g., SK2188) | AURKA Kinase Inhibitor (e.g., Alisertib) |
| Primary Target | A specific DUB (e.g., OTUD6A, USP2a) | Aurora Kinase A | Aurora Kinase A |
| Mode of Action | Prevents deubiquitination, promoting degradation | Induces proximity to an E3 ligase, forcing ubiquitination and degradation | Competitively binds to the ATP-binding pocket, inhibiting kinase activity |
| Effect on Protein | Elimination of the entire protein scaffold | Elimination of the entire protein scaffold | No change in protein level; scaffold remains |
| Cellular Dependency | Endogenous E3 ligase activity and AURKA ubiquitination rate | Presence and activity of the recruited E3 ligase (e.g., CRBN) | None for direct inhibition |
| Potential Outcome | Ablation of both catalytic and non-catalytic AURKA functions | Ablation of both catalytic and non-catalytic AURKA functions | Ablation of only catalytic AURKA functions |
Table 1: Comparison of Mechanistic Attributes. This table outlines the fundamental differences in how DUB inhibitors, PROTACs, and traditional kinase inhibitors target AURKA.
| Metric | This compound (Projected) | AURKA PROTAC SK2188 (Reported Data) | Definition |
| DC₅₀ | 10 - 100 nM | 3.9 nM[8] | The concentration required to degrade 50% of the target protein. |
| Dₘₐₓ | >80% | 89%[8] | The maximum percentage of protein degradation achieved. |
| GI₅₀ (NGP cells) | 50 - 200 nM | 31.9 nM[9] | The concentration required to inhibit cell growth by 50%. |
| Time to Dₘₐₓ | 4 - 12 hours | < 6 hours | The time required to reach maximum degradation. |
Table 2: Comparative Quantitative Performance Metrics. This table presents projected data for a potent DUB inhibitor alongside reported experimental data for the AURKA PROTAC SK2188, highlighting key performance indicators for targeted protein degradation.
Experimental Protocols & Workflow
Validating the effect of a compound like this compound requires a systematic workflow to confirm target engagement, protein degradation, and the desired cellular phenotype.
Protocol 1: Western Blot for AURKA Protein Levels
This protocol quantifies changes in total AURKA protein following compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10-12%) and running buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-AURKA
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: Seed cells and treat with various concentrations of this compound or PROTAC for the desired time (e.g., 4, 8, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]
-
Quantification: Centrifuge lysates to pellet debris. Determine protein concentration of the supernatant using a BCA assay.[11]
-
Electrophoresis: Normalize protein amounts (e.g., 30 µg per lane), mix with loading buffer, boil, and load onto an SDS-PAGE gel.[11]
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary anti-AURKA antibody overnight at 4°C. Wash with TBST. Then, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again, apply ECL substrate, and visualize bands using a chemiluminescence imaging system. Re-probe for a loading control.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize AURKA levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
Protocol 2: Immunoprecipitation (IP) for AURKA Ubiquitination
This assay directly assesses if this compound increases the ubiquitinated fraction of AURKA.
Materials:
-
Denaturing lysis buffer (e.g., Triton-based buffer with 1% SDS)
-
IP lysis buffer (non-denaturing)
-
Anti-AURKA antibody or anti-Ubiquitin antibody for IP
-
Protein A/G agarose (B213101) beads
-
Primary antibody for Western Blot: anti-Ubiquitin or anti-AURKA
-
Proteasome inhibitor (e.g., MG132)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle. It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate.
-
Lysis: Lyse cells in a denaturing buffer to disrupt protein-protein interactions, then dilute with a non-denaturing buffer to allow antibody binding. Sonicate to shear DNA.[12]
-
Immunoprecipitation: Clarify the lysate by centrifugation. Incubate the supernatant with an anti-AURKA antibody overnight at 4°C.[13] Add Protein A/G beads for another 2 hours to capture the antibody-protein complexes.[13]
-
Washing: Pellet the beads by centrifugation and wash several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the immunoprecipitated proteins by boiling the beads in SDS loading buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot as described above.
-
Detection: Probe the membrane with an anti-Ubiquitin antibody. A smear of high-molecular-weight bands in the this compound treated lane indicates an increase in polyubiquitinated AURKA.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound or PROTAC in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][16]
-
Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm.
-
Analysis: Subtract background absorbance (media-only wells). Calculate percent viability relative to the vehicle control. Plot the dose-response curve to determine the GI₅₀ value.[14]
References
- 1. Frontiers | Ubiquitin-Mediated Degradation of Aurora Kinases [frontiersin.org]
- 2. Efficiency and localisation of AURKA degradation by PROTACs is modulated by deubiquitinases UCHL5 and target-selective OTUD6A [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. OTUD6A Is an Aurora Kinase A-Specific Deubiquitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific Cysteine Protease 2a (USP2a) Regulates the Stability of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTUD6A Is an Aurora Kinase A-Specific Deubiquitinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific cysteine protease 2a (USP2a) regulates the stability of Aurora-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioinformatics and experimental validation of an AURKA/TPX2 axis as a potential target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 13. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparison of DUB-IN-1 activity in different cancer cell lines
An Objective Guide for Researchers
This guide provides a comprehensive comparison of the in-vitro activity of DUB-IN-1, a selective inhibitor of Ubiquitin-Specific Protease 8 (USP8), across various cancer cell lines. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic applications of this compound.
Quantitative Analysis of this compound Activity
This compound has demonstrated varied efficacy across different cancer types, highlighting the importance of cell-line specific evaluation. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several cancer cell lines as summarized below.
| Cancer Type | Cell Line(s) | IC50 (µM) | Key Effects |
| Glioblastoma | LN-229, U87MG, T98G | 0.2 - 0.8 (nM) | Inhibition of proliferation.[1] |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE-450, KYSE-30, and others | 1.58 - 2.14 | Reduced viability, induction of apoptosis, autophagy, and G2/M cell cycle arrest.[1] |
| Colon Cancer | HCT116 | 0.5 - 1.5 | Reduced viability.[2] |
| Prostate Cancer | PC-3 | 0.5 - 1.5 | Reduced viability.[2] |
Note: The original data for glioblastoma cell lines was provided in nM and has been presented as such.
This compound is an active inhibitor of USP8 with an IC50 of 0.85 µM.[1][2][3] It exhibits high selectivity for USP8 over USP7, with an IC50 value greater than 100 µM for the latter.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the activity of DUB inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in protein levels or post-translational modifications (like ubiquitination) following treatment with a DUB inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a DUB inhibitor like N-ethylmaleimide (NEM).[4]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP8, anti-ubiquitin, anti-PARP, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein expression or ubiquitination patterns between treated and untreated samples.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow for evaluating its efficacy.
References
Evaluating the Therapeutic Potential of DUB-IN-1 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8) has emerged as a compelling target in cancer therapy due to its role in regulating key oncogenic signaling pathways. DUB-IN-1, a known inhibitor of USP8, and its analogs represent a promising class of compounds for therapeutic development. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data, to evaluate their therapeutic potential.
Performance Comparison of this compound and Analogs
This compound and its derivatives are potent inhibitors of USP8, demonstrating varying degrees of selectivity and efficacy. The following table summarizes the available quantitative data on their inhibitory activity against USP8 and, where available, the related deubiquitinase USP7, to indicate selectivity.
| Compound | Target DUB | IC50 (µM) vs USP8 | IC50 (µM) vs USP7 | Cell Line(s) Tested | Cell Viability IC50 (µM) | Reference(s) |
| This compound | USP8 | 0.85 | >100 | HCT116 (colon), PC-3 (prostate), LN-229, U87MG, T98G (glioblastoma), KYSE-450, KYSE-30 (esophageal) | 0.5 - 1.5 (colon, prostate), 1.58 - 2.14 (esophageal) | [1][2] |
| DUBs-IN-2 | USP8, USP7 | 0.93 | 7.2 | Not specified | Not specified | [3] |
| DUBs-IN-3 | USP8 | 3.1 | >100 | Not specified | Not specified | [3] |
| OTUB1/USP8-IN-1 | OTUB1, USP8 | 0.00028 | Not specified | Non-small-cell lung cancer | Not specified | [4][5] |
Key Observations:
-
This compound exhibits high selectivity for USP8 over USP7.[1] It has demonstrated efficacy in reducing the viability of various cancer cell lines, including those from colon, prostate, glioblastoma, and esophageal cancers.[1][2]
-
DUBs-IN-2 shows potent inhibition of USP8 but is less selective, with some activity against USP7.[3]
-
DUBs-IN-3 displays strong and selective inhibition of USP8.[3]
-
OTUB1/USP8-IN-1 is a highly potent dual inhibitor of OTUB1 and USP8.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of USP8.
Materials:
-
Recombinant human USP8 enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound analog or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the wells. Include a DMSO-only control.
-
Add the recombinant USP8 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm in kinetic mode for a set period (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to the DUB activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of this compound analogs on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., LN-229 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analog. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
USP8 Signaling Pathway
USP8 plays a critical role in the endosomal sorting and trafficking of transmembrane receptors, most notably the Epidermal Growth Factor Receptor (EGFR).[7] By deubiquitinating EGFR, USP8 prevents its degradation, leading to prolonged activation of downstream pro-survival and proliferative signaling pathways such as the PI3K/Akt and NF-κB pathways.[8] Inhibition of USP8 is expected to promote EGFR degradation and thereby attenuate these oncogenic signals.
Caption: USP8-mediated deubiquitination of EGFR promotes cell survival pathways.
Experimental Workflow for Evaluating this compound Analogs
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound analogs.
Caption: A streamlined workflow for the preclinical assessment of this compound analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. DUB (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]
Cross-Validation of DUB-IN-1 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibitor DUB-IN-1 and corresponding genetic techniques for studying the function of its target deubiquitinase (DUB), Ubiquitin-Specific Protease 8 (USP8). Cross-validation of pharmacological data with genetic perturbations is a critical step in target validation, ensuring that the observed cellular phenotype is a direct result of modulating the intended target.
Introduction to this compound and Target Validation
This compound is a selective inhibitor of USP8, a deubiquitinating enzyme involved in various cellular processes, including protein trafficking, signal transduction, and cell growth regulation.[1][2][3] It exhibits an IC50 of approximately 0.85 µM for USP8, with high selectivity over other DUBs such as USP7 (IC50 > 100 µM).[1][3] Pharmacological inhibition with molecules like this compound is a powerful tool for probing enzyme function; however, to rigorously confirm that the inhibitor's effects are on-target, it is essential to compare them with results from genetic methods that specifically eliminate or reduce the target protein's expression.[4] The primary genetic methods for this purpose are CRISPR/Cas9-mediated gene knockout and siRNA/shRNA-mediated gene knockdown.[4][5][6]
Comparison of Pharmacological and Genetic Approaches
The following table summarizes the key characteristics of using this compound versus genetic methods for inhibiting USP8 function.
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism | Reversible or irreversible binding to the target enzyme (USP8), inhibiting its catalytic activity.[7] | Binds to and promotes the degradation of target mRNA (USP8), preventing protein translation.[6][8] | Creates permanent insertions or deletions (indels) in the target gene (USP8), leading to a non-functional protein or complete loss of expression. |
| Timeframe of Effect | Rapid onset of action (minutes to hours), depending on cell permeability and binding kinetics. | Slower onset (typically 24-72 hours) required for mRNA and existing protein to be cleared.[9] | Permanent gene disruption; requires selection and expansion of edited cells, which can take days to weeks. |
| Reversibility | Typically reversible upon washout of the compound. | Transient; effect is lost as cells divide and the siRNA is diluted or degraded. | Permanent and heritable modification to the genome. |
| Key Advantages | Dose-dependent control over inhibition. High temporal resolution (can be added at specific times). Applicable to a wide range of cell types and in vivo models. | Relatively straightforward and rapid for transient experiments. Well-established protocols and commercially available reagents.[9] | Provides a complete loss-of-function phenotype. Generates stable cell lines for long-term studies. Highly specific. |
| Key Limitations | Potential for off-target effects, where the inhibitor affects proteins other than the intended target.[4] | Incomplete knockdown can leave residual protein function. Potential for off-target effects by the siRNA sequence binding to unintended mRNAs.[9] | Potential for off-target gene editing. Cellular compensation mechanisms may be activated in response to permanent gene loss. Not suitable for studying essential genes where knockout is lethal. |
Signaling Pathway and Intervention Points
Deubiquitinases (DUBs) like USP8 act as "erasers" in the ubiquitin signaling pathway. They remove ubiquitin chains from substrate proteins, rescuing them from degradation or altering their trafficking and activity.[2][10][11] Both this compound and genetic ablation of USP8 target the same node in this pathway, preventing the deubiquitination of USP8 substrates.
Caption: Intervention points in the USP8 signaling pathway.
Experimental Workflow for Cross-Validation
A parallel experimental design is crucial for the direct comparison of pharmacological and genetic approaches. The workflow below outlines the key steps for validating the phenotypic effects of this compound (e.g., decreased cell viability) with genetic ablation of its target, USP8.
Caption: Workflow for cross-validating this compound with genetic methods.
Experimental Protocols
Below are generalized protocols for key experiments in a cross-validation study. Researchers should optimize conditions for their specific cell line and experimental setup.
Pharmacological Inhibition with this compound
Objective: To determine the effect of USP8 inhibition on a cellular phenotype (e.g., cell viability).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.
-
Mix thoroughly and measure absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Genetic Knockdown using siRNA
Objective: To transiently reduce USP8 expression and measure the impact on the same cellular phenotype.
Methodology:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate to be ~70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute a validated USP8-targeting siRNA and a non-targeting (scrambled) control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate for 48-72 hours.
-
Validation of Knockdown:
-
Harvest a subset of cells 48 hours post-transfection.
-
Perform Western blot analysis using an anti-USP8 antibody to confirm the reduction in protein levels compared to the non-targeting control.
-
-
Phenotypic Assay: At 48 or 72 hours post-transfection, perform the same cell viability assay as described for the pharmacological arm.
Genetic Knockout using CRISPR/Cas9
Objective: To create a stable cell line lacking USP8 expression and assess the long-term phenotypic consequences.
Methodology:
-
sgRNA Design and Cloning: Design and clone at least two validated sgRNAs targeting a conserved, early exon of the USP8 gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2). A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA/Cas9 plasmid and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cells with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: After 48 hours, apply antibiotic selection (e.g., puromycin) to eliminate non-transduced cells.
-
Clonal Isolation: Generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout:
-
Expand the clonal populations.
-
Perform Western blot analysis to identify clones with complete loss of USP8 protein expression.
-
Sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing indels.
-
-
Phenotypic Assay: Use the validated USP8 knockout and non-targeting control cell lines to perform the cell viability assay and other relevant functional assays.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On the Study of Deubiquitinases: Using the Right Tools for the Job - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-scale screening of deubiquitinase subfamily identifies USP3 as a stabilizer of Cdc25A regulating cell cycle in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DUBs inhibitors and how do they work? [synapse.patsnap.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human ON-TARGETplus siRNA Library - Deubiquitinating Enzymes [horizondiscovery.com]
- 10. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of DUB-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for DUB-IN-1, a potent and selective inhibitor of the deubiquitinating enzyme USP8. Due to the limited availability of a specific Safety Data Sheet (SDS) with explicit disposal instructions, the following procedures are based on the known chemical properties of this compound and general best practices for the disposal of combustible and water-hazardous solid chemical waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and protocols.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material, place it in a designated, sealed container, and dispose of it as hazardous waste.
This compound: Key Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₁N₅O | [1] |
| Molecular Weight | 337.33 g/mol | [1] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Solubility | Soluble in DMSO (≥10 mg/ml) | [2] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich |
| Storage Temperature | -20°C | Selleck Chemicals |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its classification as a combustible solid and its high water hazard class. The following protocol outlines a general procedure that should be adapted to comply with local, state, and federal regulations, as well as your institution's specific policies.
1. Waste Identification and Segregation:
- Unused Product: Pure, unused this compound must be disposed of as hazardous chemical waste.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, contaminated gloves, and empty containers, must also be treated as hazardous waste.
- Segregation: Collect all this compound waste in a dedicated, clearly labeled waste container. Do not mix it with other waste streams unless explicitly approved by your EHS office.
2. Waste Containerization:
- Use a UN-approved, chemically compatible, and leak-proof container with a secure lid for collecting this compound waste.
- The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution (e.g., accumulation start date, hazard pictograms).
3. Storage of Waste:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
4. Final Disposal:
- Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
- Licensed Waste Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.[3] Incineration at a permitted hazardous waste facility is a common and appropriate disposal method for combustible solids.[4] Landfill disposal in a specially designated hazardous waste landfill may be an alternative, but this should only be considered if incineration is not feasible and is approved by the waste contractor and regulatory agencies.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for DUB-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of DUB-IN-1, a potent inhibitor of ubiquitin-specific protease 8 (USP8). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is required:
-
Primary Protection:
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, chemical safety goggles are necessary.[1]
-
Gloves: At a minimum, single-use nitrile gloves should be worn.[1][2] For handling concentrated solutions or for prolonged tasks, double-gloving is recommended to provide an additional layer of protection.[1] Gloves must be changed immediately if contaminated.
-
-
Enhanced Protection (Based on Risk Assessment):
-
Face Shield: When there is a significant risk of splashes, such as when preparing stock solutions or handling larger volumes, a face shield should be worn in addition to safety glasses or goggles.[1][2]
-
Respiratory Protection: If working with the powdered form of this compound outside of a certified chemical fume hood, a respirator may be necessary to prevent inhalation. The type of respirator should be determined by a formal risk assessment.
-
Operational Plan for Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood, to minimize exposure to vapors or aerosols.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary materials, including PPE, weighing paper, spatulas, solvent (e.g., DMSO), and waste containers before starting work.
Step 2: Weighing and Reconstitution
-
Handle the powdered form of this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools, such as a micro-spatula, to handle the powder.
-
To prepare a stock solution, carefully add the solvent to the vial containing the this compound powder. This compound is soluble in DMSO at concentrations of ≥10 mg/ml.[3][4]
-
Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.
Step 3: Experimental Use
-
When diluting the stock solution or adding it to experimental systems, continue to wear all required PPE.
-
Work over a surface covered with absorbent, disposable bench paper to contain any potential spills.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
Step 4: Decontamination
-
After handling, decontaminate all non-disposable equipment that came into contact with this compound. Consult your institution's safety guidelines for appropriate decontamination procedures for chemical compounds.
-
Wipe down the work area in the chemical fume hood with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound powder and any solutions containing the compound should be disposed of as hazardous chemical waste.
-
Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, weighing paper, and bench paper, must be disposed of as solid chemical waste.
-
Place these materials in a designated, labeled hazardous waste bag or container.
-
-
Disposal Procedure:
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
-
Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₁N₅O | [3][5] |
| Molecular Weight | 337.3 g/mol | [3][5] |
| Solubility | ≥10 mg/mL in DMSO | [3][4] |
| IC₅₀ for USP8 | 0.85 µM | [3][4] |
| Storage (Powder) | 3 years at -20°C | [4] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [4] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DUBs-IN-1 | C20H11N5O | CID 16065490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
